molecular formula C20H21NO6 B554520 Z-Glu(OBzl)-OH CAS No. 59486-73-6

Z-Glu(OBzl)-OH

Katalognummer: B554520
CAS-Nummer: 59486-73-6
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: TWIVXHQQTRSWGO-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Z-Glu(OBzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO6 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVXHQQTRSWGO-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59486-73-6, 5680-86-4
Record name 5-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-D-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59486-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-benzyloxycarbonyl-L-glutamic acid 5-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal derivative of L-glutamic acid utilized extensively in the field of peptide synthesis. Its strategic N-terminal and side-chain protections make it an essential building block for the controlled, stepwise assembly of peptide chains. This in-depth technical guide provides a detailed overview of the physical properties of this compound, methodologies for their determination, and its role in synthetic workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in the table below. It is important to note that some reported values, particularly for properties like density and pKa, are often computationally predicted and should be considered as estimates.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₁NO₆[1]
Molecular Weight 371.39 g/mol [1]
Appearance White to almost white powder or crystals[2]
Melting Point 74.0 - 78.0 °C[2]
Optical Rotation No specific value for the L-isomer was found in the search results. The D-isomer, Z-D-Glu(OBzl)-OH, has a reported specific rotation of [α]²⁰/D = +7 to +11° (c=2.5 in Ethanol).[3]
Density (Predicted) 1.268 ± 0.06 g/cm³[4]
pKa (Predicted) 3.79 ± 0.10
Solubility Generally soluble in organic solvents such as dimethylformamide (DMF).[5] Due to its zwitterionic nature, the solubility of amino acids and their derivatives is influenced by the pH of the solvent system.[6][7]

Experimental Protocols for Property Determination

Accurate determination of the physical properties of this compound is crucial for its application in synthesis and for quality control. The following sections detail the standard experimental protocols for measuring key physical parameters.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, whereas a broad melting range can indicate the presence of impurities.[8]

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[9][10] The tube is then tapped gently to ensure the sample is compact at the bottom.[9]

  • Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[8]

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.[11]

    • For an accurate measurement, a fresh sample is heated at a slower rate, typically 1-2°C per minute, starting from a temperature about 10-15°C below the approximate melting point.[10][11]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range.[8]

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value that accounts for concentration and path length.[12][13]

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared by dissolving an accurately weighed sample in a suitable solvent (e.g., ethanol) in a volumetric flask.

  • Instrumentation: A polarimeter equipped with a sodium D-line lamp (589 nm) is typically used.[14] The instrument is calibrated by measuring the rotation of the pure solvent (blank).[15]

  • Measurement:

    • The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter).[14]

    • The observed angle of rotation (α) is measured at a specific temperature (usually 20°C or 25°C).[16]

    • The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l) where:

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length in decimeters.[13]

Solubility Assessment

Methodology:

  • Solvent Selection: A range of solvents relevant to peptide synthesis are chosen, such as dimethylformamide (DMF), dichloromethane (DCM), and various alcohols.

  • Equilibrium Method: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached (typically 24 hours).[17]

  • Quantification: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using an appropriate analytical technique:

    • Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured.[18]

    • Spectrophotometry: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[19]

    • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for determining the concentration of the solute.[18]

Role in Peptide Synthesis Workflow

This compound serves as a protected amino acid building block in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain. This dual protection allows for the selective formation of peptide bonds at the α-carboxyl group.

Peptide_Synthesis_Workflow start Start with Resin-bound Amino Acid deprotection Fmoc/Boc Deprotection start->deprotection wash1 Wash deprotection->wash1 coupling Coupling with This compound and Coupling Reagents wash1->coupling wash2 Wash coupling->wash2 repeat Repeat Cycle for Peptide Elongation wash2->repeat Next amino acid final_deprotection Final Deprotection (including Z and Bzl groups) wash2->final_deprotection End of sequence repeat->deprotection cleavage Cleavage from Resin final_deprotection->cleavage purification Purification and Analysis cleavage->purification

Caption: Workflow of solid-phase peptide synthesis incorporating this compound.

This comprehensive guide provides essential information on the physical properties of this compound for professionals in research and drug development. The detailed experimental protocols offer a framework for the accurate characterization of this and similar compounds, ensuring high quality and consistency in synthetic applications.

References

An In-depth Technical Guide to Z-Glu(OBzl)-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, commonly known as Z-Glu(OBzl)-OH. It details its chemical structure, physicochemical properties, synthesis, and core applications in peptide synthesis and neuroscience research.

Chemical Structure and Formula

This compound is a derivative of L-glutamic acid, a key excitatory neurotransmitter.[1] In this compound, the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the γ-carboxylic acid is protected as a benzyl ester (OBzl). This dual protection makes it a valuable building block in peptide synthesis, preventing unwanted side reactions at these functional groups.[2]

Molecular Formula: C₂₀H₂₁NO₆[3]

Chemical Structure:

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Weight 371.38 g/mol [3]
Appearance White to off-white solid/powder to crystal[3][4]
Melting Point 69-71 °C[5]
Boiling Point (Predicted) 594.3 ± 50.0 °C
pKa (Predicted) 3.79 ± 0.10
Optical Rotation [α]20/D -5.5 ± 0.5° (c = 1% in acetic acid)[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Ethanol. Insoluble in water.[3]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Experimental Protocols

Synthesis of γ-Benzyl L-glutamate

While a direct protocol for the N-benzyloxycarbonylation of γ-benzyl L-glutamate was not found in the provided search results, the synthesis of the precursor, γ-benzyl L-glutamate, is a critical first step.

Materials:

  • L-glutamic acid

  • 60% Sulfuric acid

  • Benzyl alcohol

  • Sodium bicarbonate

  • Ice

  • Water

  • Acetone

  • Ether

  • 12 L round bottom flask with distillation head

Procedure:

  • Combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol in a 12 L round bottom flask.[6]

  • Heat the mixture to 70°C and stir for 45 minutes.[6]

  • Cool the solution, then apply a vacuum of about 100 mm.[6]

  • Reheat to 70°C and distill off water for approximately 4.5 hours.[6]

  • After allowing the reaction mixture to stand overnight, slowly add it to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 L of water.[6]

  • Collect the resulting precipitate by filtration and wash with approximately 8 L of carbon dioxide-free water and 8 L of acetone.[6]

  • Air-dry the precipitate, then triturate with 2 L of ether and dry to yield crude γ-benzyl L-glutamate.[6]

  • For purification, recrystallize the crude product from 12.5 L of hot water.[6]

  • After cooling and overnight refrigeration, collect the recrystallized product, wash with cold water and THF, and dry in vacuo.[6]

Solution-Phase Peptide Coupling using this compound

This protocol outlines a general procedure for peptide bond formation in solution using a carbodiimide coupling agent like DCC with an additive such as HOBt to minimize racemization.[7][8]

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1 equivalent), the amino acid ester hydrochloride (1 equivalent), and HOBt (1 equivalent) in DCM or DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add NMM (1 equivalent) to neutralize the hydrochloride salt.

  • Add DCC (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and dilute with an appropriate organic solvent like ethyl acetate.

  • Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualization of a Relevant Biological Pathway

Given that glutamic acid is the primary excitatory neurotransmitter in the central nervous system, and its derivatives are instrumental in the development of neuroprotective drugs, a diagram of the glutamatergic synapse signaling pathway is highly relevant.[9][10][11] This pathway is central to neuronal migration, excitability, plasticity, and memory.[9]

GlutamatergicSynapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Conversion Glutamate_pre Glutamate Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Packaging Vesicle->Glutamate_post Release Glutaminase->Glutamate_pre AMPA AMPA Receptor Na_ion Na⁺ AMPA->Na_ion Influx NMDA NMDA Receptor Ca_ion Ca²⁺ NMDA->Ca_ion Influx mGluR mGlu Receptor Signaling Downstream Signaling mGluR->Signaling Activation Ca_ion->Signaling Glutamate_post->AMPA Glutamate_post->NMDA Glutamate_post->mGluR

Caption: Glutamatergic synapse signaling pathway.

Conclusion

This compound is a cornerstone molecule for researchers in peptide chemistry and drug development. Its specific protecting group strategy allows for the controlled and precise synthesis of complex peptides. Understanding its properties and the experimental protocols for its use is fundamental for its effective application. Furthermore, the broader context of its role as a glutamic acid derivative highlights its importance in the ongoing research and development of therapeutics for neurological disorders by targeting pathways such as the glutamatergic synapse.

References

A Technical Guide to N-carbobenzyloxy-L-glutamic acid γ-benzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester, also known by synonyms such as Z-Glu(OBzl)-OH and Cbz-L-Glu(OBzl)-OH, is a crucial derivative of L-glutamic acid. Its strategic application of protecting groups on both the α-amino and γ-carboxyl functionalities makes it an indispensable building block in the field of peptide synthesis and the development of complex pharmaceutical agents. This document provides an in-depth overview of its chemical properties, synthesis, and applications, tailored for professionals in chemical and pharmaceutical research.

Chemical Identity and Properties

The definitive Chemical Abstracts Service (CAS) number for N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is 5680-86-4 . It is imperative to distinguish this from its α-ester isomer and other related derivatives to ensure the accuracy of experimental design and outcomes.

Physicochemical Data

A summary of the key physicochemical properties of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 5680-86-4[1][2]
Molecular Formula C20H21NO6[1][2]
Molecular Weight 371.38 g/mol [2]
Appearance White to off-white powder or crystals[2]
Melting Point 83-87 °C
Boiling Point (Predicted) 594.3 ± 50.0 °C at 760 mmHg
Density (Predicted) 1.268 ± 0.06 g/cm³[2]
pKa (Predicted) 3.79 ± 0.10[2]
Solubility Soluble in methanol, dimethyl sulfoxide. Slightly soluble in water.
Storage Conditions Sealed in a dry environment at 2-8°C[2]

Experimental Protocols

The synthesis of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester involves a two-step process: the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol, followed by the protection of the α-amino group with a carbobenzyloxy group. The following is a representative experimental protocol derived from established chemical literature.

Step 1: Synthesis of L-Glutamic acid γ-benzyl ester (CAS: 1676-73-9)

This procedure is adapted from a known method for the synthesis of γ-benzyl L-glutamate.[3]

  • Reaction Setup: In a 12-liter round-bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.

  • Initial Heating: Heat the mixture to 70°C and stir for 45 minutes.

  • Water Removal: After cooling, subject the solution to reduced pressure (approximately 100 mm). Reheat the mixture to 70°C to distill off the water for about 4.5 hours.

  • Precipitation: Allow the reaction mixture to stand overnight, during which it will become viscous. Slowly add the viscous mixture to a stirred solution of 1613 g of sodium bicarbonate and 1.2 kg of ice in 12 liters of water.

  • Isolation and Washing: Collect the resulting precipitate by filtration. Wash the precipitate with approximately 8 liters of carbon dioxide-free water, followed by 8 liters of acetone.

  • Drying and Trituration: Air-dry the precipitate. Triturate the dried solid with 2 liters of ether and dry to yield the desired γ-benzyl L-glutamate. The reported melting point is 156-157°C.[3]

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water.[3]

Step 2: Synthesis of N-carbobenzyloxy-L-glutamic acid γ-benzyl ester

This part of the protocol is based on the general Schotten-Baumann reaction for the N-protection of amino acids.[1][2]

  • Dissolution: Dissolve the L-Glutamic acid γ-benzyl ester synthesized in Step 1 in a suitable aqueous alkaline solution, for instance, a 12% sodium hydroxide solution, cooled to 0-5°C.[1]

  • Acylation: While maintaining the temperature between -8°C and 8°C and a pH of 8-10, slowly add benzyl chloroformate (Z-Cl) dropwise.[1] Concurrently, add a 12% sodium hydroxide solution to maintain the pH.

  • Extraction of Impurities: After the reaction is complete, adjust the pH of the solution to 4-5 with an acid. Extract any impurities with a suitable organic solvent.

  • Product Precipitation: Acidify the aqueous solution to a strongly acidic pH to precipitate the crude product.

  • Purification: Collect the crude product by filtration and recrystallize from water to obtain the final N-carbobenzyloxy-L-glutamic acid γ-benzyl ester.

Applications in Peptide Synthesis

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The carbobenzyloxy (Cbz or Z) group on the α-amino group and the benzyl (Bzl) ester on the γ-carboxyl group are orthogonal protecting groups, allowing for selective deprotection and chain elongation.

The Cbz group is typically removed by catalytic hydrogenation (e.g., using Pd/C and H2 gas), a mild condition that does not affect the benzyl ester. Conversely, the benzyl ester can be cleaved under conditions that do not affect the Cbz group, although often both are removed simultaneously during the final deprotection step in peptide synthesis.

Logical Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the incorporation of this compound into a growing peptide chain during SPPS.

SPPS_Workflow Resin Resin with growing peptide chain (Free N-terminus) Coupling Coupling: This compound + Coupling Reagents (e.g., DCC/HOBt) Resin->Coupling 1. Introduce protected amino acid Wash1 Wash Coupling->Wash1 2. Form peptide bond Deprotection N-terminal Deprotection of next amino acid (e.g., Piperidine for Fmoc) Wash1->Deprotection 3. Prepare for next cycle Wash2 Wash Deprotection->Wash2 4. Expose new N-terminus Wash2->Coupling Repeat cycle Cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage 5. After final amino acid Purification Purification of crude peptide (e.g., RP-HPLC) Cleavage->Purification 6. Isolate final peptide

SPPS workflow for incorporating this compound.

Signaling Pathways and Biological Activity

It is important to note that N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is primarily a synthetic intermediate and, in its protected form, is not known to have direct biological activity or involvement in signaling pathways. Its significance lies in its role as a precursor to biologically active peptides. The final deprotected peptide, which contains the glutamic acid residue, may then interact with specific biological targets and participate in various signaling cascades, depending on its amino acid sequence.

Conclusion

N-carbobenzyloxy-L-glutamic acid γ-benzyl ester is a fundamentally important molecule for chemists and pharmacologists engaged in peptide research and drug development. A thorough understanding of its properties, synthesis, and application is crucial for the successful design and execution of synthetic strategies targeting novel peptide-based therapeutics. The data and protocols presented in this guide are intended to provide a solid foundation for its effective utilization in the laboratory.

References

Technical Guide: Molecular Weight of Z-Protected Glutamic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH)

This document provides a detailed technical overview of the molecular weight determination for Z-protected glutamic acid benzyl ester, a critical building block in peptide synthesis and pharmaceutical development. The focus of this guide is the common derivative N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, often abbreviated as this compound.

Chemical Identity and Molecular Formula

Z-protected glutamic acid benzyl ester is a derivative of the amino acid L-glutamic acid. Its structure is defined by two key modifications:

  • N-terminal Protection: The alpha-amino group is protected by a benzyloxycarbonyl group (abbreviated as 'Z' or 'Cbz'). This group is crucial for preventing unwanted side reactions at the nitrogen terminus during peptide coupling.

  • Side-Chain Esterification: The gamma-carboxyl group of the glutamic acid side chain is esterified with a benzyl group ('OBzl'). This protects the side-chain carboxyl group from participating in coupling reactions.

These modifications result in the molecular formula C₂₀H₂₁NO₆ .[1][2][3][4][5][6] This formula is consistent whether the alpha- or gamma-carboxyl group is esterified.[5][7]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. High-precision atomic weights are used for accuracy.

The calculation is as follows:

  • MW = (20 × AW_C) + (21 × AW_H) + (1 × AW_N) + (6 × AW_O)

Where:

  • AW_C = 12.011 u

  • AW_H = 1.008 u

  • AW_N = 14.007 u

  • AW_O = 15.999 u

This results in a calculated molecular weight of 371.38 g/mol .[2][4][5] Various chemical suppliers confirm this value, often rounding to 371.4 g/mol .[1][3][6]

Data Presentation: Atomic Mass Contribution

The following table summarizes the contribution of each element to the total molecular weight of this compound.

ElementSymbolCountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC2012.011240.220
HydrogenH211.00821.168
NitrogenN114.00714.007
OxygenO615.99995.994
Total 48 371.389

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

The theoretical molecular weight of a synthesized compound should be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) is the standard method for this verification.

Objective: To experimentally confirm the molecular weight of synthesized this compound.

Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as a 1:1 mixture of methanol and water containing 0.1% formic acid to facilitate protonation.

    • Vortex the solution until the sample is fully dissolved.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode.

    • Define the mass scan range (e.g., m/z 100-1000) to include the expected ion.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion at a constant flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum. The primary ion expected is the protonated molecule, [M+H]⁺.

  • Data Analysis:

    • The theoretical mass of the protonated ion ([C₂₀H₂₁NO₆ + H]⁺) is approximately 372.1442 m/z.

    • Analyze the acquired spectrum to locate the peak corresponding to this m/z value.

    • The experimentally determined mass should match the theoretical mass with an error of less than 5 ppm (parts per million) to confirm the compound's identity and purity.

Visualizations

The following diagrams illustrate the logical construction of the molecule and the experimental workflow for its verification.

G cluster_mods Glutamic Acid\n(C5H9NO4) Glutamic Acid (C5H9NO4) Protect Amine Protect Amine Glutamic Acid\n(C5H9NO4)->Protect Amine Z-Group (Cbz)\n(C8H7O2) Z-Group (Cbz) (C8H7O2) Z-Group (Cbz)\n(C8H7O2)->Protect Amine Benzyl Group (Bzl)\n(C7H7) Benzyl Group (Bzl) (C7H7) Esterify Side-Chain Esterify Side-Chain Benzyl Group (Bzl)\n(C7H7)->Esterify Side-Chain Protect Amine->Esterify Side-Chain Z-Glutamic Acid This compound\n(C20H21NO6) This compound (C20H21NO6) Esterify Side-Chain->this compound\n(C20H21NO6) G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_result Result Dissolve 1. Dissolve sample in ESI-compatible solvent Infuse 2. Infuse into ESI source Dissolve->Infuse Acquire 3. Acquire data (Positive ion mode) Infuse->Acquire Analyze 4. Analyze spectrum for [M+H]+ Acquire->Analyze Confirm Confirm MW ≈ 371.39 g/mol (via [M+H]+ at m/z ~372.14) Analyze->Confirm

References

key characteristics of Z-Glu(OBzl)-OH as a peptide building block

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Z-Glu(OBzl)-OH as a Peptide Building Block

For Researchers, Scientists, and Drug Development Professionals

Z-L-Glutamic acid γ-benzyl ester (this compound) is a pivotal building block in the field of peptide synthesis. As a derivative of L-glutamic acid, it comes bifunctionally protected, enabling the controlled and sequential assembly of amino acids into complex peptide chains. The strategic placement of the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and the benzyl ester (OBzl) on the γ-carboxyl group allows for the selective activation of the free α-carboxyl group for peptide bond formation. This technical guide provides a comprehensive overview of its characteristics, relevant quantitative data, and detailed experimental protocols for its application.

Core Characteristics and Applications

This compound is an orthogonally protected amino acid derivative essential for both solution-phase and solid-phase peptide synthesis (SPPS). The Z-group, introduced by Bergmann and Zervas, is stable under a variety of coupling conditions and is typically removed by catalytic hydrogenation. Similarly, the benzyl ester protecting the side-chain carboxyl group is also cleaved by hydrogenolysis, making this combination ideal for synthetic strategies where simultaneous deprotection is desired.

This building block is particularly valuable in the synthesis of peptides with therapeutic potential, especially those targeting neurological pathways where glutamic acid residues play a crucial role.[1][2] Its stability and predictable reactivity make it a preferred choice for constructing complex peptides, including synthetic fragments of hormones like leptin and folate derivatives such as pteroyl-γ-glutamyl-glutamic acid.[3][4]

Data Presentation

The quantitative data for this compound and its common variants are summarized below for easy comparison.

Table 1: General Properties of Z-Glutamic Acid-γ-benzyl ester

PropertyValueSource(s)
Chemical FormulaC₂₀H₂₁NO₆[5][6]
Molecular Weight371.38 g/mol [5][6]
AppearanceWhite to off-white solid/powder[6]
CAS Number (L-form)5680-86-4[6][7]
CAS Number (D-form)59486-73-6[1]

Table 2: Physical and Handling Properties of Glutamic Acid Derivatives

CompoundMelting Point (°C)Optical Rotation [α]DSolubilityStorage ConditionsSource(s)
Z-D-Glu(OBzl)-OH Not consistently reported+7 to +11° (c=2.5, EtOH)Soluble in Methanol, Acetic Acid0 - 8 °C[1][8]
H-L-Glu(OBzl)-OH181 - 182+19 ± 2° (c=1, Acetic Acid)-2 - 8 °C
Boc-L-Glu(OBzl)-OH69 - 71-5.5 ± 0.5° (c=1, Acetic Acid)-2 - 8 °C
Fmoc-L-Glu(OBzl)-OH126 - 146+10 ± 5° (c=1, CHCl₃)-0 - 8 °C[9]
Z-L-Glu(OBzl)-OHNot consistently reportedNot consistently reportedSoluble in DMSO (100 mg/mL)Powder: -20°C (3 yrs), 4°C (2 yrs)[6]

Experimental Protocols

Detailed methodologies for the use of this compound in peptide synthesis are provided below. These protocols are foundational and may require optimization based on the specific peptide sequence.

Protocol 1: Solution-Phase Peptide Coupling

This protocol details a standard coupling reaction using a carbodiimide activator.

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) and a racemization suppressant such as 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

  • Amine Component Preparation:

    • Dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 equivalent) in anhydrous DCM/DMF.

    • Add a tertiary base such as N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (1.0 equivalent) to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.

  • Coupling Reaction:

    • Add the neutralized amine solution to the activated this compound solution.

    • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Workup and Purification:

    • The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Filter the reaction mixture to remove the DCU.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude peptide can be purified by recrystallization or column chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain anchored to a resin (e.g., Merrifield resin). This assumes a Boc/Bzl strategy.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Boc Deprotection:

    • Remove the Nα-Boc protecting group from the resin-bound peptide by treating it with a solution of 25-50% Trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

    • Filter the resin and wash thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes to neutralize the N-terminal ammonium salt.

    • Filter and wash the resin thoroughly with DCM or NMP.

  • Coupling of this compound:

    • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in NMP or DMF. Add DIEA (6-8 equivalents) and allow the mixture to react for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture for 2-4 hours.

    • Monitor coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, filter the resin and wash it thoroughly with NMP or DMF, followed by DCM, to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Deprotection via Catalytic Transfer Hydrogenation

This method removes both the Z and OBzl groups simultaneously.

  • Reaction Setup:

    • Dissolve the protected peptide in a suitable solvent such as Methanol, Ethanol, or Formic Acid. Formic acid is particularly effective as it can serve as both a solvent and the hydrogen donor.[10]

    • Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C), at about 10% by weight of the peptide.

  • Hydrogenolysis:

    • If not using formic acid, add a hydrogen donor such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene.

    • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within minutes to a few hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Evaporate the filtrate under reduced pressure to obtain the deprotected peptide. Further purification can be achieved by lyophilization or chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the application of this compound.

G Solution-Phase Dipeptide Synthesis Workflow cluster_activation Activation cluster_amine Amine Preparation cluster_coupling Coupling cluster_workup Workup & Purification A1 This compound Act Activated Ester Intermediate A1->Act A2 HOBt (Suppressor) A2->Act A3 DCM/DMF (Solvent) A3->Act Coup Z-Glu(OBzl)-AA-OR (Protected Dipeptide) Act->Coup B1 H-AA-OR·HCl Amine Free Amine (H-AA-OR) B1->Amine B2 DIEA (Base) B2->Amine Amine->Coup DCC DCC (Coupling Reagent) DCC->Coup DCU DCU (Byproduct) DCC->DCU Forms Filt Filter DCU Coup->Filt Wash Aqueous Wash Filt->Wash Purify Purify (Chromatography/ Recrystallization) Wash->Purify Final Pure Protected Dipeptide Purify->Final

Caption: Solution-phase synthesis workflow.

G Solid-Phase Peptide Synthesis (SPPS) Cycle start Start: Peptide(n)-Resin deprotect 1. Deprotection (TFA in DCM) start->deprotect wash1 Wash (DCM) deprotect->wash1 neutralize 2. Neutralization (DIEA in NMP) wash1->neutralize wash2 Wash (NMP) neutralize->wash2 couple 3. Coupling (Activated this compound) wash2->couple wash3 Wash (NMP/DCM) couple->wash3 end End: Peptide(n+1)-Resin wash3->end end->deprotect Next Cycle

Caption: Iterative cycle for SPPS.

G Protecting Group Strategy & Deprotection cluster_protected Protected Building Block cluster_peptide Incorporation into Peptide cluster_deprotection Final Deprotection mol This compound Z Z-Group (Protects α-Amine) mol->Z OBzl OBzl-Group (Protects γ-Carboxyl) mol->OBzl COOH Free α-Carboxyl (Reactive Site) mol->COOH pep Protected Peptide Chain ...-NH-CH(R)-CO-Glu(OBzl)-... COOH->pep Forms Peptide Bond deprotect Catalytic Hydrogenation (H₂, Pd/C) pep->deprotect Simultaneous Cleavage final_pep Deprotected Peptide ...-NH-CH(R)-CO-Glu-... deprotect->final_pep byproducts Toluene + CO₂ deprotect->byproducts

Caption: Logic of orthogonal protection.

References

Solubility Profile of Z-Glu(OBzl)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Carbobenzyloxy-L-glutamic acid γ-benzyl ester, commonly abbreviated as Z-Glu(OBzl)-OH, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis and other areas of medicinal chemistry. Its dual protecting groups, the Benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) ester on the γ-carboxyl group, allow for selective deprotection and coupling reactions, making it a valuable building block for complex peptide sequences. A thorough understanding of its solubility in various organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of this compound, detailed experimental protocols for solubility determination, and a visualization of its role in its primary application.

Quantitative Solubility Data

The solubility of this compound is influenced by the polarity and proticity of the solvent. While comprehensive quantitative data across a wide spectrum of organic solvents is not extensively published, the following table summarizes the available information. It is important to note that solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any additives.

SolventChemical ClassSolubility (at ambient temperature)Citation
Dimethyl Sulfoxide (DMSO)Sulfoxide100 mg/mL[1][2][3]
MethanolAlcoholSoluble[4]
EthanolAlcoholSoluble
WaterProticSlightly Soluble[4]

Note: The term "Soluble" indicates that the compound dissolves to a significant extent, but a precise quantitative value has not been publicly documented. For applications requiring exact concentrations in these solvents, experimental determination is strongly recommended.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

For researchers requiring precise solubility data in specific solvent systems, the shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware for dilutions

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) micropipette. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess This compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Settle undissolved solid C->D E Centrifuge D->E F Withdraw supernatant E->F G Dilute aliquot F->G H Quantify by HPLC or UV-Vis G->H I Calculate solubility H->I

Caption: Workflow for determining the equilibrium solubility of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in solid-phase peptide synthesis (SPPS), particularly in protocols employing Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Its side-chain benzyl ester protection is stable to the conditions used for the removal of the temporary Nα-protecting group (TFA for Boc, and piperidine for Fmoc), yet it can be readily cleaved during the final deprotection and cleavage from the solid support, typically with strong acids like HF or TFMSA. The following diagram illustrates a typical cycle of SPPS incorporating this compound.

G cluster_cycle SPPS Cycle with this compound cluster_final Final Steps Start Resin-Bound Peptide (Free N-terminus) Deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) Start->Deprotection 1. Wash1 Wash Deprotection->Wash1 2. Coupling Coupling: This compound + Activating Agents (e.g., HBTU, DIC) Wash1->Coupling 3. Wash2 Wash Coupling->Wash2 4. End Resin-Bound Peptide (Elongated by one residue) Wash2->End 5. End->Deprotection Repeat Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA Cocktail) End->Cleavage Final

Caption: A single cycle of solid-phase peptide synthesis (SPPS) incorporating this compound.

References

Spectroscopic Profile of Z-Glu(OBzl)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the protected amino acid, N-Carbobenzoxy-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering a centralized resource for its structural characterization.

Introduction

This compound is a commonly used building block in peptide synthesis. The benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the side-chain carboxylic acid provide robust protection during coupling reactions, which can be selectively removed under specific conditions. Accurate and thorough spectroscopic analysis is paramount to verify the purity and structural integrity of this compound before its use in complex synthetic pathways. This guide presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5br s1H-COOH
~7.8d1H-NH
7.38 - 7.25m10HAr-H (Z and Bzl)
5.10s2H-CH₂- (Bzl)
5.05s2H-CH₂- (Z)
~4.1m1Hα-CH
~2.4t2Hγ-CH₂
2.1 - 1.9m2Hβ-CH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
~173.5-COOH
~172.0γ-C=O (ester)
~156.0Urethane C=O
~137.0Ar-C (ipso, Z)
~136.0Ar-C (ipso, Bzl)
128.5 - 127.5Ar-CH (Z and Bzl)
~66.0-CH₂- (Bzl)
~65.5-CH₂- (Z)
~54.0α-CH
~30.0γ-CH₂
~27.0β-CH₂
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
3100 - 3000MediumC-H stretch (Aromatic)
2950 - 2850MediumC-H stretch (Aliphatic)
~1735StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic Acid)
~1690StrongC=O stretch (Urethane)
1550 - 1500StrongN-H bend (Amide II)
1470 - 1450MediumC=C stretch (Aromatic)
1250 - 1200StrongC-O stretch (Ester, Carboxylic Acid)
~750 and ~700StrongC-H out-of-plane bend (Aromatic)
Mass Spectrometry

Table 4: Mass Spectrometry Data

ParameterValueSource
Molecular FormulaC₂₀H₂₁NO₆-
Molecular Weight371.38 g/mol -
Exact Mass371.136888 DaPubChem[1]
Predicted [M+H]⁺372.144163Calculated
Predicted [M+Na]⁺394.126058Calculated

Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. The sample is then vortexed to ensure homogeneity. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The solid sample is prepared as a potassium bromide (KBr) pellet. Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-Transform Infrared spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The sample is dissolved in a suitable solvent, typically a mixture of acetonitrile and water with 0.1% formic acid, to a concentration of approximately 1 mg/mL. The solution is then introduced into the electrospray ionization source of a mass spectrometer. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to data interpretation and structural confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_interp Interpretation & Confirmation Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in ACN/H2O + 0.1% FA Sample->Prep_MS NMR_acq NMR Spectrometer Prep_NMR->NMR_acq IR_acq FT-IR Spectrometer Prep_IR->IR_acq MS_acq ESI-Mass Spectrometer Prep_MS->MS_acq NMR_data 1H & 13C NMR Spectra NMR_acq->NMR_data IR_data IR Spectrum IR_acq->IR_data MS_data Mass Spectrum MS_acq->MS_data Structure_confirm Structural Confirmation NMR_data->Structure_confirm IR_data->Structure_confirm MS_data->Structure_confirm

Caption: General workflow for spectroscopic analysis.

References

The Benzyl Ester in Amino Acid Protection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide synthesis, the strategic selection of protecting groups is a cornerstone of success. The benzyl ester, a long-standing tool for the protection of the C-terminal carboxylic acid of amino acids, offers a unique combination of stability and selective removal, making it a valuable asset in the synthesis of complex peptides. This in-depth technical guide explores the core principles of benzyl ester protection, providing quantitative data, detailed experimental protocols, and a comparative analysis against other common protecting groups.

Core Principles of Benzyl Ester Protection

The primary advantage of the benzyl ester lies in its stability under a wide range of conditions, particularly those used in the stepwise assembly of peptide chains. It is notably stable to the acidic conditions typically employed for the removal of the N-terminal tert-butoxycarbonyl (Boc) group and the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This orthogonality is crucial for ensuring that the C-terminal remains protected throughout the iterative process of amino acid coupling.[1]

Deprotection of the benzyl ester is most commonly achieved through catalytic hydrogenolysis, typically using hydrogen gas with a palladium on carbon (Pd/C) catalyst.[1][3][4] This method is clean, generally high-yielding, and produces toluene as a volatile byproduct, simplifying purification.[4] Alternative methods for cleavage include treatment with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which is often performed in the final step of Boc/Bzl solid-phase peptide synthesis (SPPS) to simultaneously cleave the peptide from the resin and remove side-chain protecting groups.[1][5]

Quantitative Data on Benzyl Ester Protection and Deprotection

The efficiency of both the introduction and removal of the benzyl ester protecting group is critical for its practical application. The following tables summarize quantitative data from the literature to provide a basis for comparison.

Table 1: Fischer-Speier Esterification of Amino Acids with Benzyl Alcohol

The Fischer-Speier esterification is a common method for the synthesis of amino acid benzyl esters.[6][7] The choice of solvent is critical to prevent racemization, with cyclohexane being a safer and effective alternative to hazardous solvents like benzene.[8]

Amino AcidYield (%) in CyclohexaneEnantiomeric Excess (ee%) in CyclohexaneEnantiomeric Excess (ee%) in Toluene
Alanine9210080.8
Phenylalanine9410075.3
Tyrosine9210021.5
Phenylglycine (D)9598.8~ 0
Valine88100100
Leucine10010089.7
Lysine8599.0-
Serine82100-
Methionine4095.727.0

Data compiled from Bolchi et al.[8]

Table 2: Comparative Analysis of C-Terminal Protecting Groups

This table provides a comparative overview of benzyl esters against other commonly used C-terminal protecting groups.

Protecting GroupTypical Yield (%)Purity (%)AdvantagesDisadvantages
Benzyl Ester 85-95>95Stable to a wide range of reagents; Removable by hydrogenolysis, avoiding strong acid cleavage if desired.[2]Requires catalytic transfer hydrogenation or strong acids for removal; Potential for catalyst poisoning.[2]
Methyl Ester 90-98>95Easily introduced; Removable by saponification under mild basic conditions.Not orthogonal to many base-labile N-terminal protecting groups.
tert-Butyl Ester 80-90>90Removable under moderately acidic conditions (e.g., TFA), compatible with Fmoc/tBu strategy.[2]Can be labile under the repeated acidic conditions of Boc-SPPS; Potential for tert-butylation of sensitive residues.[2]

Representative data compiled from various sources.[2]

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of protecting group strategies. The following are key protocols for the protection and deprotection of amino acids using benzyl esters.

Protocol 1: Synthesis of Amino Acid Benzyl Ester p-Toluenesulfonate Salt (Fischer-Speier Esterification)

This protocol describes the preparation of amino acid benzyl esters using cyclohexane as a solvent to minimize racemization.[8]

Materials:

  • Amino acid (0.05 mol)

  • p-Toluenesulfonic acid monohydrate (0.06 mol)

  • Benzyl alcohol (0.25 mol)

  • Cyclohexane (30 mL)

  • Ethyl acetate (80 mL)

  • Dean-Stark apparatus

  • Reaction flask and condenser

Procedure:

  • A mixture of the amino acid, p-toluenesulfonic acid, benzyl alcohol, and cyclohexane is placed in a reaction flask equipped with a Dean-Stark apparatus.

  • The mixture is refluxed for 4 hours to azeotropically remove the water formed during the reaction.

  • The reaction mixture is then cooled to room temperature.

  • Ethyl acetate is added, and the mixture is stirred for 1 hour to precipitate the product.

  • The precipitate is collected by filtration and dried to yield the corresponding benzyl ester p-toluenesulfonate as a white solid.

Protocol 2: Deprotection of a C-Terminal Benzyl Ester by Catalytic Hydrogenolysis (Solution Phase)

This protocol details the removal of the benzyl ester group using catalytic hydrogenolysis.[1]

Materials:

  • Peptide with C-terminal benzyl ester

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or other suitable solvent

  • Hydrogen gas supply (e.g., balloon)

  • Reaction flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • The peptide is dissolved in methanol in a reaction flask.

  • The 10% Pd/C catalyst is carefully added to the solution.

  • The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (balloon pressure is often sufficient).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed from the filtrate under reduced pressure to yield the deprotected peptide.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the application of benzyl ester protection in peptide synthesis.

Protection_Deprotection_Workflow cluster_protection Protection (Fischer-Speier Esterification) cluster_deprotection Deprotection (Catalytic Hydrogenolysis) AminoAcid Amino Acid Reflux Reflux in Cyclohexane (Azeotropic Water Removal) AminoAcid->Reflux BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Reflux pTsOH p-Toluenesulfonic Acid pTsOH->Reflux Precipitation Precipitation with Ethyl Acetate Reflux->Precipitation AminoAcidBenzylEster Amino Acid Benzyl Ester p-Toluenesulfonate Salt Precipitation->AminoAcidBenzylEster ProtectedPeptide Peptide-OBn Hydrogenolysis Stirring in Methanol under H₂ atmosphere ProtectedPeptide->Hydrogenolysis PdC 10% Pd/C PdC->Hydrogenolysis H2 H₂ (gas) H2->Hydrogenolysis Filtration Filtration to remove catalyst Hydrogenolysis->Filtration DeprotectedPeptide Deprotected Peptide Filtration->DeprotectedPeptide

Workflow for Benzyl Ester Protection and Deprotection.

Boc_SPPS_Workflow cluster_spps Boc/Bzl Solid-Phase Peptide Synthesis Start Start: Resin-Bound Amino Acid Benzyl Ester Deprotection_Boc Boc Deprotection (TFA) Start->Deprotection_Boc Neutralization Neutralization (e.g., DIEA) Deprotection_Boc->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling Repeat Repeat Cycle Coupling->Repeat FinalCleavage Final Cleavage (HF or TFMSA) Coupling->FinalCleavage After last amino acid Repeat->Deprotection_Boc FinalPeptide Final Peptide FinalCleavage->FinalPeptide

Role of Benzyl Ester in Boc/Bzl SPPS.

Conclusion

The benzyl ester remains a highly relevant and valuable protecting group for the C-terminus of amino acids in peptide synthesis. Its robustness under various reaction conditions, coupled with well-established and efficient methods for its removal, provides a reliable strategy for the synthesis of complex peptides. For researchers and drug development professionals, a thorough understanding of the quantitative aspects and experimental nuances of benzyl ester protection and deprotection is essential for optimizing synthetic routes and achieving high yields of pure target peptides. The data and protocols presented in this guide offer a solid foundation for the successful implementation of this important protecting group strategy.

References

Synthesis of Z-Glu(OBzl)-OH from L-Glutamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a crucial building block in peptide synthesis, starting from the readily available amino acid, L-glutamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction

The selective protection of the functional groups of trifunctional amino acids like glutamic acid is a fundamental aspect of peptide chemistry. This compound, with its α-amino group protected by a benzyloxycarbonyl (Z) group and its γ-carboxyl group protected as a benzyl (Bzl) ester, is a valuable derivative for the incorporation of glutamic acid residues into peptide chains. The orthogonal nature of these protecting groups allows for selective deprotection strategies during solid-phase or solution-phase peptide synthesis.

This guide will detail the primary synthetic route, which involves two key transformations: the selective esterification of the γ-carboxyl group of L-glutamic acid with benzyl alcohol, followed by the protection of the α-amino group.

Overall Synthesis Pathway

The synthesis of this compound from L-glutamic acid is a two-step process. The first step is the selective esterification of the γ-carboxyl group to yield γ-benzyl L-glutamate (H-Glu(OBzl)-OH). The second step involves the protection of the α-amino group with a benzyloxycarbonyl (Z) group.

Synthesis_Pathway L_Glutamic_Acid L-Glutamic Acid Intermediate γ-Benzyl L-glutamate (H-Glu(OBzl)-OH) L_Glutamic_Acid->Intermediate Step 1: γ-Esterification (Benzyl Alcohol, Acid Catalyst) Final_Product This compound Intermediate->Final_Product Step 2: N-Protection (Benzyl Chloroformate, Base)

Caption: Overall synthesis route for this compound from L-glutamic acid.

Experimental Protocols

Step 1: Synthesis of γ-Benzyl L-glutamate (H-Glu(OBzl)-OH)

This procedure outlines the selective esterification of the γ-carboxyl group of L-glutamic acid.

Method 1: Sulfuric Acid Catalysis [1][2]

  • Reagents:

    • L-Glutamic acid

    • Benzyl alcohol

    • 60% Sulfuric acid

    • Sodium bicarbonate

    • Acetone

    • Diethyl ether

  • Procedure:

    • A mixture of L-glutamic acid (e.g., 1416 g), 60% sulfuric acid (1560 g), and benzyl alcohol (1152 g) is placed in a round-bottom flask equipped with a distillation head.[1]

    • The mixture is heated to 70°C and stirred for 45 minutes.[1]

    • After cooling, a reduced pressure is applied, and the temperature is raised back to 70°C to distill off water for approximately 4.5 hours.[1]

    • Upon standing overnight, the viscous reaction mixture is slowly added to a stirred mixture of sodium bicarbonate (1613 g), ice (1.2 kg), and water (12 liters).[1]

    • The resulting precipitate is collected by filtration and washed sequentially with water and acetone.[1]

    • The air-dried precipitate is triturated with diethyl ether and dried to yield crude γ-benzyl L-glutamate.[1]

    • Recrystallization from hot water affords the purified product.[1]

Method 2: Copper(II) Chloride Catalysis [3]

  • Reagents:

    • L-Glutamic acid

    • Benzyl alcohol

    • Copper(II) chloride (CuCl₂)

    • Water

  • Procedure:

    • L-glutamic acid is reacted with benzyl alcohol in the presence of CuCl₂.[3] This method has been reported to achieve high selectivity and yield for the γ-benzyl ester, even in the presence of water.[3] The coordination of the metal cation to the amino and α-carboxyl groups is proposed to increase the acidity of the γ-carboxyl group, promoting selective esterification.[3]

Step 2: Synthesis of this compound

This procedure describes the N-protection of the intermediate, γ-benzyl L-glutamate.

  • Reagents:

    • γ-Benzyl L-glutamate

    • Benzyl chloroformate (Z-Cl)

    • Sodium hydroxide solution

    • Organic solvent (e.g., diethyl ether or ethyl acetate)

    • Acid for pH adjustment (e.g., HCl)

  • Procedure:

    • γ-Benzyl L-glutamate is dissolved in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5°C).

    • Benzyl chloroformate is added dropwise to the solution while maintaining the pH between 8 and 10 with the simultaneous addition of sodium hydroxide solution.[4][5]

    • After the addition is complete, the reaction mixture is stirred for a specified period.

    • The reaction mixture is then washed with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate and other impurities.[4]

    • The aqueous layer is acidified to a pH of 4-5.[4][5]

    • The product can be extracted with an organic solvent such as ethyl acetate.[4]

    • Alternatively, the solution can be strongly acidified to precipitate the crude product, which is then collected by filtration.[4][5]

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., water).[4][5]

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

StepReactionCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)PurityReference
1γ-EsterificationH₂SO₄Benzyl Alcohol705-6~50-60-[1]
1γ-EsterificationCuCl₂Water/Benzyl Alcohol--95.3100% selectivity[3]
2N-ProtectionBenzyl ChloroformateWater/Organic Solvent0-10~10High>99% (HPLC)[4][5]

Experimental Workflow Visualization

The following diagram illustrates the detailed workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: γ-Esterification cluster_step2 Step 2: N-Protection s1_start Mix L-Glutamic Acid, Benzyl Alcohol, and Catalyst s1_react Heat and Stir s1_start->s1_react s1_workup Neutralization and Precipitation s1_react->s1_workup s1_purify Filtration and Recrystallization s1_workup->s1_purify s1_product H-Glu(OBzl)-OH s1_purify->s1_product s2_start Dissolve H-Glu(OBzl)-OH in Base s1_product->s2_start Proceed to N-Protection s2_react Add Benzyl Chloroformate s2_start->s2_react s2_workup Extraction of Impurities s2_react->s2_workup s2_acidify Acidification and Precipitation/Extraction s2_workup->s2_acidify s2_purify Filtration and Recrystallization s2_acidify->s2_purify s2_product This compound s2_purify->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from L-glutamic acid is a well-established process that is critical for the field of peptide chemistry. The two-step route involving selective γ-esterification followed by N-protection provides a reliable method for producing this important building block. The choice of catalyst for the esterification step can significantly impact the yield and selectivity of the reaction. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to successfully synthesize and utilize this compound in their drug development and scientific research endeavors.

References

Methodological & Application

Application Notes and Protocols for Z-Glu(OBzl)-OH Coupling in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the incorporation of Z-Glu(OBzl)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group protects the Nα-amino group, while the OBzl (benzyl ester) group protects the side-chain carboxyl group. This protection scheme is typically compatible with the Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS strategy, where the final cleavage and deprotection are performed under strong acidic conditions.

Data Presentation: Coupling Parameters

The following table summarizes the typical quantitative parameters for coupling this compound using common activation methods. The exact conditions may vary depending on the specific peptide sequence, resin, and scale of the synthesis.

ParameterDIC/HOBt MethodHBTU/DIEA MethodNotes
Resin Substitution 0.1 - 1.0 mmol/g0.1 - 1.0 mmol/gLower loading is often preferred for longer or more difficult sequences.[1]
This compound (equiv.) 2 - 52 - 4Excess amino acid is used to drive the reaction to completion.[2][3]
Coupling Reagent (equiv.) 2 - 5.5 (DIC)2 - 4 (HBTU)Equivalent to the amino acid or in slight excess.[2][3]
Additive (equiv.) 2 - 5.5 (HOBt)N/A (included in HBTU)HOBt is crucial for minimizing racemization with carbodiimides.[4][5][6]
Base (equiv.) N/A for coupling4 - 8 (DIEA)A non-nucleophilic base is required for aminium-based reagents.[3]
Solvent DMF, DCM, or NMPDMF or NMPDMF and NMP are preferred for their ability to solvate reactants and swell the resin.[1]
Reaction Time 1 - 4 hours30 min - 2 hoursReaction progress should be monitored.[2][3]
Expected Efficiency >98%>99%Can be sequence-dependent; may require double coupling for difficult sequences.[7]
Monitoring Method Kaiser Test / Ninhydrin TestKaiser Test / Ninhydrin TestA negative test indicates the absence of free primary amines.[2]

Experimental Workflow

The general workflow for a single coupling cycle in Boc-strategy SPPS involves Nα-deprotection, neutralization, and coupling. The this compound residue would be incorporated following this standard procedure.

SPPS_Workflow Start Start: Peptide-Resin (Nα-Boc Protected) Deprotection 1. Deprotection (TFA in DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIEA in DMF/DCM) Wash1->Neutralization Wash2 Wash (DMF/DCM) Neutralization->Wash2 Coupling 3. Coupling (this compound + Activator) Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End End: Elongated Peptide-Resin (Nα-Z Protected) Wash3->End

Caption: General workflow for a single amino acid coupling cycle in Boc/Bzl SPPS.

Experimental Protocols

Protocol 1: Coupling using DIC/HOBt

Diisopropylcarbodiimide (DIC) in combination with 1-Hydroxybenzotriazole (HOBt) is a widely used, cost-effective method for peptide coupling. HOBt acts as an additive to accelerate the reaction and suppress racemization.[4][5]

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.[1]

  • Amino Acid Preparation: In a separate vial, dissolve this compound (2-5 equivalents based on resin loading) and HOBt (2-5.5 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/HOBt solution to the swollen resin.

  • Initiation: Add DIC (2-5.5 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction can be monitored using the ninhydrin (Kaiser) test.[2]

  • Washing: Once the reaction is complete (negative ninhydrin test), filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and the diisopropylurea byproduct.[2]

  • Next Cycle: The peptide-resin is now ready for the deprotection of the Z-group (if it is the final residue) or for the next coupling cycle if using a different Nα-protecting group strategy.

Protocol 2: Coupling using HBTU/DIEA

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient aminium-based coupling reagent that often provides faster reaction times and higher coupling efficiencies, particularly for sterically hindered amino acids.[6]

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 20-30 minutes.

  • Pre-activation: In a separate vial, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[3]

  • Base Addition: Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes. The solution will typically change color.[3]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress with the ninhydrin test.

  • Washing: Upon completion, filter the resin and wash it thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.

  • Next Cycle: The peptide-resin is ready for the subsequent step in the synthesis.

Key Considerations and Potential Side Reactions

  • Racemization: Activation of the carboxyl group can lead to racemization, although this is generally suppressed by the addition of HOBt or by using aminium-based reagents like HBTU which incorporate an HOBt moiety.[6][8]

  • Transesterification: A potential side reaction is the transesterification of the benzyl ester side-chain protector (OBzl), especially if using certain bases in the presence of alcohols.[8][9] It is advisable to use amine bases like DIEA and ensure solvents are anhydrous.

  • Final Deprotection: The Z and OBzl protecting groups are robust and are typically removed simultaneously during the final cleavage from the resin. This is commonly achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7] Catalytic hydrogenation can also be an alternative method for removing these groups.

Visualization of the Coupling Process

The following diagram illustrates the chemical logic of the activation and coupling of this compound to the peptide-resin.

Coupling_Process cluster_activation Activation Step cluster_coupling Coupling to Resin AA This compound ActiveEster Activated Intermediate (e.g., OBt-ester) AA->ActiveEster Activation Reagent Coupling Reagent (e.g., DIC/HOBt or HBTU) Reagent->ActiveEster CoupledPeptide Coupled Peptide-Resin ActiveEster->CoupledPeptide Coupling Byproduct Byproduct (e.g., DCU, HOBt) ActiveEster->Byproduct Resin Peptide-Resin (H₂N-Peptide-) Resin->CoupledPeptide Nucleophilic Attack

References

Application Notes and Protocols: Optimal Coupling of Z-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful incorporation of protected amino acids is critical for the synthesis of high-quality peptides via Solid-Phase Peptide Synthesis (SPPS). Z-Glu(OBzl)-OH, a commonly used N-terminally and side-chain protected glutamic acid derivative, can present challenges during coupling due to potential side reactions and steric hindrance. The choice of coupling reagent is paramount to ensure high coupling efficiency, minimize racemization, and prevent the formation of byproducts. This document provides a comprehensive guide to selecting the optimal coupling reagents for this compound and detailed protocols for its use in SPPS.

Core Principles of Amino Acid Activation in SPPS

In SPPS, the carboxylic acid of the incoming amino acid must be activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain. This activation is typically achieved using carbodiimides, often in conjunction with an additive, or through the use of phosphonium or aminium/uronium salt-based reagents. These reagents convert the carboxyl group into a more reactive species, making it susceptible to nucleophilic attack by the N-terminal amine. The ideal coupling reagent should promote rapid and complete acylation while suppressing side reactions, most notably racemization.

Comparative Analysis of Coupling Reagents for this compound

The selection of a coupling reagent for this compound depends on several factors, including the complexity of the peptide sequence and the desired purity of the final product. While many reagents can be used, aminium/uronium salts like HATU and HBTU are often preferred for their high efficiency and rapid reaction kinetics.

Table 1: Comparison of Common Coupling Reagents for SPPS

Coupling ReagentClassActivator/Base SystemKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltDIPEA or CollidineHigh efficiency, fast kinetics, low racemization.High cost, potential for side reactions if not used correctly.
HBTU Aminium/Uronium SaltDIPEA or CollidineGood efficiency, widely used, lower cost than HATU.Slightly lower efficiency than HATU for hindered couplings.
DIC/HOBt Carbodiimide/AdditiveN/ALow cost, effective for many standard couplings.Can lead to racemization, formation of N-acylurea byproduct.
DIC/OxymaPure® Carbodiimide/AdditiveN/ASuppresses racemization more effectively than HOBt, improves solubility.Higher cost than HOBt.
PyBOP Phosphonium SaltDIPEA or CollidineHigh activation efficiency, good for hindered amino acids.Formation of carcinogenic HMPA byproduct.

For this compound, HATU is often recommended as the gold standard due to its superior performance in promoting efficient coupling while minimizing racemization, which is a critical consideration for maintaining the stereochemical integrity of the peptide.

Experimental Protocols

The following protocols provide detailed methodologies for the coupling of this compound using the highly recommended HATU/DIPEA system.

Materials and Reagents
  • This compound

  • Peptide-grade Dimethylformamide (DMF)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Resin-bound peptide with a free N-terminal amine

  • Kaiser Test reagents

Protocol 1: Standard HATU-Mediated Coupling of this compound

This protocol is suitable for most standard SPPS applications.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Deprotection: Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (0.95 equivalents relative to the amino acid).

    • Add DIPEA (2 equivalents relative to the amino acid).

    • Allow the activation mixture to react for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, extend the coupling time or consider a second coupling.

    • Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.

Diagrams and Workflows

The following diagrams illustrate the general workflow of SPPS and the chemical mechanism of HATU-mediated activation.

SPPS_Workflow Start Start: Resin-bound Peptide (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (this compound + HATU + DIPEA) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage & Deprotection Repeat->Cleavage HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA This compound (Carboxylic Acid) ActiveEster O-Acyl(tetramethyl)isouronium Ester (Activated AA) AA->ActiveEster HATU HATU HATU->ActiveEster Base DIPEA (Base) Base->ActiveEster deprotonates PeptideBond New Peptide Bond Formation ActiveEster->PeptideBond Peptide Resin-N-Peptide (Free Amine) Peptide->PeptideBond nucleophilic attack Byproduct Tetramethylurea PeptideBond->Byproduct releases

Application Notes and Protocols: The Use of Z-Glu(OBzl)-OH in Solution-Phase Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), is a classical yet powerful technique for the production of peptides, particularly for large-scale synthesis and the preparation of peptide fragments for convergent strategies.[1][2] One of the key building blocks in this methodology is N-α-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, or Z-Glu(OBzl)-OH. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the α-amino terminus, while the benzyl (Bzl) ester protects the side-chain carboxyl group of the glutamic acid residue.[3] This dual protection strategy is well-suited for solution-phase fragment condensation, where protected peptide segments are coupled to form a larger peptide chain.

The Z-group is stable under various coupling conditions and can be selectively removed by catalytic hydrogenation, a mild condition that typically does not affect other protecting groups like benzyl esters.[4] Similarly, the benzyl ester side-chain protection can be removed via hydrogenolysis or acidolysis.[5][] This orthogonality, or quasi-orthogonality, allows for controlled, stepwise deprotection and elongation of the peptide chain in solution.[3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the solution-phase synthesis of peptide fragments and their subsequent condensation.

Data Presentation: Expected Yields and Purity

The following tables summarize typical quantitative data for the synthesis of peptide fragments using this compound in a solution-phase strategy. These values are illustrative and can vary based on the specific peptide sequence, coupling reagents, and purification methods employed.

Table 1: Typical Parameters for a Single Coupling Step

Parameter Value Notes
Starting Materials
N-terminal Protected Fragment 1.0 equivalent Peptide with a free C-terminal carboxyl group
C-terminal Protected Fragment 1.0 - 1.2 equivalents Peptide with a free N-terminal amino group
Coupling Agent (e.g., DCC) 1.1 - 1.3 equivalents Added to activate the C-terminal carboxyl group
Racemization Suppressant (e.g., HOBt) 1.1 - 1.3 equivalents Crucial for maintaining stereochemical integrity
Reaction Outcomes
Coupling Efficiency 85 - 95% Dependent on fragment size and solubility
Yield of Purified Fragment 70 - 90% After work-up and chromatography/recrystallization

| Purity (by HPLC) | >98% | For isolated intermediate fragments |

Table 2: Deprotection Efficiency

Deprotection Step Reagent Typical Yield Notes
Z-Group Removal H₂/Pd-C >95% Catalytic hydrogenation; clean conversion
Benzyl Ester (OBzl) Removal H₂/Pd-C or HBr/AcOH >90% Hydrogenolysis or strong acidolysis

| Final Global Deprotection | HF or TFMSA | 80 - 95% | Harsh conditions for removing all protecting groups |

Experimental Workflows and Methodologies

The strategic use of this compound in fragment condensation relies on a convergent synthesis approach. This involves the individual synthesis of protected peptide fragments, which are then coupled together in solution.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Stepwise Synthesis of N-terminal Protected Fragment (e.g., Z-Peptide-OH) C Solution-Phase Fragment Condensation (Coupling) A1->C B1 Stepwise Synthesis of C-terminal Protected Fragment (e.g., H-Peptide-OBzl) B1->C D Protected Full-Length Peptide (Z-Peptide-OBzl) C->D Formation of new peptide bond E Final Deprotection & Purification D->E F Target Peptide E->F

Caption: High-level workflow for convergent solution-phase peptide synthesis.

The core of the process is the coupling reaction, which involves the activation of the C-terminal carboxyl group of one fragment and its subsequent reaction with the N-terminal amino group of another.

G A Z-Fragment-COOH (N-Protected Fragment) C Add Coupling Reagents (e.g., DCC/HOBt) in Anhydrous Solvent A->C B H-Fragment-OR (C-Protected Fragment) E Nucleophilic Attack by Amino Group B->E D Activation of Carboxyl Group (Formation of Active Ester) C->D D->E Reacts with F Formation of New Peptide Bond E->F G Protected Peptide Z-Fragment-Fragment-OR F->G H Work-up & Purification (e.g., Filtration, Extraction, Chromatography) G->H I Purified Coupled Fragment H->I

Caption: Key steps in a single solution-phase fragment coupling cycle.

Detailed Experimental Protocols

Protocol 1: Carboxyl Group Activation and Peptide Coupling

This protocol describes the condensation of two peptide fragments, where one contains a C-terminal this compound and the other has a free N-terminus.

Materials:

  • N-terminal protected peptide fragment (Z-....-Glu(OBzl)-OH) (1.0 eq)

  • C-terminal protected peptide fragment (H-....-OR) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)[4]

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) (if the C-terminal fragment is an HCl or TFA salt)

  • Ethyl Acetate (EtOAc)

  • 5% NaHCO₃ solution, 1M HCl solution, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-terminal protected peptide fragment (Z-...-Glu(OBzl)-OH) and HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve or suspend the C-terminal protected peptide fragment. If it is a salt (e.g., hydrochloride), neutralize it by adding TEA (1.0 eq) and stir for 15 minutes.

  • Add the neutralized C-terminal fragment solution to the flask from step 2.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.[4]

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[7]

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washes. If the solvent is DMF, it may need to be removed under high vacuum. If DCM, evaporate the solvent using a rotary evaporator.

  • Dissolve the resulting residue in Ethyl Acetate.

  • Wash the organic solution sequentially with 1M HCl (2x), 5% NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected peptide.[7]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-terminal Z-Group Deprotection

This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) group via catalytic hydrogenation.[4]

Materials:

  • Z-protected peptide

  • Methanol (MeOH) or similar solvent

  • 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the purified Z-protected peptide in methanol in a suitable flask.

  • Carefully add 10% Pd/C catalyst to the solution.[4] Caution: Pd/C can be pyrophoric.

  • Secure a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed (typically 2-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the N-deprotected peptide.

Protocol 3: Side-Chain Benzyl Ester (OBzl) Deprotection

The benzyl ester protecting the glutamic acid side chain can be removed under similar conditions to the Z-group or by using strong acid.

Method A: Catalytic Hydrogenolysis

  • Follow the same procedure as described in Protocol 2 . This method is advantageous as it can simultaneously remove both Z and OBzl groups if desired.

Method B: Acidolysis

  • Caution: This method uses strong, corrosive acids and should be performed in a well-ventilated fume hood.

  • Dissolve the peptide in a suitable solvent (e.g., acetic acid).

  • Add a solution of HBr in acetic acid (e.g., 33% HBr/AcOH) and stir at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, precipitate the deprotected peptide by adding cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation, wash with ether, and dry under vacuum.

By strategically combining these synthesis and deprotection steps, complex peptides can be constructed efficiently in solution, with this compound serving as a versatile and essential building block for incorporating glutamic acid residues.

References

Application Notes: Synthesis of Bioactive Peptides Using Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-Glu(OBzl)-OH, also known as N-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester, is a crucial building block in the chemical synthesis of bioactive peptides. The benzyloxycarbonyl (Z) group on the α-amino function and the benzyl (Bzl) ester protecting the γ-carboxyl group offer a robust strategy for both solution-phase and solid-phase peptide synthesis (SPPS). This protecting group combination is stable under various coupling conditions and can be selectively removed, typically through catalytic hydrogenation, which allows for the controlled elongation of the peptide chain.

The incorporation of glutamic acid residues is vital for the biological activity of numerous peptides, influencing their charge, conformation, and interaction with physiological targets. This compound is particularly useful for introducing glutamic acid into peptide sequences that may be sensitive to the acidic conditions required for the removal of other protecting groups like tert-butoxycarbonyl (Boc).

Key Applications of this compound in Bioactive Peptide Synthesis:

  • Synthesis of Glutathione and its Analogs: Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine) is a cornerstone of cellular antioxidant defense. The synthesis of glutathione and its derivatives for therapeutic and research purposes often employs this compound to ensure the correct γ-linkage between glutamic acid and cysteine.

  • Construction of Immunomodulatory Peptides: Many peptides involved in the immune response contain glutamic acid residues that are critical for their function. This compound facilitates the synthesis of these peptides, which are investigated for their potential in vaccines and immunotherapies.

  • Development of Anti-cancer Peptides: Certain anti-cancer peptides utilize glutamic acid for their selective action against tumor cells. The controlled synthesis enabled by this compound is essential for producing these complex molecules with high purity.

  • Creation of Neuropeptides: Glutamic acid is a key excitatory neurotransmitter and a component of many neuropeptides. The use of this compound allows for the precise assembly of these peptides to study their roles in neurological processes and as potential therapeutics for neurological disorders.

This document provides a detailed protocol for the solution-phase synthesis of the antioxidant tripeptide, Glutathione, as a representative example of the application of this compound.

Experimental Protocols: Solution-Phase Synthesis of Glutathione (γ-L-Glutamyl-L-cysteinyl-glycine)

This protocol outlines the synthesis of Glutathione through a convergent solution-phase strategy, starting with the coupling of this compound to a dipeptide fragment.

Materials and Reagents:

  • This compound

  • H-Cys(Bzl)-Gly-OBzl (S-benzyl-L-cysteinyl-glycine benzyl ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Quantitative Data Summary

The following table summarizes the expected quantitative data for the solution-phase synthesis of Glutathione. These values are representative and may vary based on the specific reaction conditions and purification efficiency.

ParameterStage 1: Protected Tripeptide SynthesisStage 2: Final Deprotection
Product Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzlGlutathione (GSH)
Starting Materials This compound, H-Cys(Bzl)-Gly-OBzlZ-Glu(OBzl)-Cys(Bzl)-Gly-OBzl
Typical Yield 85-95%90-98%
Purity (by HPLC) >95% after crystallization>98% after purification
Molecular Weight 711.82 g/mol [1]307.32 g/mol

Protocol 1: Synthesis of the Protected Tripeptide (Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl)

  • Activation of this compound:

    • Dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM to the solution dropwise.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Cys(Bzl)-Gly-OBzl (1.0 equivalent) in anhydrous DCM.

    • Add TEA or DIEA (1.0 equivalent) to neutralize the amino acid salt if it is in hydrochloride or trifluoroacetate form.

    • Add the solution of the C-terminal dipeptide to the activated this compound mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the protected tripeptide as a white solid.

Protocol 2: Deprotection of the Protected Tripeptide to Yield Glutathione

  • Catalytic Hydrogenation:

    • Dissolve the purified Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl in methanol.

    • Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Isolation of Glutathione:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude Glutathione can be purified by precipitation from a solvent such as diethyl ether or by recrystallization from a water/ethanol mixture.

Biological Activity Assay: Glutathione Reductase Activity

The biological activity of the synthesized glutathione can be confirmed by its ability to act as a substrate for glutathione reductase.

  • Principle: Glutathione reductase catalyzes the reduction of glutathione disulfide (GSSG) to glutathione (GSH) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, NADPH, and oxidized glutathione (GSSG, which can be formed from the synthesized GSH).

    • Initiate the reaction by adding glutathione reductase.

    • Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH oxidation is proportional to the glutathione reductase activity and confirms the integrity of the synthesized glutathione.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Protected Tripeptide cluster_deprotection Deprotection and Purification start This compound + H-Cys(Bzl)-Gly-OBzl activation Activation with DCC/HOBt start->activation DCM, 0°C coupling Peptide Bond Formation activation->coupling Add dipeptide workup Work-up and Purification coupling->workup Overnight protected_peptide Z-Glu(OBzl)-Cys(Bzl)-Gly-OBzl workup->protected_peptide Crystallization hydrogenation Catalytic Hydrogenation protected_peptide->hydrogenation 10% Pd/C, H₂, MeOH isolation Isolation and Purification hydrogenation->isolation Filter catalyst gsh Glutathione (GSH) isolation->gsh Precipitation

Caption: Workflow for the solution-phase synthesis of Glutathione.

glutathione_signaling cluster_redox Redox Homeostasis cluster_signaling Cellular Signaling ROS Reactive Oxygen Species (ROS) GSH Glutathione (GSH) ROS->GSH Oxidation GSSG Glutathione Disulfide (GSSG) GSH->GSSG Reduction GPx Glutathione Peroxidase GSH->GPx Substrate protein_sh Protein-SH (Reduced) GSH->protein_sh GR Glutathione Reductase GSSG->GR GSSG->protein_sh S-Glutathionylation GR->GSH Reduces NADP NADP+ GR->NADP GPx->ROS GPx->GSSG NADPH NADPH NADPH->GR Reductant protein_ssg Protein-S-SG (Glutathionylated) protein_sh->protein_ssg signal_transduction Signal Transduction protein_ssg->signal_transduction gene_expression Gene Expression protein_ssg->gene_expression apoptosis Apoptosis protein_ssg->apoptosis

Caption: Glutathione's role in redox homeostasis and cellular signaling.

References

Application Notes and Protocols for the Catalytic Hydrogenation-Mediated Removal of Z and OBzl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the assembly of complex molecules such as peptides and oligonucleotides, the strategic use of protecting groups is paramount. The benzyloxycarbonyl (Z or Cbz) and benzyl ether (OBzl) groups are among the most frequently employed protecting groups for amines and hydroxyl functionalities, respectively. Their widespread use stems from their general stability across a range of reaction conditions and, crucially, their susceptibility to removal under mild catalytic hydrogenation conditions. This process, known as hydrogenolysis, offers a clean and efficient deprotection strategy, liberating the desired functional group and producing toluene as a readily removable byproduct.

These application notes provide a comprehensive guide to the catalytic hydrogenation conditions required for the effective cleavage of Z and OBzl protecting groups. Detailed protocols for both classical hydrogenation using hydrogen gas and transfer hydrogenation are presented, alongside tabulated data to facilitate the selection of optimal reaction conditions.

Data Presentation: Comparison of Reaction Conditions

The efficiency of Z and OBzl group removal is contingent on several factors, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. The following tables summarize various reported conditions to guide experimental design.

Table 1: Conditions for Catalytic Hydrogenation using Hydrogen Gas

Substrate TypeCatalyst (mol%)SolventH₂ PressureTemperature (°C)Time (h)Yield (%)Reference
N-Z protected amino acid10% Pd/C (10 w/w%)Methanol1 atm (balloon)Room Temp2>95[1]
O-Bzl protected sugar10% Pd/C (5 mol%)Ethanol1 atm (balloon)Room Temp492[2]
N-Z dipeptide20% Pd(OH)₂/C (15 w/w%)Ethanol1 atm (balloon)601490[2]
Benzyl ester5% Pd/CTHF10 barRoom TempNot specifiedHigh[2]
Hindered O-Bzl10% Pd/C (1 mol%)Not specified1 atmRoom TempNot specifiedNot specified[2]

Table 2: Conditions for Transfer Hydrogenation

Substrate TypeCatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)Reference
N-Z amino acid10% Pd/CFormic acidMethanolRoom Tempminutes89-95[1]
N-Z peptide10% Pd/CAmmonium formateMethanolRoom TempNot specifiedHigh[1]
O-Bzl sugar derivative10% Pd/CFormic acidNot specifiedNot specifiedfastHigh[1]
N-benzylamine10% Pd/CAmmonium formateMethanol/DMFRoom TempNot specifiedNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Hydrogen Gas

This protocol describes a standard laboratory setup for the deprotection of Z and OBzl groups using palladium on carbon (Pd/C) and hydrogen gas.

Materials:

  • Substrate protected with Z or OBzl groups

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, Tetrahydrofuran)

  • Round-bottom flask equipped with a magnetic stir bar

  • Hydrogen balloon or hydrogenator

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the protected substrate in an appropriate solvent in the round-bottom flask.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask with a septum and purge the system with an inert gas for several minutes.

  • Introduce hydrogen gas to the flask, either by attaching a hydrogen-filled balloon or by connecting to a hydrogenator.

  • Stir the reaction mixture vigorously at the desired temperature (typically room temperature).

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to afford the deprotected product.

Protocol 2: General Procedure for Transfer Hydrogenation

This protocol provides an alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.

Materials:

  • Substrate protected with Z or OBzl groups

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen donor (e.g., Ammonium formate, Formic acid)

  • Solvent (e.g., Methanol, Ethanol)

  • Round-bottom flask equipped with a magnetic stir bar

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve the protected substrate in the chosen solvent in the round-bottom flask.

  • Add the hydrogen donor to the solution (typically 3-5 equivalents relative to the substrate).

  • Carefully add 10% Pd/C to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (often room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product may require further purification to remove residual salts from the hydrogen donor.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate B Add Catalyst (e.g., Pd/C) A->B C Add H₂ Source B->C D Stir under Controlled Temperature & Pressure C->D E Monitor Progress (TLC/LC-MS) D->E F Filter to Remove Catalyst E->F Reaction Complete G Solvent Evaporation F->G H Purification (if necessary) G->H I Isolated Deprotected Product H->I

Caption: General experimental workflow for catalytic hydrogenation.

deprotection_reaction reactant R¹-NH-Z R²-O-Bzl Protected Substrate product R¹-NH₂ R²-OH Deprotected Product reactant->product reagents H₂ or H-Donor | Pd/C byproduct Toluene

Caption: Chemical transformation in Z and OBzl deprotection.

References

Application Notes and Protocols for Monitoring Z-Glu(OBzl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The efficient formation of peptide bonds is fundamental to the successful synthesis of peptides and proteins. Monitoring the completion of each coupling step is critical to ensure high purity and yield of the final product, minimizing the formation of deletion sequences. This document provides detailed application notes and protocols for monitoring the completion of coupling reactions involving N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), a common protected amino acid used in peptide synthesis.

Several analytical techniques can be employed to monitor the progress of the coupling reaction, each with its own advantages in terms of speed, sensitivity, and the quantitative nature of the information provided. These methods primarily focus on detecting the disappearance of the N-terminal amine of the growing peptide chain and the consumption of the this compound. The choice of method often depends on whether the synthesis is performed in solution-phase or on a solid support (Solid-Phase Peptide Synthesis - SPPS).

This document outlines protocols for the most commonly used techniques:

  • Qualitative Colorimetric Assays: Kaiser Test for primary amines.

  • Chromatographic Methods: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Methods: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy and Fourier-Transform Infrared (FTIR) Spectroscopy.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a highly sensitive method for detecting the presence of free primary amines in a sample, making it an invaluable tool for monitoring coupling reactions in SPPS.[1][2] A positive result (intense blue color) indicates an incomplete reaction, as the N-terminal amine of the peptide-resin is still available to react with ninhydrin.[1][3][4] A negative result (yellow/colorless) signifies that the coupling reaction is complete.

Experimental Protocol: Kaiser Test

Materials:

  • Kaiser Test Reagent A: 6% w/v Potassium Cyanide (KCN) in water, diluted 1:50 in pyridine. (Caution: KCN is highly toxic)

  • Kaiser Test Reagent B: 5% w/v Ninhydrin in n-butanol.

  • Kaiser Test Reagent C: 80% w/v Phenol in n-butanol.

  • Small test tubes.

  • Heat source (heat gun or water bath at 100-110°C).[4]

  • Peptide-resin beads.

Procedure:

  • Transfer a small sample of the peptide-resin (10-15 beads) to a clean, dry test tube.[1]

  • In a separate reference test tube, add no resin.

  • To both test tubes, add 3 drops of Reagent A, 3 drops of Reagent B, and 3 drops of Reagent C.[3][4]

  • Gently heat both tubes using a heat gun or in a boiling water bath for 5 minutes.[4]

  • Remove the tubes from the heat and allow them to cool to room temperature.

  • Observe the color of the beads and the solution, comparing the sample tube to the reference tube.

Data Interpretation:

ObservationInterpretationRecommended Action
Intense Blue Beads and Solution Incomplete CouplingRecouple with fresh reagents.
Yellow Solution, Colorless Beads Complete CouplingProceed to the next step (deprotection).
Slightly Blue Beads/Solution Near-Complete CouplingExtend coupling time or perform a second coupling.

Chromatographic Monitoring

Chromatographic techniques are powerful for monitoring reaction progress by separating the starting materials from the product.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method, particularly useful for solution-phase peptide synthesis. It allows for the visualization of the consumption of starting materials (this compound and the amino component) and the appearance of the product.

Experimental Protocol: TLC Monitoring

Materials:

  • TLC plates (silica gel 60 F₂₅₄).

  • TLC developing chamber.

  • Mobile Phase: A mixture of a non-polar and a polar solvent. A common system is Ethyl Acetate/Hexane or Chloroform/Methanol. For this specific reaction, a starting point could be 30-50% Ethyl Acetate in Hexane .

  • Visualization agents:

    • UV lamp (254 nm) for visualizing aromatic compounds (the Z and Bzl protecting groups).[5]

    • Ninhydrin stain for visualizing free amines.

    • Potassium permanganate (KMnO₄) stain for general visualization of organic compounds.[5]

  • Capillary tubes for spotting.

Procedure:

  • Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm and allowing it to saturate.

  • On the baseline of a TLC plate, spot a small amount of:

    • The starting this compound.

    • The starting amino component (e.g., an amino acid ester).

    • A co-spot of both starting materials.

    • The reaction mixture at different time points (e.g., t=0, 30 min, 1 hr, 2 hr).

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry completely.

  • Visualize the spots under a UV lamp and circle the visible spots with a pencil.[5]

  • Further visualize by dipping the plate in a ninhydrin or KMnO₄ stain and gently heating.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Data Interpretation (Illustrative):

CompoundExpected Rf (30% Ethyl Acetate/Hexane)UV ActiveNinhydrin Active
This compound~0.4 - 0.5YesNo
Amino Acid Ester (e.g., H-Ala-OMe)~0.2 - 0.3NoYes
Dipeptide Product (Z-Glu(OBzl)-Ala-OMe)~0.3 - 0.4YesNo

Reaction completion is indicated by the disappearance of the starting material spots and the appearance of a new product spot.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of the reaction progress and is the gold standard for determining the purity of the final peptide. For reaction monitoring, a small aliquot of the reaction mixture can be analyzed.

Experimental Protocol: HPLC Monitoring

Materials:

  • Reversed-phase HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample vials.

Procedure:

  • Equilibrate the HPLC column with the initial mobile phase conditions.

  • Prepare samples by taking a small aliquot from the reaction mixture, quenching the reaction if necessary, and dissolving it in a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Run a linear gradient, for example, from 10% to 90% Mobile Phase B over 20 minutes.

  • Monitor the elution profile at a suitable wavelength, typically 220 nm for the peptide bond and 254 nm for the aromatic protecting groups.

  • Identify the peaks corresponding to the starting materials and the product based on their retention times.

Data Interpretation (Illustrative):

CompoundExpected Retention Time (min)
Amino Acid Ester (e.g., H-Ala-OMe)~5 - 7
This compound~15 - 17
Dipeptide Product (Z-Glu(OBzl)-Ala-OMe)~12 - 14

Reaction completion is monitored by the decrease in the peak areas of the starting materials and the increase in the peak area of the product.

Spectroscopic Monitoring

Spectroscopic methods provide detailed structural information and can be used for quantitative analysis of reaction kinetics.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring solution-phase reactions. By observing the chemical shifts and integration of specific protons, one can track the consumption of reactants and the formation of the product.

Experimental Protocol: ¹H NMR Monitoring

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal standard (optional, for quantitative analysis).

Procedure:

  • Acquire a reference ¹H NMR spectrum of the starting this compound and the amino component.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Prepare the NMR sample by dissolving the aliquot in a deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum and analyze the key signals.

Key Signals to Monitor:

  • Disappearance of the carboxylic acid proton (–COOH) of this compound: This is a broad singlet typically found far downfield (>10 ppm) and will disappear upon amide bond formation.[6][7]

  • Shift of the α-proton of the amino component: The chemical shift of the α-proton of the amino acid ester will typically shift downfield upon formation of the peptide bond due to the deshielding effect of the newly formed amide carbonyl group.

  • Appearance of the amide proton (–NH–): A new signal corresponding to the amide proton will appear, typically between 6-9 ppm.

Data Interpretation (Illustrative):

ProtonThis compound (ppm)Dipeptide Product (ppm)Change Upon Reaction
Carboxylic Acid (-COOH)~10-12 (broad s)-Disappears
α-H of Glu~4.5 (m)~4.6 (m)Minor shift
α-H of Amino Acid Ester~3.8 (q)~4.4 (m)Downfield shift
Amide (-NH-)-~7.0 (d)Appears

The reaction is considered complete when the carboxylic acid proton signal has disappeared and the integration of the product signals relative to any remaining starting material signals is maximal.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for monitoring the formation of the amide bond by observing characteristic vibrational frequencies. Attenuated Total Reflectance (ATR)-FTIR is particularly convenient as it requires minimal sample preparation.

Experimental Protocol: FTIR-ATR Monitoring

Materials:

  • FTIR spectrometer with an ATR accessory.

  • Reaction mixture aliquots.

Procedure:

  • Record a background spectrum of the clean ATR crystal.

  • Acquire a reference spectrum of the starting materials.

  • At various time points, apply a small drop of the reaction mixture directly onto the ATR crystal.

  • Acquire the IR spectrum.

  • Clean the ATR crystal thoroughly between measurements.

Key Vibrational Bands to Monitor:

  • Disappearance of the broad O–H stretch of the carboxylic acid: A very broad band from approximately 2500-3300 cm⁻¹ will disappear as the carboxylic acid is consumed.[8][9]

  • Appearance of the Amide I band (C=O stretch): A strong absorption will appear around 1650 cm⁻¹.

  • Appearance of the Amide II band (N–H bend): An absorption will appear around 1550 cm⁻¹.

Data Interpretation (Illustrative):

Vibrational ModeWavenumber (cm⁻¹)Change Upon Reaction
Carboxylic Acid O–H Stretch2500-3300 (broad)Disappears
Carboxylic Acid C=O Stretch~1710Decreases
Amide I (C=O Stretch)~1650Appears/Increases
Amide II (N–H Bend)~1550Appears/Increases

Completion is indicated by the absence of the broad carboxylic acid O-H stretch and the stabilization of the Amide I and II band intensities.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for monitoring the coupling reaction and the logical decision-making process based on the results.

experimental_workflow cluster_reaction Peptide Coupling Reaction cluster_monitoring Monitoring cluster_decision Decision cluster_action Action start Start Coupling Reaction (this compound + H-AA-R) react Incubate at RT start->react sample Take Aliquot at Time (t) react->sample tlc TLC Analysis sample->tlc Analyze hplc HPLC Analysis sample->hplc Analyze nmr ¹H NMR Analysis sample->nmr Analyze ftir FTIR Analysis sample->ftir Analyze kaiser Kaiser Test (SPPS) sample->kaiser Analyze complete Reaction Complete? tlc->complete hplc->complete nmr->complete ftir->complete kaiser->complete proceed Proceed to Next Step (Work-up / Deprotection) complete->proceed Yes continue_reaction Continue Reaction / Recouple complete->continue_reaction No continue_reaction->react

Fig. 1: Experimental workflow for monitoring peptide coupling reactions.

logical_relationship cluster_qualitative Qualitative Assessment (Fast) cluster_quantitative Quantitative Assessment (Detailed) start Monitor Reaction Progress tlc TLC: Starting materials consumed? Product spot formed? start->tlc kaiser Kaiser Test (SPPS): Beads yellow? start->kaiser hplc HPLC: Product peak area maximized? Starting material peaks minimized? tlc->hplc If qualitative suggests completion kaiser->hplc If qualitative suggests completion nmr ¹H NMR: -COOH peak absent? α-H of amine shifted? hplc->nmr For structural confirmation end Confirm Reaction Completion hplc->end ftir FTIR: Carboxylic O-H stretch absent? Amide I & II bands present? nmr->ftir For bond formation confirmation nmr->end ftir->end

Fig. 2: Logical relationship of monitoring techniques.

Conclusion

The successful synthesis of peptides relies on the careful monitoring of each coupling step. For this compound coupling reactions, a combination of qualitative and quantitative methods provides a comprehensive understanding of the reaction's progress. The Kaiser test and TLC offer rapid, real-time feedback, while HPLC and NMR provide quantitative data on conversion and purity. FTIR offers a direct method to observe the formation of the critical amide bond. By employing these techniques, researchers can optimize reaction conditions, troubleshoot incomplete couplings, and ensure the synthesis of high-quality peptides for their research and development endeavors.

References

Troubleshooting & Optimization

preventing pyroglutamate formation from N-terminal Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of pyroglutamate from N-terminal Z-Glu(OBzl)-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate formation and why is it a concern in peptide synthesis?

A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (Glu) or glutamine (Gln) residue, resulting in a lactam ring. This modification is problematic in peptide synthesis as it leads to a heterogeneous product mixture, complicating purification.[1][2] Furthermore, the formation of pGlu alters the peptide's N-terminus from a primary amine to a neutral amide, which can impact its biological activity, solubility, and stability.[1][2]

Q2: What is the chemical mechanism behind pyroglutamate formation from this compound?

A2: The formation of pyroglutamate from an N-terminal glutamic acid derivative like this compound is a dehydration reaction. The free N-terminal amine acts as a nucleophile, attacking the side-chain carbonyl carbon of the glutamic acid residue. This intramolecular reaction forms a five-membered lactam ring, releasing a molecule of benzyl alcohol (in the case of the benzyl ester side-chain protection). This reaction can be catalyzed by both acids and bases.

Q3: What are the key factors that promote pyroglutamate formation?

A3: Several factors can promote this undesirable side reaction:

  • pH: The reaction rate is significantly influenced by pH. It is accelerated under both acidic (e.g., pH 4) and basic (e.g., pH 8) conditions, with a minimum rate observed around neutral pH (approximately 6.2).[3][4]

  • Temperature: Elevated temperatures increase the rate of pyroglutamate formation.[1][2]

  • Extended Reaction Times: Prolonged exposure to conditions that favor cyclization, such as during coupling or deprotection steps, increases the likelihood of this side reaction.

  • Coupling Reagents: The choice of coupling reagent and the presence of certain additives can influence the rate of pyroglutamate formation.

Q4: Can the protecting groups Z and OBzl influence pyroglutamate formation?

A4: Yes. The benzyloxycarbonyl (Z) group on the N-terminus must be removed to expose the free amine, which is a prerequisite for cyclization. The benzyl ester (OBzl) protecting the side-chain carboxyl group can be cleaved during the cyclization reaction. While the primary amino acid sequence is the main driver, the nature of the protecting groups can influence reaction kinetics. For instance, the use of the more acid-labile 2,4,6-trimethylbenzyl (TMB) ester for side-chain protection has been studied in the context of acid-catalyzed cleavage and can be a factor in side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Mass spectrometry shows a peak corresponding to the desired peptide minus 18 Da (loss of H₂O). N-terminal this compound has cyclized to form pyroglutamate.- Confirm the presence of pyroglutamate using tandem MS/MS. - Review your synthesis protocol for conditions known to promote cyclization (see below).
Low yield of the final peptide and a major byproduct that is difficult to separate. Significant pyroglutamate formation during synthesis.- Optimize coupling conditions: Use a more efficient coupling reagent (e.g., HATU) and minimize coupling time. - Control pH during all steps, especially during workup and purification, aiming for a pH range of 6.0-7.0.[1] - Reduce reaction temperatures where possible.
Pyroglutamate formation is observed even with optimized coupling conditions. The deprotection step (removal of a temporary N-terminal protecting group like Fmoc) is too long or uses harsh basic conditions.- For Fmoc deprotection, reduce the piperidine treatment time. Short deprotection times (e.g., 1 minute) with 50% piperidine/DMF have been shown to minimize this side reaction. - Consider using a milder base for deprotection if compatible with your overall strategy.
Unexpected pyroglutamate formation during final cleavage and purification. Prolonged exposure to acidic (e.g., TFA cleavage cocktail) or basic (e.g., high pH in purification buffer) conditions at room temperature.- Perform cleavage at a lower temperature (e.g., 0-4 °C). - Minimize the time the peptide is in the cleavage cocktail. - Use a purification buffer with a pH between 6.0 and 7.0.[1] - Conduct purification steps at reduced temperatures (e.g., 4°C).[1]

Data on Factors Influencing Pyroglutamate Formation

Table 1: Effect of pH on the Rate of Pyroglutamate Formation from N-terminal Glutamic Acid

pHRelative Rate of FormationHalf-life of N-terminal Glu at 45°C
4.1Increased~9 months[3][4]
6.2Minimal-
8.0Increased-

Table 2: Influence of Coupling Reagents on Peptide Synthesis Efficiency and Side Reactions

Coupling ReagentAdditiveKey CharacteristicsImpact on Pyroglutamate Formation
DIC (Diisopropylcarbodiimide)HOBt (1-Hydroxybenzotriazole)Standard, cost-effective. HOBt suppresses racemization and can prevent dehydration of Asn and Gln.[5][6]Can be effective, but prolonged coupling times may increase risk.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Fast and efficient.[6]Faster coupling times can reduce the window for pyroglutamate formation compared to slower methods.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Generally more reactive and faster than HBTU, with less epimerization.[7]The high efficiency and speed of HATU are beneficial in minimizing the time the N-terminus is exposed, thus reducing the chance for cyclization.

Experimental Protocols

Protocol 1: Minimized Pyroglutamate Formation during Fmoc-Glu(OBzl)-OH Coupling using DIC/HOBt

This protocol is designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. To minimize potential base-catalyzed cyclization, use a short treatment time (e.g., 1 x 2 minutes followed by 1 x 5-10 minutes).[8][9]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve Fmoc-Glu(OBzl)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

    • Allow the mixture to dissolve completely.

  • Coupling Reaction:

    • Add the Fmoc-Glu(OBzl)-OH/HOBt solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature.

    • Monitor the coupling reaction progress using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 1-2 hours. Avoid unnecessarily long coupling times.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3 times), and finally methanol (3 times) to remove any residual reagents and byproducts.

Protocol 2: General Recommendations for Preventing Pyroglutamate Formation During Peptide Synthesis Workflow
  • Amino Acid Selection and Protection:

    • If the N-terminal residue is not critical for biological activity, consider substituting glutamic acid with another amino acid.

    • For Fmoc/tBu chemistry, the use of a γ-tert-butyl ester protection for glutamic acid is generally considered to be stable with a low risk of pyroglutamate formation during chain elongation.[10]

  • Coupling Step:

    • Employ highly efficient coupling reagents like HATU or HCTU to ensure rapid peptide bond formation, thereby minimizing the time the N-terminal amine is exposed.[7]

    • Use pre-activation of the carboxylic acid for 1-2 minutes before adding it to the resin to further speed up the coupling reaction.

  • Deprotection Step (Fmoc Chemistry):

    • Minimize the duration of exposure to the piperidine solution. A two-step deprotection (e.g., 2 minutes followed by 8 minutes) is often sufficient.

    • Ensure thorough washing with DMF after deprotection to completely remove the basic piperidine.

  • Cleavage and Deprotection:

    • Perform the final cleavage from the resin at a reduced temperature (e.g., 4°C).

    • Use a scavenger cocktail appropriate for your peptide sequence to minimize side reactions.

    • Minimize the duration of the cleavage reaction to what is necessary for complete deprotection.

  • Purification and Storage:

    • During purification by HPLC, use a mobile phase with a pH as close to neutral as possible (e.g., pH 6.0-7.0) if compatible with your peptide's solubility and the column chemistry.

    • For long-term storage, lyophilize the purified peptide. Store the lyophilized powder at -20°C or -80°C.

Visualizations

cluster_mechanism Pyroglutamate Formation Mechanism Glu N-terminal this compound Intermediate Tetrahedral Intermediate Glu->Intermediate Intramolecular Nucleophilic Attack pGlu Pyroglutamate Derivative Intermediate->pGlu Collapse & Ring Closure BzOH Benzyl Alcohol (Byproduct) Intermediate->BzOH Elimination

Caption: Mechanism of pyroglutamate formation from this compound.

cluster_workflow Preventative Experimental Workflow Start Start SPPS Cycle Deprotection Fmoc Deprotection (Shortened Time) Start->Deprotection Washing1 Thorough DMF Wash Deprotection->Washing1 Coupling Coupling with High-Efficiency Reagent (e.g., HATU) + Additive (e.g., HOBt) Washing1->Coupling Washing2 Thorough Wash Coupling->Washing2 End Next Cycle or Final Cleavage Washing2->End

Caption: Recommended workflow to minimize pyroglutamate formation.

cluster_troubleshooting Troubleshooting Logic Problem Pyroglutamate Detected CheckCoupling Review Coupling Protocol Problem->CheckCoupling During Synthesis? CheckDeprotection Review Deprotection Protocol Problem->CheckDeprotection During Synthesis? CheckCleavage Review Cleavage/Purification Problem->CheckCleavage Post-Synthesis? OptimizeCoupling Use Faster Reagent/ Reduce Time CheckCoupling->OptimizeCoupling OptimizeDeprotection Reduce Base Exposure Time CheckDeprotection->OptimizeDeprotection OptimizeCleavage Lower Temperature/ Control pH CheckCleavage->OptimizeCleavage

Caption: A logical approach to troubleshooting pyroglutamate formation.

References

how to avoid side reactions during Z-Glu(OBzl)-OH deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-Glu(OBzl)-OH Deprotection

Welcome to our technical support center for the deprotection of this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize side reactions and maximize the yield and purity of your final product.

Troubleshooting Guide

This section addresses common issues encountered during the deprotection of this compound.

Issue 1: Incomplete Deprotection

  • Q: My reaction has stalled, and I observe the presence of starting material or partially deprotected intermediates (e.g., Z-Glu-OH or H-Glu(OBzl)-OH) by TLC or LC-MS. What should I do?

    A: Incomplete deprotection can be caused by several factors depending on the method used.

    • For Catalytic Hydrogenation:

      • Catalyst Inactivation: The palladium catalyst can be poisoned by impurities such as sulfur or certain functional groups.[1] Ensure high-purity solvents and reagents are used. If catalyst poisoning is suspected, increasing the catalyst loading or using a fresh batch of catalyst may help.

      • Insufficient Hydrogen Pressure: Ensure the system is properly sealed and under a positive pressure of hydrogen. For stubborn reactions, increasing the hydrogen pressure may be necessary.

      • Poor Mass Transfer: Vigorous stirring is crucial to ensure proper mixing of the substrate, catalyst, and hydrogen.[2]

    • For Transfer Hydrogenation:

      • Hydrogen Donor Decomposition: The hydrogen donor (e.g., ammonium formate, formic acid) may decompose over time. Add the hydrogen donor in portions if the reaction is slow.

      • Catalyst Activity: Similar to catalytic hydrogenation, the catalyst can be deactivated.

    • For HBr/Acetic Acid:

      • Reagent Quality: The HBr/acetic acid solution can degrade over time. Use a fresh, high-quality reagent.

      • Insufficient Reaction Time or Temperature: While these reactions are typically fast, highly pure starting material may require longer reaction times. A slight increase in temperature can be considered, but this may also increase the risk of side reactions.

Issue 2: Formation of Pyroglutamic Acid

  • Q: I have identified a significant amount of a byproduct with a mass corresponding to the loss of water (-18 Da) from the desired product. How can I prevent the formation of pyroglutamic acid?

    A: Pyroglutamic acid formation is a common side reaction for N-terminal glutamic acid residues, especially under acidic or basic conditions.[3][4]

    • pH Control: The formation of pyroglutamic acid is pH-dependent. If possible, maintaining a pH close to neutral during workup and purification can minimize this side reaction.

    • Temperature Control: Perform the deprotection and subsequent workup at low temperatures (e.g., 0-4 °C) to reduce the rate of cyclization.

    • Choice of Deprotection Method:

      • Catalytic or Transfer Hydrogenation: These methods are generally performed under neutral conditions and are less prone to causing pyroglutamate formation compared to strong acid cleavage.

      • HBr/Acetic Acid: While effective for deprotection, the strong acidic conditions can promote pyroglutamate formation. Minimize reaction time and maintain low temperatures to mitigate this. Immediate workup and neutralization after the reaction are crucial.

Issue 3: Other Side Reactions

  • Q: I am observing other unexpected byproducts in my reaction mixture. What could they be and how can I avoid them?

    A: Besides pyroglutamic acid, other side reactions can occur.

    • Racemization: While less common with urethane-based protecting groups like Z, racemization can occur, especially under harsh basic or acidic conditions. It is important to use the mildest effective deprotection conditions.

    • Alkylation of Scavengers: When using strong acid deprotection with scavengers like anisole, the benzyl cation formed can alkylate the scavenger, leading to byproducts.[3] Careful selection and stoichiometry of scavengers are important.

    • Incomplete Scavenging: In acid-mediated deprotection, the released benzyl cations can re-attach to the product or other nucleophilic sites if not effectively scavenged. Ensure an adequate amount of scavenger is present.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side reaction during the deprotection of this compound?

    • A1: The most prevalent side reaction is the formation of pyroglutamic acid, which involves the intramolecular cyclization of the N-terminal glutamic acid to form a five-membered lactam ring with the loss of a water molecule.[3][4]

  • Q2: Which deprotection method is generally recommended to minimize side reactions for this compound?

    • A2: Catalytic hydrogenation or transfer hydrogenation are often preferred as they are conducted under milder, more neutral conditions, which can reduce the incidence of acid-catalyzed side reactions like pyroglutamate formation.[1]

  • Q3: Can I selectively deprotect the Z group or the OBzl group?

    • A3: Selective deprotection is challenging as both the Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups are typically cleaved under similar hydrogenolysis or strong acid conditions.[5] If selective deprotection is required, orthogonal protecting groups should be chosen during the synthesis design.

  • Q4: How can I monitor the progress of the deprotection reaction?

    • A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for identifying the desired product, starting material, any partially deprotected intermediates, and side products by their respective mass-to-charge ratios.

  • Q5: What are the best practices for purifying the final glutamic acid product?

    • A5: After the deprotection and workup, the crude product can be purified by recrystallization or ion-exchange chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

    • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Securely seal the reaction vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

    • Maintain a positive pressure of hydrogen (typically from a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude glutamic acid.

Protocol 2: Transfer Hydrogenation

This method avoids the need for a pressurized hydrogen gas setup.

  • Materials:

    • This compound

    • 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%)

    • Hydrogen donor: Ammonium formate (HCOONH₄) or Formic acid (HCOOH) (3-5 equivalents)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Dissolve this compound in the chosen solvent in a round-bottom flask.

    • Add the Pd/C catalyst to the solution.

    • Add the hydrogen donor (e.g., ammonium formate) to the reaction mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with the solvent.

    • Remove the solvent under reduced pressure to yield the crude product.

Protocol 3: HBr in Acetic Acid

This is a harsher method but can be effective when hydrogenolysis fails.

  • Materials:

    • This compound

    • 33% HBr in acetic acid

    • Scavenger (e.g., anisole)

    • Cold diethyl ether

  • Procedure:

    • Dissolve this compound in a minimal amount of glacial acetic acid (if necessary) and add a scavenger like anisole.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the 33% HBr in acetic acid solution (typically 5-10 equivalents).

    • Stir the reaction mixture at 0 °C to room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

    • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes representative data for the deprotection of this compound. Actual results may vary depending on the specific reaction conditions and scale.

Deprotection MethodTypical Yield (%)Typical Purity (%)Key AdvantagesCommon Side Products
Catalytic Hydrogenation 90-98>98High yield, high purity, mild conditionsIncomplete deprotection
Transfer Hydrogenation 85-95>97Avoids pressurized H₂, generally faster than H₂/Pd/CIncomplete deprotection, potential donor side reactions
HBr in Acetic Acid 80-9090-95Effective for hydrogenolysis-resistant substratesPyroglutamic acid, other acid-catalyzed byproducts

Visualizations

DeprotectionWorkflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Process cluster_end Final Product Start This compound Method1 Catalytic Hydrogenation (H₂/Pd-C) Start->Method1 Method2 Transfer Hydrogenation (HCOONH₄/Pd-C) Start->Method2 Method3 Acidolysis (HBr/AcOH) Start->Method3 Workup Workup & Purification Method1->Workup Method2->Workup Method3->Workup End H-Glu-OH Workup->End

Caption: General workflow for the deprotection of this compound.

TroubleshootingTree Problem Problem during Deprotection? Incomplete Incomplete Reaction? Problem->Incomplete Yes SideProduct Side Product Formation? Problem->SideProduct No Catalyst Check Catalyst Activity & Loading Incomplete->Catalyst Yes Conditions Optimize Reaction Conditions (Time, Temp, Pressure) Incomplete->Conditions No Pyroglutamate Pyroglutamate (-18 Da)? SideProduct->Pyroglutamate Yes OtherSideProduct Other Byproducts? SideProduct->OtherSideProduct No ControlpH Control pH & Temp during Workup Pyroglutamate->ControlpH Yes ChangeMethod Consider Milder Deprotection Method Pyroglutamate->ChangeMethod No AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) OtherSideProduct->AnalyzeByproducts Yes AdjustScavengers Adjust Scavengers (for Acidolysis) AnalyzeByproducts->AdjustScavengers

Caption: Troubleshooting decision tree for this compound deprotection.

References

troubleshooting low coupling efficiency with Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide synthesis involving Z-Glu(OBzl)-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency when using this compound?

Low coupling efficiency with this compound can stem from several factors:

  • Steric Hindrance: The bulky benzyloxycarbonyl (Z) protecting group on the alpha-amino group, combined with the benzyl (Bzl) ester on the side chain, can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain. This is particularly noticeable when coupling to another bulky residue.

  • Poor Solubility and Aggregation: this compound is a hydrophobic molecule.[1] During solid-phase peptide synthesis (SPPS), as the peptide chain elongates, the growing peptide can aggregate due to intermolecular hydrogen bonding, especially with hydrophobic sequences.[2][3] This aggregation can block reactive sites, leading to incomplete coupling.[4] Signs of on-resin aggregation include poor resin swelling, physical clumping of the resin, and a significant drop in the final peptide yield.[4]

  • Suboptimal Activation: The choice of coupling reagent and activation conditions is critical. Standard carbodiimide reagents like DIC may not be sufficiently reactive to overcome the steric hindrance of this compound, leading to incomplete reactions.[5]

  • Side Reactions: The formation of pyroglutamate, an intramolecular cyclization of the N-terminal glutamic acid residue, can occur under both acidic and basic conditions, effectively capping the peptide chain and preventing further elongation.[6]

Q2: How can I improve the solubility of this compound and the growing peptide chain during synthesis?

Improving solubility is key to preventing aggregation and ensuring high coupling efficiency. Consider the following strategies:

  • Solvent Selection: Switch to more polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO), which are effective at solvating growing peptide chains and disrupting aggregates.[1][2]

  • Chaotropic Salts: The addition of chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), to the coupling reaction can disrupt secondary structures and improve solvation.[1]

  • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the space between peptide chains, reducing the likelihood of intermolecular aggregation.[4]

  • Specialized Resins: Polyethylene glycol (PEG)-based resins (e.g., NovaSyn® TG) offer enhanced swelling properties in various solvents, which helps to maintain the growing peptide in a more solvated state.[4]

Q3: Which coupling reagents are most effective for this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. Onium salt-based reagents are generally more effective than carbodiimides.

  • Uronium/Aminium Reagents: HATU, HBTU, and HCTU are highly efficient for difficult couplings.[7][8] HATU is often preferred due to its high reactivity and ability to suppress racemization.[8]

  • Phosphonium Reagents: PyBOP and PyAOP are also very effective for coupling sterically hindered amino acids.[5]

Q4: What is pyroglutamate formation and how can I prevent it?

Pyroglutamate formation is an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in the loss of a water molecule and the formation of a five-membered lactam ring. This side reaction caps the peptide chain, preventing further elongation.

To minimize pyroglutamate formation:

  • Minimize Exposure to Base: Reduce the time the deprotected N-terminal glutamic acid is exposed to basic conditions. In situ neutralization protocols, where the coupling reagents are added immediately after neutralization, can be beneficial.[9]

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivatives (HOAt) during coupling can help to suppress this side reaction. Many modern coupling reagents like HATU already incorporate an HOAt moiety.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Problem Potential Cause Recommended Solution(s)
Low Crude Peptide Yield and Purity Incomplete coupling due to steric hindrance or aggregation.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP instead of DIC/HOBt. 2. Double couple: Repeat the coupling step with a fresh solution of activated this compound. 3. Increase reaction temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can disrupt aggregates and improve kinetics.[4]
Positive Kaiser Test After Coupling Unreacted primary amines on the peptide-resin, indicating incomplete coupling.1. Perform a second coupling with fresh reagents. 2. Extend the coupling time. 3. If the issue persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Resin Shrinking or Clumping On-resin peptide aggregation.1. Switch to NMP or add DMSO to the reaction solvent.[2] 2. Incorporate chaotropic salts like LiCl into the coupling solution.[1] 3. Use a low-loading resin or a PEG-based resin for the synthesis.[4]
Mass Spectrometry Shows Unexpected Mass (-18 Da) Pyroglutamate formation at the N-terminal glutamic acid.1. Minimize the time the N-terminus is exposed to basic conditions before coupling.[9] 2. Ensure your coupling reagent contains an additive like HOBt or HOAt.

Data Presentation

Comparison of Coupling Reagent Efficiency

While specific quantitative data for this compound is not extensively published in a comparative format, the following table summarizes the expected coupling efficiencies for sterically hindered amino acids based on the type of coupling reagent used. For challenging couplings like that of N-methylated glutamic acid derivatives, efficiencies of 95-98% can be achieved with optimized reagents.[10]

Coupling ReagentReagent TypeExpected Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideLow to ModerateOften insufficient for sterically hindered residues.[5]
HBTU/HCTU Uronium/AminiumHighVery effective and widely used.[7]
HATU Uronium/AminiumVery HighGenerally considered one of the most effective for difficult couplings; faster and with less epimerization than HBTU.[8]
PyBOP PhosphoniumHighEffective for many sterically hindered couplings.[5]
COMU Uronium/AminiumVery HighA safer alternative to HOBt/HOAt-based reagents with comparable efficiency to HATU.[7]
Solubility of this compound

This compound is generally soluble in common organic solvents used in peptide synthesis. However, its hydrophobic nature can contribute to the aggregation of the growing peptide chain, especially in less polar solvents.

SolventPolaritySwelling of Polystyrene ResinsNotes
Dichloromethane (DCM) LowGoodMay not be optimal for solvating longer, aggregating peptide chains.
Dimethylformamide (DMF) HighExcellentGood solvating properties, but can break down to form dimethylamine.
N-Methylpyrrolidone (NMP) HighExcellentA highly effective solvent for disrupting aggregation and improving coupling yields.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol describes a standard manual coupling procedure for incorporating this compound in solid-phase peptide synthesis.

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform N-terminal deprotection according to your standard protocol (e.g., 20% piperidine in DMF for Fmoc-SPPS).

    • Wash the resin thoroughly with DMF (5 x resin volume).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[9]

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Protocol 2: Troubleshooting with a Double Coupling

If the initial coupling is incomplete (positive Kaiser test), a second coupling is recommended.

  • Wash the resin thoroughly with DMF to remove any byproducts from the first coupling.

  • Repeat the activation and coupling steps as described in Protocol 1 with a fresh solution of this compound and coupling reagents.

  • Couple for an additional 1-2 hours.

  • Wash the resin thoroughly with DMF and then DCM.

  • Perform a final Kaiser test to confirm the completion of the coupling.

Visualizations

Troubleshooting_Workflow start Low Coupling Efficiency with this compound check_kaiser Perform Kaiser Test start->check_kaiser positive_kaiser Positive Result (Incomplete Coupling) check_kaiser->positive_kaiser Positive negative_kaiser Negative Result (Complete Coupling) check_kaiser->negative_kaiser Negative double_couple Perform Double Coupling positive_kaiser->double_couple check_aggregation Check for Aggregation (Resin Shrinking/Clumping) positive_kaiser->check_aggregation continue_synthesis Continue Synthesis negative_kaiser->continue_synthesis double_couple->check_kaiser aggregation_present Aggregation Suspected check_aggregation->aggregation_present Yes no_aggregation No Obvious Aggregation check_aggregation->no_aggregation No change_solvent Switch to NMP/DMSO Add Chaotropic Salts aggregation_present->change_solvent change_reagent Use More Potent Reagent (e.g., HATU, HCTU) no_aggregation->change_reagent change_solvent->double_couple change_reagent->double_couple Activation_Pathway cluster_reactants Reactants Z_Glu This compound activated_ester Activated OAt-Ester Z_Glu->activated_ester HATU HATU HATU->activated_ester DIEA DIEA DIEA->activated_ester coupled_product Coupled Product activated_ester->coupled_product peptide_resin Peptide-Resin (with free N-terminus) peptide_resin->coupled_product Side_Reactions start N-terminal This compound desired_path Successful Coupling start->desired_path Ideal Pathway pyroglu_path Pyroglutamate Formation (-H2O) start->pyroglu_path Side Reaction (Acidic/Basic Conditions) capped_peptide Capped Peptide (Chain Termination) pyroglu_path->capped_peptide

References

managing steric hindrance in coupling adjacent to Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when managing steric hindrance in coupling reactions adjacent to N-alpha-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH).

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions involving this compound particularly challenging?

Coupling an amino acid to the N-terminus of a peptide chain ending in this compound, or coupling this compound itself, can be difficult due to significant steric hindrance. This hindrance arises from two main sources:

  • The Z-group (Benzyloxycarbonyl): This bulky urethane-type protecting group at the N-terminus shields the amino group of the adjacent residue.

  • The OBzl group (Benzyl ester): The large benzyl ester protecting group on the side-chain γ-carboxyl group adds considerable bulk, further obstructing access to the reaction center.

This combined steric bulk can slow down reaction rates and lead to incomplete or failed coupling reactions.[1][2]

Q2: My coupling reaction with this compound has a very low yield. What are the most effective strategies to improve it?

Low coupling efficiency is the most common problem. To troubleshoot this, a systematic approach involving the choice of coupling reagent, reaction conditions, and specific protocols is recommended.

1. Re-evaluate Your Coupling Reagent: For sterically hindered couplings, standard reagents like DCC/HOBt may be insufficient.[1] More potent uronium or phosphonium salt-based reagents are required. Reagents based on the 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) moieties are generally superior.[3][4]

  • HATU: Often considered the gold standard for difficult sequences due to its high reactivity and ability to form a highly reactive OAt-ester intermediate, leading to faster and more complete reactions.[3][4][5][6]

  • COMU: A modern, Oxyma-based uronium salt with coupling efficiency comparable to HATU.[7][8][9] It offers a better safety profile, as it is not explosive, and is highly soluble in common solvents.[7][8][9]

  • PyAOP: A phosphonium salt alternative to HATU that also generates a highly reactive OAt-ester. It is particularly useful as it cannot cause guanidinylation, a potential side reaction with uronium salts.[4]

2. Optimize Reaction Conditions:

  • Temperature: While room temperature is standard, gently increasing the temperature to 40-50°C can sometimes overcome the activation energy barrier in hindered couplings. However, this must be balanced against the increased risk of racemization.[2]

  • Time: Extend the reaction time. Monitor the reaction by a suitable method (e.g., Kaiser test on a resin sample, or LC-MS for solution-phase) and allow it to proceed for 4-24 hours.

  • Double Coupling: Perform the coupling step twice. After the initial coupling reaction, wash the resin and repeat the procedure with a fresh solution of the activated amino acid and coupling reagent.

3. Use a Hindered Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) to minimize side reactions.[2][7] For couplings highly prone to racemization, the weaker base sym-collidine is a viable option.[7]

Q3: Which coupling reagents are best for minimizing racemization in this context?

Racemization is a critical concern, especially when using highly active coupling reagents.[10] The risk increases with prolonged activation times and higher temperatures.

  • Additives are Key: The presence of additives like HOAt or Oxyma is crucial for suppressing racemization.[10][11] Coupling reagents that incorporate these moieties directly, such as HATU and COMU, are therefore highly recommended.[3][8]

  • Reagent Choice: While both are effective, HATU is often reported to result in less epimerization compared to HBTU.[3] Phosphonium reagents like PyAOP are also excellent choices for minimizing side reactions.[4]

  • Base Selection: Using a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can reduce the risk of racemization, although this may slightly decrease the coupling rate.[7]

Data Presentation: Comparison of Coupling Reagents for Hindered Systems

The following table summarizes the relative performance of common coupling reagents for difficult sequences, such as those involving this compound.

ReagentRelative Coupling EfficiencyRacemization RiskKey Advantages
HATU Very HighLowFast reaction speed, high purity, well-established for difficult couplings.[3][5]
HBTU HighModerateGood general-purpose reagent, but less effective than HATU for hindered sites.[3]
COMU Very HighLowComparable to HATU, enhanced safety profile (non-explosive), excellent solubility.[7][8][9]
PyAOP Very HighLowPhosphonium-based (no guanidinylation risk), excellent for hindered couplings.[4]
DIC/HOBt ModerateModerate"Classical" reagent, often insufficient for severe steric hindrance.[1]
Q4: I'm concerned about pyroglutamate formation from the this compound residue. How can I prevent this side reaction?

Pyroglutamate (pGlu) formation is a common intramolecular side reaction where an N-terminal glutamic acid residue cyclizes to form a five-membered lactam, resulting in a mass loss of 18 Da.[12][13] This can occur under both acidic and basic conditions.[11][14]

  • During Coupling: The primary cause during the coupling step is the presence of the base (e.g., DIPEA) used for activation. The deprotected N-terminal amine of the this compound on the peptide chain can attack its own side-chain ester.

  • Prevention Strategy: The most effective strategy is to ensure the subsequent coupling reaction is fast and efficient. Use a highly potent coupling reagent like HATU or COMU to ensure the incoming amino acid couples quickly, minimizing the time the N-terminal amine is free and exposed to base.[6] Pre-activation of the incoming amino acid for a short period (1-5 minutes) before adding it to the resin can also help ensure the reaction proceeds rapidly.

Experimental Protocols

Protocol: Difficult Coupling on Solid Support using HATU

This protocol is designed for coupling an Fmoc-protected amino acid (Fmoc-AA-OH) onto a resin-bound peptide with an N-terminal this compound residue.

Materials:

  • Peptide-resin (1.0 eq)

  • Fmoc-AA-OH (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the N-terminal protecting group of the this compound residue has just been removed, ensure the resin is thoroughly washed with DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-AA-OH (4.0 eq) and HATU (3.9 eq) in a minimal amount of anhydrous DMF.

  • Pre-activation: Add DIPEA (8.0 eq) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activated amino acid solution to the swelled peptide-resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. For extremely difficult couplings, the time can be extended or the temperature raised to 40°C.

  • Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • (Optional) Double Coupling: If the Kaiser test remains positive after the initial coupling, repeat steps 2-7.

Mandatory Visualization

Troubleshooting Workflow for Low Coupling Yield

The following diagram outlines a logical workflow for troubleshooting a failed or low-yield coupling reaction involving a sterically hindered residue like this compound.

G Troubleshooting Workflow: Low Coupling Yield start Low Coupling Yield (e.g., Positive Kaiser Test) check_reagent Is the coupling reagent potent enough? (e.g., HATU, COMU) start->check_reagent upgrade_reagent Action: Switch to a more potent reagent like HATU or COMU. check_reagent->upgrade_reagent No check_conditions Are reaction conditions optimized for hindered coupling? check_reagent->check_conditions Yes upgrade_reagent->check_conditions success Coupling Successful upgrade_reagent->success Monitor for Success increase_time_temp Action: Increase reaction time (2-4h) and/or temperature (40°C). check_conditions->increase_time_temp No double_couple Action: Perform a double coupling. check_conditions->double_couple Yes increase_time_temp->double_couple increase_time_temp->success Monitor for Success re_evaluate Re-evaluate synthesis strategy. Consider alternative protecting groups or segmental ligation. double_couple->re_evaluate Still Fails double_couple->success Success

Caption: A decision-making flowchart for troubleshooting low-yield peptide coupling reactions.

Conceptual Diagram of Steric Hindrance

This diagram conceptually illustrates how the bulky protecting groups on this compound impede the approach of an incoming activated amino acid.

G Steric Hindrance around this compound cluster_peptide Peptide Chain on Resin cluster_protecting_groups Bulky Protecting Groups Resin Resin Peptide ...-AA- Resin->Peptide Glu Glu (N-terminus) Peptide->Glu Z_Group Z-Group (N-alpha) Glu->Z_Group blocks N-terminus OBzl_Group OBzl-Group (Side-chain) Glu->OBzl_Group blocks side IncomingAA Incoming Activated Fmoc-AA-OX IncomingAA->Glu Hindered Approach

Caption: Conceptual model of steric crowding by Z and OBzl groups on a Glu residue.

References

Technical Support Center: Optimization of Z-Glu(OBzl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in peptide synthesis involving Z-Glu(OBzl)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main challenges in coupling this compound are related to its steric hindrance and the potential for side reactions. The bulky benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups can slow down the reaction rate compared to smaller amino acids. Additionally, the glutamic acid side chain is susceptible to side reactions such as pyroglutamate formation, especially if it is at the N-terminus of a peptide fragment.

Q2: Which coupling reagents are recommended for this compound?

For efficient coupling of this compound, more potent activating reagents are generally recommended over standard carbodiimides like DCC or DIC alone.[1] In-situ activating reagents, such as aminium/uronium (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are often more effective. The choice of reagent can significantly impact reaction time and help minimize side reactions.[2]

Q3: What is pyroglutamate formation and how can it be minimized?

Pyroglutamate formation is an intramolecular cyclization of the N-terminal glutamic acid residue, resulting in a lactam. This side reaction is a common issue and can be influenced by factors such as pH and temperature.[3][4][5] To minimize pyroglutamate formation, it is advisable to use coupling reagents that allow for short activation times.[6] Additionally, avoiding prolonged exposure to basic or acidic conditions during workup can help reduce the likelihood of this side reaction.[6]

Q4: Can I perform a second coupling if the initial reaction is incomplete?

Yes, a "double coupling" is a common and effective strategy to drive the reaction to completion, especially for difficult couplings.[7] If monitoring indicates an incomplete reaction, the resin can be washed and the coupling step repeated with a fresh solution of the activated amino acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or Incomplete Coupling 1. Steric Hindrance: The bulky protecting groups on this compound can impede the reaction. 2. Inefficient Coupling Reagent: Standard carbodiimides (DCC, DIC) may not be sufficiently reactive. 3. Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites.1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyBOP for more efficient activation. 2. Increase Reaction Time and/or Temperature: Extend the coupling time or gently heat the reaction (e.g., to 30-40°C), while monitoring for side reactions.[7] 3. Perform a Double Coupling: Repeat the coupling step with fresh reagents.[7] 4. Change Solvent: Switch to a more polar solvent like NMP or add a small amount of DMSO to disrupt aggregation.[7]
Presence of a -18 Da Peak in Mass Spectrum Pyroglutamate Formation: The N-terminal glutamic acid has cyclized.[6]1. Minimize Activation Time: Use a high-reactivity coupling reagent to shorten the time the carboxylic acid is activated.[6] 2. Control pH: Avoid prolonged exposure to acidic or basic conditions during workup.[6]
Racemization Over-activation of the Carboxylic Acid: Highly reactive coupling reagents or extended reaction times can lead to racemization.1. Add a Racemization Suppressant: Use additives like HOBt or Oxyma Pure.[2][8] 2. Use a Weaker Base: Consider using N-methylmorpholine (NMM) instead of DIPEA. 3. Optimize Reaction Temperature: Avoid excessive heating.

Experimental Protocols

General Protocol for this compound Coupling using HATU

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in a suitable solvent like DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a qualitative test such as the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, followed by DCM.

  • Second Coupling (if necessary): If the reaction is incomplete, repeat steps 3-6.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative ReactivityNotes
DCC/DIC CarbodiimideStandardOften requires an additive like HOBt to reduce racemization.[8]
HBTU/TBTU Aminium/UroniumHighWidely used, efficient, and generates soluble byproducts.[8]
HATU/HCTU Aminium/UroniumVery HighGenerally considered among the most effective for sterically hindered amino acids.
PyBOP/PyAOP PhosphoniumHigh to Very HighEffective for difficult couplings and cyclizations.
COMU Aminium/UroniumVery HighOxyma-based reagent, considered a safer alternative to benzotriazole-based reagents.

Table 2: General Parameters for Optimizing this compound Coupling

ParameterStandard ConditionOptimization Strategy
Equivalents of Amino Acid 1.5 - 3 eq.Increase to 3-4 equivalents for difficult couplings.
Equivalents of Coupling Reagent 1.5 - 3 eq.Increase to 3-4 equivalents, maintaining a similar ratio to the amino acid.
Base DIPEAUse a weaker base like NMM if racemization is a concern.
Solvent DMFUse NMP or add DMSO for sequences prone to aggregation.[7]
Temperature Room TemperatureIncrease to 30-40°C to improve reaction kinetics, with caution.[7]
Reaction Time 1 - 2 hoursExtend to 2-4 hours or perform a double coupling.[6][7]

Visualizations

Troubleshooting_Workflow start Start: Incomplete Coupling Detected reagent Switch to a more potent coupling reagent (e.g., HATU)? start->reagent double_coupling Perform a double coupling? reagent->double_coupling No monitor Monitor reaction completion (e.g., Kaiser test) reagent->monitor Yes increase_temp Increase temperature (30-40°C) and/or extend reaction time? double_coupling->increase_temp No double_coupling->monitor Yes change_solvent Change solvent to NMP or add DMSO? increase_temp->change_solvent No increase_temp->monitor Yes change_solvent->monitor Yes complete Coupling Complete monitor->complete

Caption: Troubleshooting workflow for incomplete this compound coupling.

Pyroglutamate_Formation N_terminal_Glu {N-terminal this compound | Side chain carboxyl group attacks the backbone amide nitrogen} Cyclization Intramolecular Cyclization N_terminal_Glu->Cyclization Pyroglutamate {Pyroglutamate Derivative | Loss of H2O (-18 Da)} Cyclization->Pyroglutamate

Caption: Simplified pathway of pyroglutamate formation from an N-terminal glutamic acid residue.

References

Technical Support Center: Identifying and Minimizing Dipeptide Formation During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize dipeptide formation, a common side reaction in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is dipeptide formation in solid-phase peptide synthesis (SPPS) and why is it a problem?

A1: Dipeptide formation in SPPS typically refers to the intramolecular cyclization of a resin-bound dipeptide to form a 2,5-diketopiperazine (DKP). This process cleaves the dipeptide from the resin, resulting in a significant loss of the desired peptide and truncation of the peptide chain.[1][2][3] This side reaction is a major cause of reduced yield and the formation of impurities, specifically the deletion of the N-terminal dipeptide, which can be challenging to separate from the target peptide.[3][4]

Q2: Which amino acids are most prone to dipeptide formation?

A2: Dipeptide formation is highly sequence-dependent. The risk is greatest when the second amino acid from the N-terminus is a proline (Pro) or another secondary amino acid like sarcosine (Sar) or N-alkylated amino acids.[1][2] Sequences such as Xaa-Pro, Xaa-Gly, and Pro-Gly are particularly susceptible. The cis-amide bond conformation favored by proline significantly accelerates the rate of intramolecular cyclization.[3][5] Steric hindrance of the first amino acid can also influence the rate of DKP formation.

Q3: How can I detect dipeptide formation in my crude peptide product?

A3: Dipeptide formation can be detected by analyzing the crude peptide product using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).[6][7] You should look for two key indicators:

  • A lower than expected yield of your target peptide.

  • The presence of a des-Xaa-Yaa impurity , which is a peptide lacking the first two amino acids of your sequence. The mass of this impurity will be lower than the target peptide by the combined mass of the first two residues.[3]

  • Direct detection of the DKP molecule itself in the reaction solution, though this is less common in routine analysis of the cleaved peptide.

Q4: What are the most effective strategies to minimize dipeptide formation during the coupling step?

A4: To minimize dipeptide formation, several strategies can be employed:

  • Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly suppress DKP formation compared to Wang resin, especially for C-terminal proline peptides.[8][9][10]

  • Use of Pre-formed Dipeptides: Synthesizing the problematic dipeptide unit (e.g., Fmoc-Xaa-Pro-OH) separately and then coupling it to the resin-bound amino acid bypasses the vulnerable linear dipeptide stage on the resin.[11]

  • Optimized Coupling Reagents: Utilizing highly efficient coupling reagents like HATU or HCTU can accelerate the coupling of the third amino acid, thereby minimizing the time the deprotected dipeptide is susceptible to cyclization.[12][13][14]

  • In Situ Acylation: Performing the coupling of the third amino acid immediately after the deprotection of the second amino acid can "trap" the free N-terminal amine before it can initiate cyclization.[15]

Q5: Can the choice of N-terminal protecting group influence dipeptide formation?

A5: Yes, the choice of the N-terminal protecting group is critical. While the widely used Fmoc group is cleaved under basic conditions which can promote DKP formation, alternative protecting groups that are removed under different conditions can be beneficial.

  • Boc Protection: For the first two amino acids, a Boc-protection strategy can be employed, as it is stable to the basic conditions used for subsequent Fmoc deprotection cycles.[11]

  • Orthogonal Protecting Groups: Protecting groups like Allyloxycarbonyl (Alloc) or Carboxybenzyl (Cbz), which are removed under neutral or hydrogenolysis conditions respectively, can circumvent the base-catalyzed DKP formation.[1][16]

Troubleshooting Guides

Issue 1: Significant des-Xaa-Yaa impurity detected by LC-MS.

Potential Cause: High levels of DKP formation have occurred during the synthesis.

Troubleshooting Workflow:

G start High des-Xaa-Yaa Impurity Detected check_sequence Is the second amino acid Proline, Glycine, or another high-risk residue? start->check_sequence yes_sequence Yes check_sequence->yes_sequence Yes no_sequence No check_sequence->no_sequence No strategy1 Implement a primary mitigation strategy yes_sequence->strategy1 strategy2 Review and optimize synthesis conditions no_sequence->strategy2 sub_strategy1 Use 2-chlorotrityl chloride (2-CTC) resin for the first amino acid. strategy1->sub_strategy1 sub_strategy2 Couple a pre-formed Fmoc-Xaa-Yaa-OH dipeptide. strategy1->sub_strategy2 sub_strategy3 Switch to Boc protection for the first two amino acids. strategy1->sub_strategy3 opt_deprotection Optimize Fmoc-deprotection: - Use 2% DBU / 5% piperazine in NMP instead of 20% piperidine in DMF. - Reduce deprotection time. strategy2->opt_deprotection opt_coupling Optimize Coupling: - Use a highly efficient coupling reagent (e.g., HATU, HCTU). - Ensure immediate coupling after deprotection. strategy2->opt_coupling end Re-synthesize and analyze sub_strategy1->end sub_strategy2->end sub_strategy3->end opt_deprotection->end opt_coupling->end

Caption: Troubleshooting workflow for high des-Xaa-Yaa impurity.

Issue 2: Low peptide yield, but the crude product appears relatively pure.

Potential Cause: "Traceless" DKP formation has occurred, where the cleaved dipeptide is washed away during synthesis, leading to a lower final yield without a corresponding des-Xaa-Yaa impurity in the cleaved product.[1] This is particularly common with resins like 2-CTC where the cleaved DKP does not reattach.

Recommended Actions:

  • Re-evaluate Resin Choice: While 2-CTC resin can reduce DKP formation, if it does occur, the loss is permanent. For particularly problematic sequences, using a Wang or Rink Amide resin and then purifying the des-Xaa-Yaa impurity might be a more viable strategy if yield is critical.

  • Implement Preventative Measures: Proactively use the strategies outlined in Q4, such as coupling pre-formed dipeptides, to prevent the initial DKP formation.

Data Presentation: Quantitative Comparison of Mitigation Strategies

The following tables summarize quantitative data on the effectiveness of various strategies to minimize DKP formation.

Table 1: Comparison of Fmoc-Deprotection Reagents on DKP Formation

Dipeptide SequenceDeprotection ReagentDKP Formation (%)Reference
Fmoc-Cys(Trt)-Pro-OH20% Piperidine/DMF13.8[1]
Fmoc-Cys(Trt)-Pro-OH5% Piperazine/DMF< 4.0[1]
Fmoc-Cys(Trt)-Pro-OH2% DBU, 5% Piperazine/NMP3.6[1]

Table 2: Comparison of Coupling Reagents on Crude Peptide Purity (Model Peptide)

Coupling ReagentCrude Purity (2 x 1 min coupling) (%)Crude Purity (2 x 20 min coupling) (%)Reference
HATU 83.6379.85[13]
HCTU 78.5281.71[13]
PyBOP 48.1170.27[13]

Note: Higher crude purity often correlates with lower levels of side reactions, including those leading to dipeptide-related impurities.

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol utilizes a DBU/piperazine solution for Fmoc removal, which has been shown to significantly reduce DKP formation.[1][2][17][18][19]

Materials:

  • Fmoc-protected peptide-resin

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Solid-phase synthesis reaction vessel

Procedure:

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Resin Swelling: Swell the peptide-resin in NMP.

  • First Deprotection: Drain the solvent and add the deprotection solution to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for an additional 15-20 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP (at least 5 times) to remove all traces of DBU and piperazine before proceeding to the next coupling step.

Protocol 2: Analytical Workflow for Dipeptide Impurity Detection by LC-MS

This protocol outlines a general procedure for the identification and relative quantification of dipeptide-related impurities.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis cleavage Cleave a small amount of peptide-resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) dissolution Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/H2O with 0.1% TFA) cleavage->dissolution injection Inject the sample onto a C18 RP-HPLC column gradient Run a gradient elution (e.g., 5-95% ACN with 0.1% FA over 30 min) injection->gradient ms_detection Detect ions in positive mode, scanning for the expected m/z of the target peptide and potential impurities gradient->ms_detection xic Extract ion chromatograms (XICs) for the expected [M+H]+ of the target peptide impurity_xic Extract XICs for potential impurities: - Target Peptide - (Mass of Xaa + Mass of Yaa) - DKP of Xaa-Yaa xic->impurity_xic quantification Integrate peak areas to determine the relative percentage of the impurity impurity_xic->quantification

Caption: Analytical workflow for dipeptide impurity detection.

Procedure Details:

  • Sample Preparation:

    • Cleave a small aliquot of the peptide-resin using an appropriate TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[20] The choice of scavengers in the cocktail is important to prevent other side reactions, especially with sensitive residues like Tryptophan.[21][22]

    • Precipitate the peptide in cold ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide pellet in a suitable solvent for LC-MS analysis, such as 50% acetonitrile/water with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration. A typical gradient might be 5% to 95% acetonitrile (with 0.1% formic acid) over 30 minutes.

    • The mass spectrometer should be set to positive ion mode, scanning a mass range that includes the expected mass-to-charge ratio (m/z) of your target peptide and the potential des-Xaa-Yaa impurity.

  • Data Analysis:

    • Identify the peak corresponding to your target peptide by its mass.

    • Search for a peak with a mass corresponding to your target peptide minus the mass of the first two amino acids (Xaa and Yaa).

    • Integrate the peak areas in the chromatogram to determine the relative percentage of the des-Xaa-Yaa impurity.

References

dealing with incomplete removal of the OBzl group from glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the incomplete removal of the O-benzyl (OBzl) protecting group from glutamic acid residues in peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the incomplete removal of the glutamic acid OBzl group via catalytic hydrogenolysis?

A1: Incomplete debenzylation is typically traced back to several key factors:

  • Catalyst Inactivation: The Palladium on Carbon (Pd/C) catalyst is the most common culprit. It can be poisoned by sulfur-containing compounds, oxidized, or simply old and inactive.[1][2] The catalyst from some suppliers may not be effective for certain substrates.[1]

  • Insufficient Hydrogen: The reaction may be starved of hydrogen due to poor sealing (e.g., using a balloon), inadequate pressure, or insufficient reaction time.

  • Solvent Issues: Certain solvents can inhibit the reaction. While alcohols are often used, they can sometimes be oxidized by the catalyst to form aldehydes, leading to N-alkylation as a side reaction.[3]

  • Substrate Solubility: If the substrate or the deprotected product has poor solubility in the reaction solvent, it can coat the catalyst surface, hindering its activity.[1]

  • Steric Hindrance: The local environment around the glutamic acid residue can sterically block the catalyst from accessing the benzyl group.

Q2: How can I detect incomplete deprotection and identify side products?

A2: The most reliable method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC), which can separate the starting material, the desired product, and any byproducts.[4][5] Mass Spectrometry (MS) is essential for identifying the masses of these different species. A peak corresponding to the mass of the benzyl-protected starting material indicates incomplete reaction. Other common side products to look for include pyroglutamate formation (-18 Da from the N-terminus) if Glu is the N-terminal residue.[6]

Q3: My standard hydrogenolysis protocol is failing. What are the first troubleshooting steps I should take?

A3: First, verify the integrity of your catalyst. Try a fresh bottle of Pd/C or use Pearlman's catalyst (Pd(OH)₂/C), which is often more active and reliable.[1] Ensure your reaction vessel is properly sealed and purged. If solubility is a concern, consider a different solvent system. It can also be beneficial to perform a small-scale test cleavage and monitor it over an extended period (e.g., 6-12 hours) by HPLC to determine the optimal reaction time.[4]

Q4: Are there alternative methods to hydrogenolysis for removing the OBzl group?

A4: Yes, several alternative methods exist, which are particularly useful if your molecule contains functional groups that are sensitive to hydrogenation (e.g., alkynes, Cys(Bzl)). These include:

  • Strong Acid Cleavage: Reagents like HBr in acetic acid, anhydrous Hydrogen Fluoride (HF), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can effectively cleave benzyl esters.[7]

  • Mild Acidolysis: For substituted benzyl groups like the 4-methoxybenzyl ester, cleavage can be achieved with trifluoroacetic acid (TFA).[8]

  • Trimethylsilyl Iodide (TMSI): This is a mild and effective method reported to minimize peptide backbone cleavage.[7]

  • Basic Hydrolysis: Using a base like NaOH can remove the ester, but it carries a high risk of causing racemization at the α-carbon.[7]

Q5: What are the most common side reactions associated with OBzl deprotection of glutamic acid?

A5: Besides incomplete deprotection, the most common side reactions are:

  • Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions.[6][9]

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, it can form a cyclic aspartimide intermediate, particularly during cleavage at elevated temperatures. It is recommended to perform cleavage at 5°C or lower to reduce this side reaction.

  • N-Alkylation: When using alcoholic solvents like methanol for hydrogenolysis, the catalyst can oxidize the solvent to an aldehyde, which can then react with free amines in the substrate to form N-alkylated byproducts.[3]

Troubleshooting Guide

Problem 1: Low or No Conversion in Catalytic Hydrogenolysis

This is the most frequent issue encountered. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution Rationale
Catalyst Deactivation Use a fresh batch of 10% Pd/C or switch to 20% Pearlman's Catalyst (Pd(OH)₂/C).[1][2]The catalyst may be poisoned or have lost activity over time. Pearlman's catalyst is often more robust and active.
Poor Hydrogen Supply Use a hydrogenation apparatus with a positive pressure of H₂ (e.g., 50 psi) instead of a balloon. Ensure all joints are well-sealed.A balloon provides minimal and decreasing pressure, which may be insufficient to drive the reaction to completion.
Inappropriate Solvent If using an alcohol like methanol, switch to ethanol, THF, or 2,2,2-trifluoroethanol (TFE).[1][3] Acetic acid can also be used as a solvent or co-solvent.[1]Methanol can be oxidized to formaldehyde, leading to side reactions and potential catalyst inhibition. TFE is an excellent solvent that prevents this side reaction.[3]
Product/Substrate Insolubility Run the reaction in a more dilute solution or add a co-solvent (e.g., acetic acid, DMF) to improve solubility.Poor solubility can cause the material to precipitate onto the catalyst surface, blocking active sites.[1]
Insufficient Reaction Time Monitor the reaction by HPLC at regular intervals (e.g., 2, 4, 8, 24 hours) to determine the necessary time for completion.Some debenzylations, especially on complex substrates, can be very slow and require extended reaction times.
Problem 2: Alternative Deprotection Method is Required

If your substrate is incompatible with catalytic hydrogenation, consult this table to select an appropriate alternative.

Method Reagents Advantages Disadvantages & Considerations
Strong Acidolysis 33% HBr in Acetic AcidFast and effective.Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc, tBu) and may damage sensitive peptides.[7]
Mild Iodolysis Trimethylsilyl Iodide (TMSI) in DCM or ChloroformVery mild conditions that preserve the peptide backbone and other protecting groups.[7]TMSI is moisture-sensitive and can be expensive. The reaction must be performed under anhydrous conditions.
Basic Hydrolysis 1M NaOH (aq)Simple and inexpensive.High risk of racemization of the amino acid.[7] Not compatible with base-labile groups.
Organotin-Mediated Bis(tributyltin) oxideHighly chemoselective for benzyl, methyl, and phenacyl esters.[10]Requires use of toxic organotin reagents and subsequent purification to remove tin byproducts.

Experimental Protocols

Protocol 1: Optimized Catalytic Hydrogenolysis

This protocol is a robust starting point for the debenzylation of Glu(OBzl).

  • Preparation: Dissolve the peptide/substrate in a suitable solvent (e.g., ethanol, THF, or TFE) at a concentration of approximately 1-5 mg/mL in a flask appropriate for hydrogenation.

  • Catalyst Addition: Add 10% Pd/C or 20% Pd(OH)₂/C catalyst. The catalyst loading should be between 25% to 100% by weight relative to the substrate.

  • Purging: Seal the flask and carefully purge the atmosphere by evacuating and refilling with nitrogen (3 cycles), followed by evacuating and refilling with hydrogen gas (3 cycles).

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., 50 psi or a balloon for simple substrates) at room temperature.

  • Monitoring: Periodically take a small aliquot, filter it through celite or a syringe filter to remove the catalyst, and analyze by HPLC/MS to monitor the disappearance of starting material.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the entire reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the deprotected product.

Protocol 2: Deprotection with HBr in Acetic Acid

Use this protocol for rapid, non-catalytic deprotection. Caution: Perform in a well-ventilated fume hood.

  • Preparation: Dissolve the dried substrate in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add a solution of 33% HBr in acetic acid (typically 10-20 equivalents per benzyl group).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by HPLC.

  • Workup: Once complete, precipitate the product by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by filtration or centrifugation, wash thoroughly with cold ether, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Incomplete OBzl Deprotection (Hydrogenolysis) check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_conditions 2. Optimize Reaction Conditions start->check_conditions check_side_products 3. Analyze for Side Products start->check_side_products solution_catalyst Use fresh Pd/C or switch to Pearlman's Catalyst check_catalyst->solution_catalyst Inactive? solution_conditions Increase H2 pressure, change solvent (e.g., TFE), increase time/temperature, improve solubility check_conditions->solution_conditions Suboptimal? solution_side_products Modify workup or use alternative deprotection method (e.g., TMSI, HBr) check_side_products->solution_side_products Detected?

Caption: Troubleshooting workflow for incomplete OBzl hydrogenolysis.

Deprotection_Decision_Tree start Select OBzl Deprotection Method q_h2_sensitive Substrate contains hydrogenation-sensitive groups (e.g., Alkyne)? start->q_h2_sensitive q_acid_sensitive Substrate contains other acid-labile groups (e.g., Boc, tBu)? q_h2_sensitive->q_acid_sensitive Yes method_h2 Catalytic Hydrogenolysis (Pd/C, H2) q_h2_sensitive->method_h2 No method_tmsi TMSI q_acid_sensitive->method_tmsi Yes method_hbr HBr / Acetic Acid q_acid_sensitive->method_hbr No

Caption: Decision tree for selecting a Glu(OBzl) deprotection method.

References

Technical Support Center: Purification of Peptides Containing Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies for purifying synthetic peptides containing the Z-Glu(OBzl)-OH (N-benzyloxycarbonyl-L-glutamic acid γ-benzyl ester) residue. It covers common challenges, troubleshooting solutions, and detailed protocols in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why are peptides with this compound difficult to purify?

A1: Peptides containing this compound present unique purification challenges due to several factors:

  • High Hydrophobicity: The two benzyl-based protecting groups (Z and OBzl) significantly increase the peptide's hydrophobicity. This can lead to poor solubility in standard aqueous buffers used for reverse-phase HPLC.[1][2]

  • Aggregation: The increased hydrophobicity promotes peptide aggregation, which can result in low yields, poor peak shape during chromatography, and difficulty dissolving the crude product.[1][3]

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or truncated peptides, may have similar hydrophobic properties to the target peptide, making separation difficult.[4]

Q2: What is the most common method for purifying these peptides?

A2: The standard and most effective method for purifying peptides containing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .[4][5][6] This technique separates the target peptide from impurities based on differences in hydrophobicity.[5][7] A C18-modified silica stationary phase is typically used, with a mobile phase gradient of increasing acetonitrile in water, usually containing an acidic modifier like trifluoroacetic acid (TFA).[4]

Q3: Can I use flash chromatography for these peptides?

A3: Yes, reverse-phase flash chromatography is a viable alternative to RP-HPLC, especially for larger-scale purifications.[8][9][10] Flash chromatography uses columns with larger particle sizes, allowing for higher loading capacities and faster purification times.[8][9] While the resolution may be lower than analytical HPLC, it is often sufficient for achieving high purity and can significantly reduce solvent consumption.[10]

Q4: What are the common synthesis-related impurities I should look for?

A4: During solid-phase peptide synthesis (SPPS), several types of impurities can form:

  • Deletion Sequences: Failure to couple an amino acid results in a shorter peptide sequence.[11]

  • Truncated Sequences: Premature termination of the synthesis.

  • Incompletely Deprotected Peptides: Residual protecting groups from side chains that were not fully removed during cleavage.[12]

  • Dipeptide Formation: The formation of Z-Asp(OBzl)-Asp(OBzl)-OH has been reported as a side product during the synthesis of Z-Asp(OBzl)-OH, and similar side reactions can occur with glutamic acid derivatives.[13]

  • Oxidation: Methionine or Cysteine residues are susceptible to oxidation if present in the sequence.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem 1: My crude peptide won't dissolve.
  • Possible Cause: The high hydrophobicity of the Z and OBzl groups is causing poor solubility in aqueous solutions.[1][2] Peptides with over 50% hydrophobic residues are often insoluble in aqueous buffers.[14][15]

  • Solution 1: Use Organic Solvents. Attempt to dissolve a small amount of the peptide in an organic solvent like DMSO, DMF, or acetonitrile (ACN).[14][15] Once dissolved, slowly add your initial HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration. If the peptide precipitates, you may need to inject it in a higher concentration of organic solvent.

  • Solution 2: Modify the Sequence. If solubility issues persist and are prohibitive for future applications, consider redesigning the peptide to include more hydrophilic or charged amino acids.

  • Solution 3: Sonication. Briefly sonicating the sample can help break up aggregates and improve dissolution.[14] Use short bursts and keep the sample on ice to prevent heating.

Problem 2: I'm seeing very broad peaks or poor resolution during HPLC.
  • Possible Cause 1: Peptide Aggregation. The peptide may be aggregating on the column, leading to poor peak shape.

    • Solution: Lower the sample concentration injected onto the column. Try dissolving the peptide in a stronger solvent like DMSO just before injection.

  • Possible Cause 2: Inappropriate Gradient. A steep gradient may not provide enough time to resolve closely eluting impurities.

    • Solution: Use a shallower gradient. For example, instead of a 5-95% ACN gradient over 20 minutes, try a 30-70% ACN gradient over 40 minutes. Slow gradients are often effective for purifying peptides with closely-related impurities.[16]

  • Possible Cause 3: Wrong Column Chemistry. A standard C18 column may be too retentive.

    • Solution: Consider a column with a different stationary phase, such as C8 or C4, which are less hydrophobic and may provide different selectivity. For large peptides, wide-pore silica (300 Å) is recommended.[6][16]

Problem 3: My peptide recovery is very low.
  • Possible Cause 1: Irreversible Adsorption. The highly hydrophobic peptide may be irreversibly binding to the stationary phase of the HPLC column.

    • Solution: After your main gradient, add a high-organic "strip" step (e.g., 100% isopropanol or ACN) to elute any strongly bound material. Consider using a less hydrophobic column (C8 or C4).

  • Possible Cause 2: Precipitation. The peptide may be precipitating at the point of injection or during the run as the solvent composition changes.

    • Solution: Ensure the peptide is fully dissolved before injection. Injecting a smaller mass of peptide can sometimes mitigate this issue.[16]

  • Possible Cause 3: Suboptimal pH. The mobile phase pH can affect peptide charge and conformation, influencing recovery.

    • Solution: While TFA (pH ~2) is standard, you can explore other mobile phase modifiers. For flash chromatography, using a basic modifier like ammonium hydroxide has been shown to improve purification for some peptides.[8]

Purification Strategy Workflow

The following diagram outlines a general workflow for developing a purification strategy for peptides containing this compound.

G Purification Workflow for this compound Peptides A Crude Peptide Synthesis & Cleavage B Solubility Testing (Water, ACN, DMSO, DMF) A->B Start C Dissolve in minimal organic solvent, then dilute with aqueous buffer B->C Poor Aqueous Solubility D Select Purification Method B->D Good Solubility C->D E Reverse-Phase HPLC D->E High Resolution Needed < 200 mg F Reverse-Phase Flash Chromatography D->F Large Scale > 200 mg G Method Optimization (Gradient, Flow Rate, Column) E->G F->G H Fraction Collection & Analysis (LC-MS) G->H Run Purification H->G Purity <95% (Re-optimize) I Pool Pure Fractions H->I Purity >95% J Lyophilization I->J K Pure Peptide J->K

Caption: A decision workflow for purifying protected peptides.

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is for analyzing the purity of the crude peptide before preparative purification.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16]

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm (for peptide bonds).[4][5]

  • Sample Preparation:

    • Dissolve ~1 mg of crude peptide in 1 mL of a 1:1 mixture of Mobile Phase A and B. If insoluble, use a minimal amount of DMSO and dilute.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • Equilibrate the column with 5% Mobile Phase B for 10 minutes.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B and re-equilibrate for 5 minutes.

  • Analysis:

    • Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.[16]

Protocol 2: Preparative RP-HPLC Purification

This protocol is for purifying milligram to gram quantities of the peptide.

  • System Preparation:

    • Column: Semi-preparative C18 or C8 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: 10-20 mL/min (adjust based on column diameter).

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Dissolve the crude peptide (e.g., 100 mg) in the minimum volume of a suitable solvent (e.g., DMSO, or ACN/water mixture). The goal is to use the weakest solvent possible that still achieves full dissolution.

    • Filter the solution if any particulate matter is visible.

  • Chromatography:

    • Develop a shallow gradient based on the analytical run. For example, if the peptide eluted at 60% ACN in the analytical run, a preparative gradient might be 40% to 70% ACN over 45-60 minutes.

    • Equilibrate the column with the starting percentage of Mobile Phase B.

    • Inject the sample.

    • Run the optimized gradient.

    • Collect fractions (e.g., 5-10 mL per fraction) throughout the elution of the main peak.

  • Post-Purification:

    • Analyze the purity of each collected fraction using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.

Quantitative Data Summary

The choice of purification method can significantly impact recovery and throughput. The table below summarizes typical performance characteristics of RP-HPLC and Flash Chromatography.

ParameterPreparative RP-HPLCReverse-Phase Flash Chromatography
Resolution Very HighMedium to High
Loading Capacity Low to Medium (e.g., 0.75–200 mg on a 9.4 mm ID column[16])High (e.g., >150 mg on a 25g cartridge[8])
Purification Time Long (hours)Short (minutes)[8][9]
Solvent Consumption HighLower[10]
Typical Recovery Can be >90% with optimization[16]Variable, can be optimized to be comparable to HPLC
Best For Achieving very high purity (>99%); complex mixtures with closely eluting impurities.Rapid purification of large quantities; initial purification step before a final HPLC polish.[17]
Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common purification issues.

G Purification Troubleshooting Guide A Problem Identified B Low Purity / Poor Resolution A->B C Low Recovery / No Peak A->C D Poor Solubility A->D B1 Is gradient too steep? B->B1 C1 Is peptide precipitating? C->C1 D1 Did you try organic solvents? D->D1 B2 Flatten gradient over a wider time window B1->B2 Yes B3 Are peaks tailing? B1->B3 No B4 Lower sample load; Change column (C8/C4) B3->B4 Yes C2 Dissolve in stronger solvent (DMSO); Inject lower mass C1->C2 Yes C3 Is peptide stuck on column? C1->C3 No C4 Add high-organic wash step; Use less retentive column C3->C4 Yes D2 Use minimal DMSO/DMF to dissolve, then dilute with mobile phase D1->D2 No D3 Try sonication or gentle warming D2->D3

Caption: A decision tree for troubleshooting peptide purification.

References

Technical Support Center: Z-Glu(OBzl)-OH Activation and Racemization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating racemization of Z-Glu(OBzl)-OH during the critical activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of a pure L- or D-enantiomer into a mixture of both.[1][2] During peptide synthesis, this results in the incorporation of the incorrect amino acid stereoisomer into the peptide chain, which can dramatically alter the peptide's three-dimensional structure and biological activity.[2][3]

Q2: What are the primary mechanisms of racemization during the activation of this compound?

A2: There are two main pathways for racemization during the activation of N-protected amino acids like this compound:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical information. The subsequent reaction of the achiral oxazolone with an amine can produce both the desired L-peptide and the undesired D-diastereomer.[1]

  • Direct Enolization: This pathway involves the direct abstraction of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1][3] Reprotonation of this intermediate can occur from either face, resulting in racemization. This mechanism is more significant under strongly basic conditions.[1]

Q3: How does the choice of base impact racemization?

A3: The selection of the base is a critical factor in controlling racemization. The base's strength (pKa) and steric hindrance play a significant role.[4] Stronger, less sterically hindered bases are more likely to abstract the alpha-proton, thus promoting racemization.[1] Conversely, weaker, more sterically hindered bases are less prone to causing racemization.[4][5]

Q4: Which bases are recommended to minimize racemization of this compound?

A4: For minimizing racemization, the use of a sterically hindered and weaker base is advisable. While N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used, sym-collidine is often recommended for reactions with a high risk of racemization due to its significant steric bulk and lower basicity.[6]

Q5: Are there other factors that can influence racemization?

A5: Yes, several other factors can affect the extent of racemization, including:

  • Coupling Reagents: The choice of coupling reagent is crucial. Onium salt reagents like HBTU and HATU are generally efficient and lead to low levels of racemization, especially when used with additives.[7]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can significantly suppress racemization by forming active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[4]

  • Solvent: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes favoring this side reaction.[1][3]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[8][9]

Troubleshooting Guide

Problem: Significant racemization of this compound is observed in my peptide coupling reaction.

Potential Cause Troubleshooting Steps
Inappropriate Base Selection The base used may be too strong or not sterically hindered enough (e.g., Triethylamine). Solution: Switch to a weaker and/or more sterically hindered base. Consider using N-methylmorpholine (NMM) or, for particularly sensitive couplings, sym-collidine.[4][6]
Suboptimal Coupling Reagent Some coupling reagents are more prone to causing racemization. Solution: If using a carbodiimide reagent like DCC or DIC, ensure the addition of a racemization suppressant such as HOBt, HOAt, or Oxyma.[6] Consider using an onium salt-based coupling reagent like HBTU or HATU, which are known for lower racemization levels.[7]
Absence of Additives Coupling reactions, especially with carbodiimides, without additives are highly susceptible to racemization. Solution: Always include an additive like HOBt, HOAt, or Oxyma in your coupling reaction. HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.[4]
High Reaction Temperature Elevated temperatures can accelerate racemization. Solution: Perform the coupling reaction at a lower temperature, for instance, by carrying out the activation and coupling steps at 0°C.[2]
Prolonged Activation Time Allowing the activated this compound to stand for an extended period before the addition of the amine component can increase the likelihood of racemization. Solution: Add the amine component to the reaction mixture as soon as possible after the activation of this compound.

Quantitative Data on Base Selection and Racemization

Table 1: Influence of Base on the Racemization of Fmoc-Phg-OH during Coupling

Coupling ReagentBase% Correct Diastereomer
HATUDIPEA85%
HATUNMM92%
HATU2,4,6-trimethylpyridine (TMP)96%
COMUDIPEA90%
COMUNMM95%
COMU2,4,6-trimethylpyridine (TMP)99%

Data adapted from Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329. The data represents the percentage of the desired diastereomer, with the remainder being the epimerized product.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with this compound to Minimize Racemization

This protocol describes a solution-phase peptide coupling using a carbodiimide and an additive, with recommendations for minimizing racemization.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • Racemization suppressant (e.g., 1-Hydroxybenzotriazole - HOBt)

  • Base (e.g., N-methylmorpholine - NMM)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, or N,N-Dimethylformamide - DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Activation: Add DIC (1.0 equivalent) to the cooled solution and stir for 5-10 minutes at 0°C.

  • Amine Addition: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in a minimal amount of anhydrous DMF. Neutralize the hydrochloride salt by adding NMM (1.0 equivalent) and stir for a few minutes.

  • Coupling: Add the neutralized amine solution to the activated this compound solution at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. The filtrate can then be subjected to standard aqueous work-up and purification by column chromatography.

Protocol 2: Analysis of Racemization by HPLC

This protocol outlines the hydrolysis of the resulting dipeptide and subsequent analysis of the amino acid enantiomers using HPLC after derivatization with Marfey's reagent.

Materials:

  • Peptide sample

  • 6 M HCl

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone

  • 1 M NaHCO₃

  • 2 M HCl

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the purified peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a rotary evaporator.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M NaHCO₃ to adjust the pH to ~9.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 20 µL of 2 M HCl.

  • Sample Preparation for HPLC:

    • Evaporate the solvent to dryness.

    • Redissolve the residue in 500 µL of 50% acetonitrile/water.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient, for example, 10-60% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 340 nm.

    • Analysis: The L-amino acid-Marfey's adducts will elute at a different retention time than the D-amino acid-Marfey's adducts. The percentage of racemization can be calculated by integrating the peak areas of the D and L enantiomers.

Visualizations

Racemization_Pathways cluster_legend Legend Z_Glu_OBzl This compound Activated_Ester Activated Intermediate Z_Glu_OBzl->Activated_Ester Activation Oxazolone Oxazolone Intermediate (Achiral) Activated_Ester->Oxazolone Cyclization Enolate Enolate Intermediate (Achiral) Activated_Ester->Enolate L_Peptide Desired L-Peptide Activated_Ester->L_Peptide Direct Coupling Oxazolone->L_Peptide D_Peptide Undesired D-Peptide (Racemized Product) Oxazolone->D_Peptide Enolate->L_Peptide Enolate->D_Peptide Base1 Base Base1->Oxazolone H+ Abstraction Base2 Base Base2->Activated_Ester H+ Abstraction Amine Amine (R-NH2) Amine->L_Peptide Amine2 Amine (R-NH2) Amine2->Oxazolone Main Pathway Main Pathway Main Pathway->Main Pathway Direct Enolization (less common) Direct Enolization (less common) Direct Enolization (less common)->Direct Enolization (less common) Troubleshooting_Workflow Start Start: Racemization Detected Check_Base Is the base strong and/or sterically unhindered (e.g., DIPEA, TEA)? Start->Check_Base Change_Base Switch to a weaker, more hindered base (e.g., NMM or sym-collidine) Check_Base->Change_Base Yes Check_Additives Are you using a carbodiimide (DCC, DIC) without an additive (HOBt, HOAt, Oxyma)? Check_Base->Check_Additives No Change_Base->Check_Additives Add_Additive Incorporate an additive. Consider HOAt or Oxyma for better suppression. Check_Additives->Add_Additive Yes Check_Temp Is the reaction temperature above 0°C? Check_Additives->Check_Temp No Add_Additive->Check_Temp Lower_Temp Perform activation and coupling at 0°C. Check_Temp->Lower_Temp Yes Re_evaluate Re-evaluate Racemization Check_Temp->Re_evaluate No Lower_Temp->Re_evaluate

References

Validation & Comparative

A Tale of Two Chemistries: Z-Glu(OBzl)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is a critical determinant of success, influencing yield, purity, and the feasibility of synthesizing complex peptides. For the incorporation of glutamic acid, two derivatives have been central to the evolution of SPPS: the traditional Z-Glu(OBzl)-OH, aligned with the Boc/Bzl strategy, and the modern Fmoc-Glu(OtBu)-OH, the cornerstone of the milder Fmoc/tBu approach. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols for researchers, scientists, and drug development professionals.

At a Glance: Key Performance Differences

The fundamental distinction between these two glutamic acid derivatives lies in the orthogonality and the harshness of the chemical conditions required for their use in SPPS. Fmoc-Glu(OtBu)-OH is part of a fully orthogonal protection scheme, where the Nα-Fmoc group is removed by a mild base (piperidine) and the t-butyl side-chain protection is cleaved by a moderately strong acid (TFA). In contrast, the this compound is typically used within the Boc/Bzl strategy. This is a quasi-orthogonal strategy where both the Nα-Boc and the side-chain benzyl protecting groups are acid-labile, but their removal requires significantly different acid strengths (TFA for Boc, and the highly corrosive hydrogen fluoride (HF) for final cleavage of the benzyl group). The Z-group itself requires harsh conditions like strong acid or catalytic hydrogenation for removal. This difference in chemical compatibility dictates the applications, side-reaction profiles, and overall handling of the two derivatives.

Quantitative Performance Comparison

While direct, side-by-side quantitative comparisons in the synthesis of an identical peptide are not extensively documented in peer-reviewed literature, the performance characteristics can be compiled from numerous studies and supplier specifications. The following table summarizes key performance indicators.

Performance MetricThis compound (in Boc/Bzl SPPS)Fmoc-Glu(OtBu)-OH (in Fmoc/tBu SPPS)Notes
Starting Material Purity Typically ≥98.0% (TLC/Assay)[1][2]Typically ≥98.0% (HPLC)[3][4]High-purity starting materials are crucial for minimizing side reactions.
Coupling Efficiency Generally high, but can be sequence-dependent. May require more robust coupling agents for hindered sequences.High, often exceeding 99% with standard activators like HBTU/HATU.[5]Fmoc-SPPS is well-optimized for automated synthesis with high per-step efficiency.
Crude Peptide Purity Variable, dependent on peptide length and sequence. Can be high for shorter peptides.Generally high; studies show crude purities of >68% for peptides like Glucagon (29-mer) are achievable with purified monomers.[6]Purity is highly sequence-dependent. Fmoc chemistry's milder conditions can reduce side products.
Overall Yield Can be high, but the harsh final cleavage step (HF) can lead to peptide degradation and lower recovery.Generally high and reproducible. The milder final cleavage with TFA is less destructive to the target peptide.[5]Yield is heavily influenced by the number of steps; a 99% efficiency per step over 140 steps results in a 24% theoretical yield.[7]
Common Side Reactions Transesterification of the benzyl ester, pyroglutamate formation, side-chain modifications during HF cleavage.[8]Pyroglutamate formation (especially with N-terminal Gln derived from Glu), aspartimide formation if Asp is present, aggregation.Fmoc/tBu strategy is generally associated with fewer side reactions due to milder conditions.
Deprotection Conditions Nα-Group (Boc): Moderate acid (e.g., 25-50% TFA in DCM). Side-Chain (OBzl) & Resin Cleavage: Strong acid (e.g., anhydrous HF).Nα-Group (Fmoc): Mild base (e.g., 20% piperidine in DMF). Side-Chain (OtBu) & Resin Cleavage: Moderate acid (e.g., 95% TFA).The use of highly corrosive HF in Boc/Bzl strategy requires specialized, expensive equipment.

Logical and Experimental Workflows

The choice between this compound and Fmoc-Glu(OtBu)-OH dictates the entire workflow of the solid-phase peptide synthesis. The diagrams below illustrate the cyclical nature of these two distinct strategies.

Boc_Bzl_Workflow cluster_cycle Boc-SPPS Cycle for this compound cluster_final Final Cleavage Start Resin-Bound Peptide (Free N-terminus) Coupling Couple Boc-AA-OH (e.g., Boc-Glu(OBzl)-OH) with HBTU/DIEA Start->Coupling 1. Wash1 Wash (DMF/DCM) Coupling->Wash1 2. Deprotection Boc Deprotection (25-50% TFA in DCM) Wash1->Deprotection 3. Wash2 Wash (DCM/IPA) Deprotection->Wash2 4. Neutralization Neutralize (10% DIEA in DMF) Wash2->Neutralization 5. Wash3 Wash (DMF) Neutralization->Wash3 6. Wash3->Start Repeat for next amino acid FinalCleavage Cleavage from Resin & Side-Chain Deprotection (Anhydrous HF) Wash3->FinalCleavage After final cycle

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Fmoc_tBu_Workflow cluster_cycle Fmoc-SPPS Cycle for Fmoc-Glu(OtBu)-OH cluster_final Final Cleavage Start Resin-Bound Peptide (Fmoc Protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Couple Fmoc-AA-OH (e.g., Fmoc-Glu(OtBu)-OH) with HBTU/DIEA Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. Wash2->Start Repeat for next amino acid FinalCleavage Cleavage from Resin & Side-Chain Deprotection (e.g., 95% TFA) Wash2->FinalCleavage After final cycle

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocols

The following are representative protocols for the incorporation of each glutamic acid derivative within its respective SPPS strategy.

Protocol 1: Peptide Synthesis using this compound via Boc/Bzl SPPS

This protocol assumes the use of a Boc-protected N-terminus for the glutamic acid derivative, as is standard in this strategy. The Z-group is used for side-chain protection.

  • Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Filter and wash the resin thoroughly with DCM (3x), isopropanol (IPA) (3x), and finally DCM (3x) to remove residual acid.

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes.

    • Filter and wash the resin thoroughly with DCM or NMP to remove excess base.

  • Coupling of Boc-Glu(OBzl)-OH:

    • Pre-activation: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3-4 equivalents relative to resin substitution) and a coupling agent like HATU (3-4 equivalents) in NMP or dimethylformamide (DMF). Add DIEA (6-8 equivalents) and allow to react for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test. If the coupling is incomplete, a second coupling can be performed.

  • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After synthesis is complete, dry the peptide-resin under vacuum.

    • Carefully transfer the resin to a specialized HF cleavage apparatus.

    • Add scavengers (e.g., anisole, p-cresol) to the resin.

    • Perform the cleavage using anhydrous hydrogen fluoride (HF) for 1 hour at 0°C.

    • Evaporate the HF under a stream of nitrogen.

    • Precipitate the crude peptide with cold diethyl ether and wash several times to remove scavengers.

    • Dissolve the crude peptide in an appropriate aqueous buffer and lyophilize.

Protocol 2: Peptide Synthesis using Fmoc-Glu(OtBu)-OH via Fmoc/tBu SPPS
  • Resin Preparation: Start with a suitable resin for Fmoc chemistry, such as Wang or Rink Amide resin. Swell the resin in DMF for 30 minutes.

  • Nα-Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Filter and wash the resin thoroughly with DMF (5x).

  • Coupling of Fmoc-Glu(OtBu)-OH:

    • Pre-activation: In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3-4 equivalents), HBTU (3-4 equivalents), and HOBt (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) and allow to react for 2-5 minutes.

    • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours.

    • Monitor reaction completion with the Kaiser test.

  • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x).

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage and Deprotection:

    • After synthesis, wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a simpler mixture like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dissolve the crude peptide in an aqueous/organic solvent mixture (e.g., water/acetonitrile) and lyophilize.

Conclusion and Recommendations

The choice between this compound and Fmoc-Glu(OtBu)-OH is fundamentally a choice between two distinct SPPS philosophies.

Fmoc-Glu(OtBu)-OH is the undisputed standard for modern peptide synthesis. The Fmoc/tBu strategy's mild conditions, true orthogonality, and amenability to automation make it the preferred choice for the synthesis of a vast array of peptides, including long and complex sequences and those with post-translational modifications. The reduced risk of side reactions and the avoidance of hazardous reagents like HF contribute to higher purity and yield of the final product.

This compound , while historically significant, is now largely confined to specific applications within the Boc/Bzl framework. This strategy may still be considered for certain hydrophobic or aggregation-prone sequences where the acidic deprotection conditions of the Boc group can help to solvate the growing peptide chain. However, the requirement for HF cleavage, with its associated safety concerns and potential for peptide degradation, makes it a less attractive option for routine synthesis.

For researchers, scientists, and drug development professionals, Fmoc-Glu(OtBu)-OH is the recommended building block for the vast majority of SPPS applications due to its superior performance profile, safety, and compatibility with a wide range of peptide modifications. The Boc/Bzl strategy with this compound remains a tool for specialists tackling specific, challenging synthetic problems.

References

A Head-to-Head Comparison of Z/Bzl and Boc/tBu Protection Strategies for Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for trifunctional amino acids like glutamic acid is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between the classical Z/Bzl (benzyloxycarbonyl/benzyl) and the more modern Boc/tBu (tert-butyloxycarbonyl/tert-butyl) strategies can significantly impact synthesis efficiency, peptide purity, and the occurrence of undesirable side reactions. This guide provides an objective comparison of these two orthogonal protection schemes for glutamic acid, supported by available experimental data and detailed methodologies.

The core principle of protecting group strategy in SPPS is to temporarily mask the reactive α-amino group and the side-chain functional group to allow for controlled, sequential amide bond formation. The Z/Bzl and Boc/tBu strategies, while both achieving this goal, employ distinct chemical philosophies that render them suitable for different synthetic challenges.

At a Glance: Key Differences in Protection Strategies

FeatureZ/Bzl Protection StrategyBoc/tBu Protection Strategy
Nα-Protection Z (Benzyloxycarbonyl, Cbz)Boc (tert-Butyloxycarbonyl)
Side-Chain Protection (γ-Carboxyl) Bzl (Benzyl ester)tBu (tert-Butyl ester)
Nα-Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Moderate Acid (e.g., Trifluoroacetic Acid, TFA)
Side-Chain Deprotection/Final Cleavage Strong Acid (e.g., Anhydrous HF, HBr/AcOH)Strong Acid (e.g., Trifluoroacetic Acid, TFA)
Orthogonality Fully orthogonalFully orthogonal
Primary Application Context Historically significant in solution-phase synthesis; less common in modern SPPS. Can be used in Boc-SPPS where the Z group is stable to TFA.Predominantly used in the Fmoc/tBu SPPS strategy, where the Boc/tBu side-chain protection is orthogonal to the base-labile Fmoc Nα-protection.

Performance Metrics: A Qualitative and Semi-Quantitative Comparison

Direct quantitative, side-by-side comparisons of the Z/Bzl and Boc/tBu strategies specifically for glutamic acid in the synthesis of the same peptide are not extensively documented in the literature. However, based on the known chemistry of the protecting groups and data from analogous systems (e.g., aspartic acid), a comparative performance overview can be constructed.

Performance MetricZ/Bzl Strategy (in Boc-SPPS context)Boc/tBu Strategy (in Fmoc-SPPS context)Supporting Observations
Typical Coupling Efficiency Generally high (>95%) with standard coupling reagents.Generally high (>95%) with standard coupling reagents.[1]Both strategies utilize well-established coupling chemistries.
Crude Peptide Purity Can be high, but potential for side reactions during harsh final cleavage.Generally high, with milder final cleavage conditions compared to HF.The harsh HF cleavage in the Boc/Bzl strategy can lead to more side products.
Pyroglutamate Formation Lower risk as the Nα-Z group is not removed by acid in each cycle. However, N-terminal glutamic acid can cyclize during the final strong acid cleavage.Higher risk, as the acidic conditions used for Nα-Boc deprotection in Boc-SPPS can promote cyclization of an N-terminal glutamic acid residue.[2] In Fmoc-SPPS, this is not a concern during the piperidine-mediated Fmoc deprotection.Pyroglutamate formation is a known side reaction for N-terminal glutamic acid, particularly under acidic conditions.[2][3][4][5][6]
Aspartimide/Glutaramide Formation Benzyl esters can be susceptible to base-catalyzed aspartimide-like formation, although this is less of a concern in the acidic environment of Boc-SPPS.The tert-butyl ester is generally more resistant to base-catalyzed aspartimide/glutaramide formation than the benzyl ester. However, this side reaction is a known issue in Fmoc-SPPS, especially in sequences prone to it.[7][8][9]Studies on aspartic acid show that the steric bulk of the tBu group provides better protection against this side reaction compared to less hindered esters.[7]
Overall Yield Can be high, but may be reduced by side reactions during final cleavage. One study on multiple peptide synthesis suggested higher average yields for the Boc/Bzl strategy under "average" conditions.[10][11]Generally high and predictable, especially for complex peptides, due to the milder overall conditions.[1]The robustness of the Boc/Bzl strategy for high-throughput synthesis has been noted.[10][11]

Experimental Protocols

Z/Bzl Protection Strategy

1. Synthesis of N-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

  • Materials: L-glutamic acid, Sodium hydroxide (NaOH), Benzyl chloroformate (Z-Cl), Dioxane, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve L-glutamic acid (1 eq) in 2N NaOH (2 eq) and cool the solution to 0-5 °C in an ice bath.

    • Simultaneously, add benzyl chloroformate (1.1 eq) and 2N NaOH dropwise over a period of 1-2 hours, maintaining the temperature at 0-5 °C and the pH between 9 and 10.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

    • Acidify the aqueous layer to pH 2 with cold 6N HCl.

    • The product will precipitate as a white solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize from ethyl acetate/hexane to obtain pure Z-Glu-OH. A typical yield is around 88% with a purity of >99% by HPLC.[11][12]

2. Synthesis of γ-Benzyl-L-glutamate (H-Glu(OBzl)-OH)

  • Materials: L-glutamic acid, Benzyl alcohol, Sulfuric acid.

  • Procedure:

    • Suspend L-glutamic acid (1 eq) in benzyl alcohol (excess).

    • Add concentrated sulfuric acid catalytically.

    • Heat the mixture at 70 °C under reduced pressure to remove water for approximately 4.5 hours.[13]

    • Cool the reaction mixture and add it to a solution of sodium bicarbonate to neutralize the acid and precipitate the product.

    • Collect the crude product by filtration and recrystallize from hot water to yield H-Glu(OBzl)-OH.[13]

3. Final Cleavage and Deprotection (HF Cleavage)

  • Materials: Peptide-resin, Anisole (scavenger), Anhydrous Hydrogen Fluoride (HF), Diethyl ether.

  • Procedure:

    • Place the dried peptide-resin in a Kel-F HF cleavage vessel.

    • Add a scavenger cocktail, typically containing anisole, to the resin.

    • Cool the vessel in a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the vessel.

    • Allow the reaction to stir at 0 °C for 1 hour.[14][15][16][17][18]

    • Remove the HF under a stream of nitrogen.

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Precipitate the peptide from the ether washings and dry under vacuum.

Boc/tBu Protection Strategy

1. Synthesis of N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester (Boc-Glu(OtBu)-OH)

  • Materials: L-glutamic acid α-tert-butyl ester, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dioxane, Water.

  • Procedure:

    • Dissolve L-glutamic acid α-tert-butyl ester (1 eq) in a 1:1 mixture of dioxane and water.

    • Add triethylamine (2 eq) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir the mixture at room temperature for 16 hours.

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Boc₂O.

    • Acidify the aqueous layer to pH 3 with a citric acid solution.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Glu(OtBu)-OH as an oil. A typical yield is around 73%.[19]

2. On-Resin Side-Chain Deprotection (Selective Cleavage)

  • Materials: Peptide-resin with Glu(OtBu), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 1-5% TFA in DCM for 2-4 hours at room temperature. The progress of the deprotection can be monitored by HPLC analysis of small cleavage samples.

    • Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM.

    • Wash again with DCM and DMF to prepare for subsequent on-resin modification of the now free glutamic acid side-chain.

3. Final Cleavage and Deprotection (TFA Cleavage)

  • Materials: Peptide-resin, TFA, Water, Triisopropylsilane (TIS) (scavenger).

  • Procedure:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v), for 2-3 hours at room temperature.[20]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

    • Dry the peptide under vacuum.

Visualizing the Synthetic Workflows

To better illustrate the distinct processes of the Z/Bzl and Boc/tBu strategies in the context of SPPS, the following diagrams outline the key steps in each synthetic cycle.

Boc_Bzl_SPPS_Workflow cluster_cycle Boc/Bzl SPPS Cycle cluster_final_cleavage Final Cleavage Resin Peptide-Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIEA/DCM) Boc_Deprotection->Neutralization Coupling Coupling (Boc-AA-OH, DIC/HOBt) Neutralization->Coupling Washing Washing Coupling->Washing Washing->Resin Next Cycle Final_Cleavage HF Cleavage (deprotects Glu(OBzl) and cleaves from resin) Washing->Final_Cleavage

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

Fmoc_tBu_SPPS_Workflow cluster_cycle Fmoc/tBu SPPS Cycle cluster_final_cleavage Final Cleavage Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, HATU/DIEA) Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Resin Next Cycle Final_Cleavage TFA Cleavage (deprotects Glu(OtBu) and cleaves from resin) Washing2->Final_Cleavage

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

Logical Relationships in Protecting Group Selection

The choice between these two strategies is not arbitrary and depends on several factors related to the target peptide and the overall synthetic plan.

Protection_Strategy_Decision cluster_choices Protection Strategy Choice Target_Peptide Target Peptide Properties Z_Bzl Z/Bzl Strategy Target_Peptide->Z_Bzl Acid-stable, base-labile modifications present Boc_tBu Boc/tBu Strategy Target_Peptide->Boc_tBu Acid-labile modifications present Target_Peptide->Boc_tBu Peptide prone to aggregation (Fmoc-SPPS can be challenging) Synthetic_Strategy Overall Synthetic Strategy Synthetic_Strategy->Z_Bzl Boc-SPPS with orthogonal side-chain deprotection needed Synthetic_Strategy->Boc_tBu Standard Fmoc-SPPS

Decision Logic for Glutamic Acid Protection

Conclusion

The choice between the Z/Bzl and Boc/tBu protection strategies for glutamic acid is a nuanced decision that requires careful consideration of the synthetic context. The Boc/tBu strategy, predominantly used within the Fmoc/tBu SPPS framework, is the modern workhorse for peptide synthesis, offering mild Nα-deprotection conditions and a final cleavage that is less harsh than the HF treatment required for the Boc/Bzl approach. This makes it particularly suitable for the synthesis of complex, modified, and sensitive peptides.

The Z/Bzl strategy, while historically important, is less commonly employed in modern SPPS. However, the use of a benzyl ester for glutamic acid side-chain protection within a Boc-SPPS protocol can be a viable option, especially in cases where the specific properties of the benzyl ester are advantageous or when a fully orthogonal deprotection strategy is required.

Ultimately, the optimal strategy will depend on the specific sequence of the target peptide, the presence of other sensitive functional groups, and the available laboratory infrastructure. A thorough understanding of the chemistry and potential side reactions associated with each protecting group is essential for the successful synthesis of high-quality glutamic acid-containing peptides.

References

A Comparative Guide to Analytical HPLC Methods for Z-Glu(OBzl)-OH Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, ensuring the purity of starting materials is a critical first step. Z-Glu(OBzl)-OH (N-Carbobenzyloxy-L-glutamic acid 5-benzyl ester), a key protected amino acid derivative, is no exception. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for assessing its purity. This guide provides a comparative overview of two robust reversed-phase HPLC (RP-HPLC) methods suitable for this purpose, complete with detailed experimental protocols and performance data.

While specific, validated methods for this compound are not always published in detail, the following protocols are constructed based on established principles for the analysis of Z-protected and benzyl-ester-protected amino acids. These methods are designed to effectively resolve this compound from potential impurities such as starting materials, by-products from its synthesis (e.g., dibenzylated glutamic acid), and degradation products.

Comparative Analysis of HPLC Methods

The two methods presented below utilize common C18 stationary phases but differ in their gradient elution profiles and column dimensions, offering a choice between a rapid analysis and a higher-resolution separation.

ParameterMethod 1: Rapid Purity ScreenMethod 2: High-Resolution Analysis
HPLC Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)
Gradient Program 30% to 90% B in 15 minutes40% to 70% B in 20 minutes
Flow Rate 1.2 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 30°C35°C
Injection Volume 10 µL10 µL
Expected Retention ~ 9.5 min~ 12.8 min
Primary Application Routine in-process control, rapid purity checksFinal product release testing, impurity profiling

Experimental Protocols

The successful implementation of these methods requires careful preparation of samples and mobile phases.

Method 1: Rapid Purity Screen

This method is optimized for high-throughput analysis, making it ideal for monitoring the progress of a synthesis or for rapid quality control checks.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Degas the solution.
  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas the solution.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
  • Vortex to ensure complete dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Flow Rate: 1.2 mL/min
  • Detection: UV at 254 nm
  • Column Temperature: 30°C
  • Injection Volume: 10 µL
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 30 | | 15.0 | 90 | | 17.0 | 90 | | 17.1 | 30 | | 20.0 | 30 |

Method 2: High-Resolution Analysis

With a longer column and a shallower gradient, this method provides superior resolution, which is essential for accurately quantifying closely eluting impurities for final product release.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade water. Degas the solution.
  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas the solution.

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
  • Vortex to ensure complete dissolution.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Column Temperature: 35°C
  • Injection Volume: 10 µL
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 40 | | 20.0 | 70 | | 22.0 | 70 | | 22.1 | 40 | | 25.0 | 40 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Weighing & Dissolution C Sample Filtration (0.45 µm) A->C B Mobile Phase Preparation (Aqueous & Organic) D HPLC System Setup (Install Column, Set Method) B->D F Inject Sample C->F E System Equilibration D->E E->F G Chromatographic Separation (Gradient Elution) F->G H Data Acquisition (UV Detector @ 254 nm) G->H I Peak Integration & Analysis H->I J Purity Calculation (% Area Normalization) I->J K Final Purity Report J->K

Caption: General workflow for HPLC purity analysis of this compound.

A Comparative Guide to Glutamic Acid Derivatives in Large-Scale Peptide Manufacturing: The Case for Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide manufacturing, the selection of appropriate protected amino acids is a critical decision that profoundly impacts process efficiency, product purity, and overall cost-effectiveness. This guide provides an in-depth comparison of Z-Glu(OBzl)-OH with its common alternatives, Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH, offering a comprehensive analysis supported by experimental context and process workflows.

The synthesis of peptides, particularly for therapeutic applications, demands robust and scalable methodologies. Glutamic acid, a common amino acid in many bioactive peptides, requires protection of its side-chain carboxyl group to prevent unwanted side reactions during peptide bond formation. The choice of protecting group strategy dictates the overall manufacturing approach, primarily bifurcating into Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis.

At a Glance: this compound and its Alternatives

This compound, with its benzyloxycarbonyl (Z) N-terminal protection and benzyl (Bzl) side-chain protection, is a cornerstone of classical solution-phase peptide synthesis.[1] In contrast, Fmoc-Glu(OtBu)-OH is the standard for modern Fmoc-based SPPS, while Boc-Glu(OBzl)-OH is a staple in Boc-based SPPS.[2][] The fundamental differences in their protecting group chemistry give rise to distinct advantages and disadvantages in a large-scale manufacturing context.

Quantitative Comparison of Glutamic Acid Derivatives

While direct, side-by-side, large-scale manufacturing data for the same peptide using these three derivatives is not extensively published due to the proprietary nature of industrial processes, the following table summarizes the key performance indicators based on the principles of each synthetic strategy and available literature.

ParameterThis compoundFmoc-Glu(OtBu)-OHBoc-Glu(OBzl)-OH
Primary Synthesis Strategy Liquid-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)Solid-Phase Peptide Synthesis (SPPS)
Typical Coupling Yield High (inter-stage purification possible)Generally high (>99% per step)[]Generally high (>95% per step)
Crude Purity Generally higher due to purification of intermediatesVariable, dependent on peptide length and sequenceVariable, dependent on peptide length and sequence
Scalability Highly scalable, suitable for multi-kilogram productionWell-established for large-scale production[5]Mature technology for large-scale production[]
Nα-Deprotection Conditions Catalytic Hydrogenolysis (H₂/Pd)[1]20-40% Piperidine in DMF25-50% TFA in DCM
Side-Chain Deprotection Catalytic Hydrogenolysis (H₂/Pd)TFA (concurrent with cleavage from resin)HF or TFMSA
Process Automation Less amenable to full automationHighly automatable[6]Highly automatable
Raw Material Cost Generally lower for the protected amino acidHigher initial cost per gram[]Lower initial cost per gram[]
Overall Process Cost Potentially lower for shorter peptides at very large scaleCan be more cost-effective for long and complex peptidesCost-effective for many applications
Environmental Impact Can be optimized for solvent recyclingHigh solvent consumption is a concern[7]Generates significant acidic waste

Deep Dive into Synthesis Strategies and Protecting Group Chemistry

The choice between this compound and its alternatives is intrinsically linked to the decision between LPPS and SPPS.

This compound in Liquid-Phase Peptide Synthesis (LPPS):

LPPS, the classical approach to peptide synthesis, involves the stepwise elongation of the peptide chain in a homogenous solution.[8] this compound is well-suited for this method due to several key advantages:

  • Scalability and Purity: LPPS allows for the isolation and purification of peptide fragments at intermediate stages. This is a significant advantage in large-scale manufacturing as it ensures that only high-purity intermediates are carried forward, leading to a higher quality final product and simplifying final purification. For shorter to medium-length peptides, LPPS can be highly scalable and cost-effective.[9]

  • Crystallinity and Handling: Z-protected amino acids are often crystalline solids, which facilitates their handling, purification, and storage at an industrial scale.[1]

  • Deprotection Strategy: The Z and Bzl groups are typically removed simultaneously via catalytic hydrogenolysis.[1] This method is clean, avoiding the harsh acidic conditions required for Boc and some Fmoc strategies, which can be detrimental to sensitive peptide sequences.

However, LPPS is generally more labor-intensive and less amenable to automation compared to SPPS.[10]

Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS):

SPPS, where the peptide is assembled on a solid resin support, is the dominant methodology for peptide synthesis, especially for longer and more complex peptides, due to its ease of automation and speed.[]

  • Fmoc-Glu(OtBu)-OH: This is the most widely used derivative in modern SPPS.[2] The Fmoc group is base-labile (removed with piperidine), while the tert-butyl (tBu) side-chain protection is acid-labile (removed with TFA during the final cleavage from the resin). This "orthogonality" allows for a milder overall process compared to the Boc strategy.[] The high efficiency of Fmoc chemistry makes it suitable for synthesizing long peptides with high purity.[]

  • Boc-Glu(OBzl)-OH: In the Boc strategy, the Nα-Boc group is removed with a milder acid (like TFA), while the benzyl side-chain protection and cleavage from the resin require a very strong acid, such as hydrogen fluoride (HF).[11] While a robust and well-established method, the use of HF requires specialized equipment and handling procedures, which can be a drawback in some manufacturing settings.

Experimental Protocols

1. Solution-Phase Coupling of this compound:

This protocol describes the coupling of this compound to a C-terminally protected amino acid ester (e.g., H-Gly-OMe) in solution.

  • Materials: this compound, H-Gly-OMe·HCl, N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt), N-Methylmorpholine (NMM), Dichloromethane (DCM), Ethyl acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Saturated NaCl.

  • Procedure:

    • Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

    • In a separate flask, dissolve H-Gly-OMe·HCl (1 equivalent) in DCM and neutralize with NMM (1 equivalent).

    • Add the neutralized amino acid ester solution to the this compound solution and cool the mixture to 0°C.

    • Add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

    • Filter the precipitated dicyclohexylurea (DCU).

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and saturated NaCl.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the protected dipeptide.

    • The product can be further purified by crystallization or chromatography.

2. Deprotection of Z- and Bzl- Groups by Catalytic Hydrogenolysis:

This protocol outlines the removal of the Z and Bzl protecting groups from a protected peptide.

  • Materials: Z-Peptide(OBzl), Palladium on carbon (10% Pd/C), Methanol or Acetic Acid.

  • Procedure:

    • Dissolve the protected peptide in a suitable solvent (e.g., methanol or acetic acid).

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, carefully filter the catalyst through a pad of Celite.

    • Evaporate the solvent to obtain the deprotected peptide.

Visualizing the Workflows

LPPS_Workflow start This compound + H-AA2-OR coupling Coupling Reaction (e.g., DCC/HOBt) start->coupling workup Aqueous Work-up (Washings) coupling->workup purification Purification of Protected Dipeptide (Crystallization/Chromatography) workup->purification deprotection N-terminal Deprotection (Hydrogenolysis) purification->deprotection next_cycle Coupling with Z-AA3-OH deprotection->next_cycle final_deprotection Final Deprotection (Hydrogenolysis) next_cycle->final_deprotection end Final Peptide final_deprotection->end SPPS_Workflow cluster_cycle SPPS Cycle deprotection Nα-Deprotection (e.g., Piperidine for Fmoc) wash1 Wash deprotection->wash1 Repeat n-1 times coupling Coupling of next Fmoc-AA-OH wash1->coupling Repeat n-1 times wash2 Wash coupling->wash2 Repeat n-1 times wash2->deprotection Repeat n-1 times cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA) wash2->cleavage start Resin-Bound First Amino Acid start->deprotection purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

References

comparing different deprotection methods for Z-Glu(OBzl)-OH side-chain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the selective removal of protecting groups is a critical step that dictates the purity and yield of the final product. The benzyl ester (OBzl) is a common protecting group for the side-chain carboxyl group of glutamic acid, prized for its stability under various conditions. However, its removal requires careful consideration of the deprotection method to avoid side reactions and ensure compatibility with other protecting groups in the peptide sequence.

This guide provides an objective comparison of the most common methods for the deprotection of the benzyl ester side-chain from N-benzyloxycarbonyl-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH), supported by experimental data and detailed protocols.

Performance Comparison of Deprotection Methods

The selection of a deprotection strategy depends on several factors, including the presence of other sensitive functional groups, the scale of the reaction, and available laboratory equipment. The following table summarizes the key performance indicators for the three primary methods.

MethodReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages & Common Side Reactions
Catalytic Hydrogenation H₂ (gas, 1 atm), 10% Pd/C, Solvent (MeOH, EtOH, or EtOAc), Room Temperature>95Clean reaction with innocuous byproducts (toluene and CO₂). High yielding and generally applicable.Requires specialized hydrogenation apparatus. Catalyst can be pyrophoric.[1] May reduce other functional groups (e.g., C=C bonds, nitro groups). Catalyst poisoning by sulfur-containing residues.
Catalytic Transfer Hydrogenation (CTH) 10% Pd/C, Hydrogen Donor (e.g., Ammonium formate, Formic acid, 1,4-cyclohexadiene), Solvent (MeOH or EtOH), RT to Reflux85-95Avoids the use of pressurized hydrogen gas, making it more accessible for standard lab setups.[1][2] Can offer improved chemoselectivity depending on the hydrogen donor used.[3]Reaction times can be longer compared to catalytic hydrogenation.[4] Formic acid can lead to the formation of formate salts with free amines.[1] Incomplete reactions are possible if the hydrogen donor is depleted.
Acid-Catalyzed Cleavage Strong Acid (e.g., HBr in Acetic Acid, TFA), Scavenger (e.g., Anisole), 0°C to Room TemperatureVariableEffective when hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible groups.Harsh conditions can cleave other acid-labile protecting groups (e.g., Boc). Can cause side reactions such as pyroglutamate formation from N-terminal glutamic acid.[5] Use of strong, corrosive acids requires careful handling.
Base-Catalyzed Hydrolysis (Saponification) Base (e.g., NaOH or LiOH) in aq. organic solvent (e.g., Dioxane/H₂O), Room TemperatureVariableUseful for substrates intolerant to hydrogenation or strong acids.Can lead to racemization at the α-carbon. May cause side reactions with sensitive amino acids like asparagine and glutamine.[6] Difficult to achieve selective deprotection of the side-chain in the presence of a C-terminal ester.

Experimental Workflow and Logic

The choice of deprotection method is a critical decision in the synthetic workflow. The following diagram illustrates the logical process for selecting an appropriate method based on the substrate's characteristics and the desired outcome.

G cluster_methods Deprotection Method Selection sub This compound Substrate p1 Sensitive to Hydrogenation? sub->p1 Initiate Deprotection method1 Catalytic Hydrogenation (H2, Pd/C) p1->method1 No p2 Acid Labile Protecting Groups Present? p1->p2 Yes analysis Isolate & Purify Z-Glu-OH method1->analysis Reaction & Workup method2 Acid-Catalyzed Cleavage (HBr/AcOH or TFA) p2->method2 No method3 Catalytic Transfer Hydrogenation (CTH) p2->method3 Yes method2->analysis Reaction & Workup method3->analysis Reaction & Workup final_product Final Product: Z-Glu-OH analysis->final_product Characterize

Caption: Decision workflow for selecting a deprotection method for the this compound side-chain.

Experimental Protocols

Below are detailed methodologies for the key deprotection methods discussed.

Method 1: Catalytic Hydrogenation

This is often the cleanest and most efficient method for benzyl group removal, proceeding via hydrogenolysis.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 10-20 mL per gram of substrate) in a round-bottom flask.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask under vacuum and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude Z-Glu-OH. Further purification can be performed by recrystallization if necessary.

Method 2: Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient alternative to standard catalytic hydrogenation by generating hydrogen in situ from a donor molecule.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[2]

  • The reaction is typically stirred at room temperature or gently heated to reflux, depending on the substrate's reactivity.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue can be taken up in a suitable organic solvent and washed with brine to remove any remaining salts before drying and concentrating to yield the product.[2]

Method 3: Acid-Catalyzed Cleavage

This method is employed when the substrate is incompatible with hydrogenation conditions.

Protocol:

  • In a round-bottom flask, dissolve the protected peptide containing the Glu(OBzl) residue in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a 33% solution of HBr in acetic acid (typically 5-10 equivalents per benzyl group).[7]

  • Allow the reaction mixture to stir at room temperature for 1-4 hours. The optimal time should be determined by monitoring with TLC or HPLC.

  • Once the deprotection is complete, precipitate the crude peptide by adding the reaction mixture to a large volume of cold diethyl ether.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the crude product thoroughly with cold ether to remove residual acid and byproducts.

  • Dry the product under vacuum. The crude peptide can then be purified by chromatography.

Signaling Pathways and Logical Relationships

The deprotection of this compound is a key transformation in peptide synthesis, enabling the subsequent coupling of the newly freed carboxylic acid or the final deprotection of the peptide. The relationship between the protected starting material, the deprotection methods, and the final product is illustrated below.

G cluster_deprotection Deprotection Pathways sub Protected Substrate This compound m1 Catalytic Hydrogenation (H₂, Pd/C) sub->m1 m2 Catalytic Transfer Hydrogenation (NH₄⁺HCOO⁻, Pd/C) sub->m2 m3 Acid-Catalyzed Cleavage (HBr/AcOH) sub->m3 prod Deprotected Product Z-Glu-OH m1->prod Yields Toluene m2->prod Yields Toluene m3->prod Yields Benzyl Bromide

Caption: Deprotection pathways for converting this compound to Z-Glu-OH.

References

A Comparative Cost-Effectiveness Analysis of Z-Glu(OBzl)-OH Versus Other Protected Glutamates in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of amino acid protecting groups is a critical decision in peptide synthesis, profoundly influencing yield, purity, and overall project cost. This guide provides an objective comparison of Z-Glu(OBzl)-OH with two of the most widely used protected glutamate alternatives: Fmoc-Glu(OtBu)-OH and Boc-Glu(OBzl)-OH. This analysis is supported by a compilation of pricing data and established experimental protocols to aid researchers in making informed decisions for their specific synthetic needs.

Executive Summary

The choice between Z-, Fmoc-, and Boc-protected glutamates hinges on a balance of raw material cost, the chosen synthetic strategy (Solid-Phase Peptide Synthesis vs. Solution-Phase), and the desired orthogonality of protecting groups. While this compound often presents a lower initial purchase price, its application in modern Solid-Phase Peptide Synthesis (SPPS) is less common, with deprotection methods that can present challenges on a solid support. Fmoc-Glu(OtBu)-OH is the cornerstone of the widely adopted Fmoc-based SPPS, offering well-established, mild deprotection protocols, though typically at a higher reagent cost. Boc-Glu(OBzl)-OH remains a robust and cost-effective option for Boc-based SPPS, but necessitates the use of harsh acidic conditions for final cleavage.

Cost Comparison of Protected Glutamate Derivatives

The cost of the protected amino acid is a primary driver in the overall cost-effectiveness of a peptide synthesis campaign. The following table provides a snapshot of typical market prices for this compound and its common alternatives. It is important to note that prices can vary significantly between suppliers and are subject to change.

Compound Supplier Example Quantity Price (USD) Price per Gram (USD)
This compoundMedChemExpress100 g$80$0.80
This compound DCHAAapptec100 g$110+$1.10+
Fmoc-Glu(OtBu)-OHAPExBIO100 g$70$0.70
Fmoc-Glu(OtBu)-OHAapptec100 g$135$1.35
Boc-Glu(OBzl)-OHMedChemExpress100 g$44$0.44
Boc-Glu(OBzl)-OHChemPep100 g$188$1.88

Note: Prices are approximate and were gathered in late 2025. Bulk pricing may differ significantly. DCHA (dicyclohexylammonium) salt is often used to improve the crystallinity and handling of Z-protected amino acids.

Performance and Strategic Considerations

Direct, head-to-head comparative studies with quantitative data on the performance of this compound against its alternatives in a standardized solid-phase peptide synthesis are scarce in publicly available literature. Therefore, this section presents a qualitative and semi-quantitative comparison based on the known chemical properties of the protecting groups.

Parameter This compound Fmoc-Glu(OtBu)-OH Boc-Glu(OBzl)-OH
Primary Synthesis Method Primarily Solution-Phase; Less common in SPPSFmoc-based SPPSBoc-based SPPS
Nα-Deprotection Catalytic Hydrogenation (e.g., H₂/Pd/C) or strong acid (HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)Moderate acid (e.g., 25-50% TFA in DCM)
Side-Chain Deprotection Catalytic Hydrogenation or strong acid (HF, TFMSA)Strong acid (e.g., 95% TFA)Strong acid (e.g., HF, TFMSA)
Orthogonality Orthogonal to Boc and Fmoc when using hydrogenation for deprotection.[1]Orthogonal to Boc and Z protecting groups.Quasi-orthogonal to Z-based side chain protecting groups.
Typical Coupling Efficiency Potentially high with optimized protocols in solution-phase. Data in SPPS is limited.Generally high (>99%) in standard Fmoc-SPPS.Generally high in standard Boc-SPPS.
Key Advantages Low cost of the protecting group. Orthogonality with acid- and base-labile groups.Mild deprotection conditions. Well-established and optimized protocols for SPPS.Robust and reliable for Boc-SPPS. Generally cost-effective raw material.
Key Disadvantages Deprotection by hydrogenation can be inefficient on solid support and requires specialized equipment. Strong acid deprotection is harsh. Less literature and optimization for SPPS.Higher cost of reagents. Potential for aspartimide formation with adjacent aspartic acid residues.Requires harsh and hazardous acids (HF, TFMSA) for final cleavage.

Experimental Protocols

Z-Protected Glutamate in Peptide Synthesis

The use of Z-protected amino acids in modern SPPS is not standard. The primary method for Z-group removal, catalytic hydrogenation, is often inefficient on a solid support due to catalyst poisoning and poor accessibility. However, it remains a valuable strategy in solution-phase synthesis.

Solution-Phase Z-Group Deprotection (Catalytic Hydrogenation):

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Add a palladium-on-carbon (Pd/C) catalyst (typically 5-10% by weight of the peptide).

  • Hydrogenation: Subject the mixture to hydrogen gas, either by bubbling the gas through the solution at atmospheric pressure or by using a pressurized hydrogenation apparatus, until the reaction is complete.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Work-up: Evaporate the solvent to yield the deprotected peptide.

Logical Workflow for Z-Protected Amino Acid in Peptide Synthesis

Z_Workflow cluster_solution Solution-Phase Synthesis Z_Peptide Z-Protected Peptide Dissolve Dissolve in Solvent (e.g., MeOH, AcOH) Z_Peptide->Dissolve Add_Catalyst Add Pd/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenation (H₂ gas) Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Evaporate Evaporate Solvent Filter->Evaporate Deprotected_Peptide Deprotected Peptide Evaporate->Deprotected_Peptide

Caption: Workflow for Z-group deprotection in solution-phase synthesis.

Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Fmoc-SPPS is the most common methodology for research-scale peptide synthesis due to its mild reaction conditions.

Standard Fmoc-SPPS Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3-5 equivalents) with a coupling agent such as HBTU, HATU, or HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Repeat: Repeat the cycle of deprotection, coupling, and washing for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase HPLC.

Experimental Workflow for Fmoc-SPPS

Fmoc_SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Glu(OtBu)-OH (HBTU/DIEA/DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage (95% TFA Cocktail) Repeat->Final_Cleavage No (Sequence Complete) Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Boc-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

Boc-SPPS is a robust method, often favored for the synthesis of longer or more complex peptides.

Standard Boc-SPPS Cycle:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain the solution.

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with isopropanol (IPA) and then with DCM.

    • Treat the resin with a 5-10% solution of DIEA in DCM or N-methyl-2-pyrrolidone (NMP) for 5-10 minutes to neutralize the protonated N-terminal amine.

    • Wash the resin thoroughly with DCM or NMP.

  • Coupling:

    • In a separate vessel, pre-activate Boc-Glu(OBzl)-OH (3-4 equivalents) with a coupling agent such as HBTU or HATU (3-4 equivalents) and DIEA (6-8 equivalents) in NMP or DMF.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, p-cresol).

  • Work-up and Purification: Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow Start Start with Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Start->Deprotection Wash1 DCM/IPA Wash Deprotection->Wash1 Neutralization Neutralization (DIEA/DCM) Wash1->Neutralization Wash2 DCM Wash Neutralization->Wash2 Coupling Couple Boc-Glu(OBzl)-OH (HATU/DIEA/NMP) Wash2->Coupling Wash3 DMF/DCM Wash Coupling->Wash3 Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage (HF or TFMSA) Repeat->Final_Cleavage No (Sequence Complete) Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A single cycle in Boc-based Solid-Phase Peptide Synthesis.

Conclusion and Recommendations

The selection of a protected glutamate derivative is a strategic decision with significant implications for the cost and outcome of peptide synthesis.

  • This compound offers a cost advantage in terms of the raw material and provides an orthogonal deprotection strategy when catalytic hydrogenation is employed.[1] However, its application in modern SPPS is limited due to challenges with on-resin hydrogenation. It remains a viable option for solution-phase synthesis, particularly for the preparation of protected peptide fragments.

  • Fmoc-Glu(OtBu)-OH is the industry standard for Fmoc-based SPPS. While the initial cost of the amino acid derivative and coupling reagents may be higher, the mild reaction conditions, extensive literature support, and well-optimized protocols often lead to higher purity and more predictable outcomes, potentially reducing downstream purification costs.

  • Boc-Glu(OBzl)-OH represents a robust and often more economical choice for Boc-based SPPS.[2] The primary drawback is the requirement for harsh and hazardous cleavage conditions, which may not be suitable for all peptides or laboratory settings.

For routine SPPS, Fmoc-Glu(OtBu)-OH is generally recommended for its reliability and the mildness of the overall synthetic process. For large-scale synthesis where cost is a primary driver and the necessary equipment for handling strong acids is available, Boc-Glu(OBzl)-OH is a strong contender. This compound should be considered for specific applications in solution-phase synthesis or when its unique orthogonality is a key requirement for the synthesis of complex, modified peptides.

References

A Comparative Guide to Byproduct Characterization in Z-Glu(OBzl)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of peptides is a cornerstone of drug discovery and development. The coupling of protected amino acids, such as Z-Glu(OBzl)-OH, is a critical step where the formation of byproducts can significantly impact yield, purity, and the overall success of the synthesis. This guide provides a comprehensive comparison of common byproducts encountered during this compound coupling reactions, strategies for their minimization, and detailed experimental protocols for their characterization.

Introduction to Byproduct Formation

In peptide synthesis, the activation of the carboxylic acid of this compound is essential for amide bond formation. However, this activation can also initiate undesirable side reactions, primarily leading to the formation of two major byproducts: pyroglutamate and glutarimide .

  • Pyroglutamate Formation: This occurs through the intramolecular cyclization of the N-terminal glutamic acid residue, resulting in the loss of a water molecule and the formation of a five-membered lactam ring. This modification alters the peptide's N-terminus and can affect its biological activity.

  • Glutarimide Formation: This byproduct arises from the intramolecular cyclization involving the side-chain carboxyl group of the glutamic acid residue and the backbone amide nitrogen of the adjacent amino acid. This results in a six-membered ring that can disrupt the peptide's structure and function. Glutarimide formation is particularly sequence-dependent and can be more prevalent when the adjacent amino acid offers little steric hindrance.[1][2]

Understanding the propensity of different coupling reagents to promote these side reactions is crucial for optimizing peptide synthesis protocols.

Comparison of Common Coupling Reagents

The choice of coupling reagent is a critical factor influencing the efficiency of the desired peptide bond formation versus the generation of byproducts. While direct quantitative data for byproduct formation in this compound coupling is sparse in publicly available literature, a qualitative and semi-quantitative comparison can be made based on the known reactivity and mechanisms of common coupling reagents.

Coupling Reagent/SystemRelative Reactivity & Byproduct PropensityKey Considerations
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / DIPEAHigh Reactivity, Lower Byproduct Formation: Generally considered one of the most efficient coupling reagents, leading to rapid amide bond formation which can minimize the time for side reactions to occur.[3]Higher cost. Excess reagent can lead to guanidinylation of the N-terminus.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / DIPEAHigh Reactivity, Moderate Byproduct Formation: A widely used and effective coupling reagent. Its high reactivity can suppress byproduct formation, but it may be slightly less efficient than HATU in some cases.[3]More cost-effective than HATU. Similar to HATU, excess can cause N-terminal capping.
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)Moderate Reactivity, Variable Byproduct Formation: A classic and cost-effective coupling system. The formation of the HOBt active ester is generally efficient, but the overall slower reaction kinetics compared to uronium salts can sometimes allow for more byproduct formation.Risk of racemization, although minimized by HOBt. The byproduct, diisopropylurea (DIU), is soluble in common solvents, simplifying purification compared to DCC.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / DIPEAHigh Reactivity, Lower Byproduct Formation: A phosphonium salt-based reagent known for its high coupling efficiency and suppression of racemization. Its byproducts are generally less problematic than those from carbodiimides.[3]Byproducts are water-soluble, facilitating purification.

Experimental Protocols

General Protocol for this compound Coupling

This protocol outlines a general procedure for the coupling of this compound to a resin-bound amino acid.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Additive (e.g., HOBt, if using DIC)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, Dichloromethane - DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform deprotection according to standard protocols (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Activation (for Uronium/Phosphonium Reagents):

    • In a separate vessel, dissolve this compound (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Amino Acid Activation (for Carbodiimides):

    • In a separate vessel, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution.

  • Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: After the coupling is complete (monitor with a Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Analytical Characterization by RP-HPLC

This method is designed to separate the desired peptide product from potential pyroglutamate and glutarimide byproducts.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 220 nm
Injection Volume 20 µL

Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in Mobile Phase A for injection.

Visualizing Reaction Pathways and Workflows

Byproduct Formation Pathways

The following diagram illustrates the chemical transformations leading to the formation of pyroglutamate and glutarimide byproducts from a this compound residue at the N-terminus of a peptide.

Byproduct_Formation Start Z-Glu(OBzl)-Peptide Activated Activated Z-Glu(OBzl)-Peptide Start->Activated Coupling Reagent Pyroglutamate Pyroglutamate Byproduct Activated->Pyroglutamate Intramolecular N-terminal Cyclization (Loss of H₂O) Coupled Desired Coupled Product Activated->Coupled Intermolecular Coupling Glutarimide Glutarimide Byproduct Coupled->Glutarimide Intramolecular Side-Chain Cyclization (Sequence Dependent)

Caption: Formation pathways of major byproducts in this compound coupling.

Experimental Workflow for Coupling and Analysis

This diagram outlines the typical experimental procedure from peptide coupling to byproduct analysis.

Experimental_Workflow ResinPrep Resin Swelling & Deprotection Coupling Coupling Reaction ResinPrep->Coupling Activation This compound Activation (with Coupling Reagent) Activation->Coupling Washing Resin Washing Coupling->Washing Cleavage Peptide Cleavage from Resin Washing->Cleavage Analysis RP-HPLC & LC-MS Analysis Cleavage->Analysis Data Data Interpretation: Product vs. Byproducts Analysis->Data

Caption: A typical workflow for this compound coupling and analysis.

Conclusion

The formation of pyroglutamate and glutarimide byproducts is a significant consideration in peptide synthesis involving this compound. The choice of coupling reagent plays a pivotal role in minimizing these side reactions, with highly reactive reagents such as HATU and PyBOP generally offering better outcomes. By employing optimized coupling protocols and robust analytical methods like RP-HPLC, researchers can effectively characterize and quantify these byproducts, leading to the synthesis of higher purity peptides for research and therapeutic applications.

References

A Comparative Guide to the Synthesis of Bioactive Peptides Using Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the use of N-α-Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester (Z-Glu(OBzl)-OH) in the synthesis of bioactive peptides. It offers a comparative perspective against alternative methods, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal synthetic strategy.

Introduction to this compound in Peptide Synthesis

This compound is a valuable building block in peptide chemistry, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) and solution-phase synthesis strategies.[1][2] The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester safeguards the γ-carboxyl group of the glutamic acid side chain.[1][3] This orthogonal protection scheme is crucial for preventing unwanted side reactions during peptide chain elongation.[3] The Z group is typically removed by catalytic hydrogenation or strong acids, and the Bzl group is cleaved under strong acidic conditions, such as with hydrogen fluoride (HF).[1]

Case Study: Synthesis of Substance P Analogs

Substance P is a neuropeptide involved in various physiological processes, including pain transmission and inflammation.[4] Analogs of Substance P are of significant interest in drug discovery. This guide focuses on the synthesis of two potent agonists of Substance P, [Glp⁶,Glu(OBzl)¹¹]SP(6-11) and [Glp⁵,Glu(OBzl)¹¹]SP(5-11), as a case study to illustrate the application of this compound.[5]

Performance Comparison: this compound vs. Alternative Fmoc Strategy

The choice of protecting group strategy is a critical decision in peptide synthesis. The classical Boc/Bzl strategy, which utilizes this compound, is often compared to the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

ParameterBoc/Bzl Strategy (using this compound)Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH)References
Nα-Deprotection Strong Acid (e.g., 25-50% TFA in DCM)Mild Base (e.g., 20% Piperidine in DMF)[6]
Side-Chain Protection Benzyl-based (cleaved by strong acid, e.g., HF)tert-Butyl-based (cleaved by moderate acid, e.g., TFA)[6]
Final Cleavage Harsh (e.g., anhydrous HF)Mild (e.g., 95% TFA)[6]
Advantages - Higher average yield and purity in some cases. - Robust for high-throughput synthesis.- Milder reaction conditions. - Suitable for sensitive or modified peptides. - Orthogonal protection allows for on-resin modifications.[6]
Disadvantages - Harsh final cleavage can degrade sensitive peptides. - Requires specialized equipment for HF cleavage.- Potential for side reactions like aspartimide formation. - Piperidine is a regulated substance.[7]

Experimental Protocols

Synthesis of [Glp⁶,Glu(OBzl)¹¹]SP(6-11) via Solution-Phase Synthesis

This protocol is based on the conventional solution-phase synthesis of the Substance P analog.[5]

Materials:

  • This compound

  • Other appropriately protected amino acids (Z-Phe-OH, Z-Gly-OH, Z-Leu-OH, Glp-OH)

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)

  • Deprotection reagent: H₂/Pd for Z-group removal

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc)

  • Bases: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

Procedure:

  • C-terminal amino acid esterification: Start with H-Leu-OMe or a similar esterified C-terminal residue.

  • Stepwise Peptide Coupling: a. Dissolve the N-terminal protected amino acid (e.g., Z-Gly-OH) and HOBt in DMF. b. Add DCC to the solution to form the active ester. c. In a separate flask, dissolve the C-terminal-free amino acid ester (e.g., H-Leu-OMe) and NMM in DMF. d. Add the activated amino acid solution to the C-terminal-free amino acid solution and stir until the reaction is complete (monitored by TLC). e. Work up the reaction mixture by filtering the dicyclohexylurea (DCU) byproduct and extracting the desired peptide.

  • Nα-Deprotection: a. Remove the Z-group from the newly formed dipeptide by catalytic hydrogenation (H₂ gas over Palladium on carbon catalyst). b. Isolate the deprotected dipeptide.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound at the appropriate position, until the full peptide sequence is assembled.

  • Final Deprotection and Purification: a. Remove all protecting groups. The benzyl ester on the Glu side chain can be removed by strong acid (e.g., HBr in acetic acid) or catalytic hydrogenation. b. Purify the crude peptide by preparative HPLC. c. Characterize the final product by mass spectrometry and amino acid analysis.

Visualizations

Logical Workflow for Peptide Synthesis using this compound

Peptide_Synthesis_Workflow cluster_solution Solution-Phase Synthesis sol_start Start: C-terminal Amino Acid Ester sol_couple Couple with Z-AA-OH (e.g., this compound) sol_start->sol_couple sol_deprotect N-terminal Z-Group Deprotection (H₂/Pd) sol_couple->sol_deprotect sol_elongate Repeat Coupling and Deprotection Cycles sol_deprotect->sol_elongate sol_elongate->sol_couple Add next amino acid sol_final Final Deprotection and Purification sol_elongate->sol_final Complete sequence

Caption: Solution-phase peptide synthesis workflow.

Substance P / NK1 Receptor Signaling Pathway

Substance_P_Signaling SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Inflammation Pro-inflammatory Responses Ca->Inflammation ERK ERK Activation PKC->ERK PKC->Inflammation Proliferation Cell Proliferation & Migration ERK->Proliferation

Caption: Substance P signaling via the NK1 receptor.

Conclusion

The use of this compound in peptide synthesis, particularly within the framework of Boc/Bzl and solution-phase strategies, remains a robust and effective method for the preparation of various bioactive peptides. While the Fmoc/tBu strategy offers milder conditions suitable for sensitive substrates, the Boc/Bzl approach can provide advantages in terms of yield and purity for certain sequences. The choice between these methods should be guided by the specific characteristics of the target peptide, including its length, sequence, and any post-translational modifications, as well as the available laboratory infrastructure. The successful synthesis of potent Substance P agonists highlights the continued relevance and utility of this compound in modern peptide chemistry and drug discovery.

References

Compatibility of Enzymatic Ligation with Z-Glu(OBzl)-OH Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the chemoenzymatic synthesis of complex peptides offers a powerful toolkit, blending the precision of enzymatic reactions with the flexibility of chemical synthesis. A common challenge arises when considering the compatibility of enzymatic ligation methods with peptides that still bear bulky side-chain protecting groups from solid-phase peptide synthesis (SPPS). This guide provides an objective comparison and analysis of the compatibility of two major enzymatic ligation platforms, Sortase A and Subtiligase, with peptides containing the protected amino acid Z-Glu(OBzl)-OH.

While direct enzymatic ligation of fully protected peptides is not a conventional strategy, this guide explores the theoretical compatibility and compares this hypothetical approach with standard, experimentally validated alternatives. The evidence strongly suggests that steric hindrance from the large benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups is a critical limiting factor.

Comparison of Ligation Strategies

The primary challenge for enzymatic recognition of a peptide containing this compound is the sheer size and hydrophobicity of the protecting groups. These groups can prevent the peptide backbone from properly docking into the enzyme's active site. The most viable strategy is to remove such protecting groups before performing the enzymatic ligation.

FeatureStrategy 1: Direct Enzymatic Ligation of Protected PeptideStrategy 2 (Recommended): Deprotection then Enzymatic Ligation Strategy 3: Native Chemical Ligation (NCL)
Peptide Substrate Contains this compound and other protecting groups.Fully deprotected peptide fragments.Unprotected peptide with C-terminal thioester and N-terminal Cysteine.
Principle Direct enzymatic coupling of protected fragments.Standard chemoenzymatic workflow.Chemoselective reaction between a thioester and an N-terminal Cys.
Expected Yield Very Low to None. Data is not available in the literature, suggesting a non-viable approach.High (Enzyme-dependent, but generally efficient).Good to High (Sequence and conditions dependent).
Key Challenge Severe Steric Hindrance . The Z and OBzl groups likely block enzyme access to the peptide backbone.Requires a successful deprotection/purification step prior to ligation.Requires N-terminal Cysteine at the ligation junction; synthesis of peptide thioesters.
Compatibility Sortase A: Extremely unlikely due to the specificity of its binding pocket. Subtiligase: Potentially higher tolerance due to a more open active site, but still highly challenging and inefficient.Sortase A & Subtiligase: Excellent. This is the standard and intended use case for these enzymes.Independent of enzyme recognition; bulky side chains are tolerated post-ligation.

Enzymatic Ligation Mechanisms and Steric Considerations

Sortase-Mediated Ligation (SML)

Sortase A (SrtA) from Staphylococcus aureus is a transpeptidase that recognizes a specific C-terminal sorting signal, most commonly LPXTG, where X can be any amino acid. It cleaves the peptide bond between Threonine (T) and Glycine (G), forming a covalent thioacyl intermediate with the substrate. This intermediate is then resolved by the N-terminal amine of an oligoglycine (G_n_) nucleophile, creating a new, native peptide bond.[1][2][3]

The crystal structure of SrtA reveals a binding pocket that accommodates the LPXTG motif.[4] The efficiency of the reaction is highly sensitive to the accessibility of this motif. Studies have shown that steric hindrance from nearby bulky structures or residues can significantly impede or completely prevent ligation.[5][6] The this compound residue, with its two benzyl groups, would almost certainly create a sterically prohibitive environment, preventing the peptide from binding productively to the SrtA active site.

Sortase_A_Mechanism cluster_0 SrtA Sortase A (Cys-SH) p1 SrtA->p1 Peptide1 Peptide-LPETG Peptide1->p1 Peptide2 (Gly)n-Peptide p2 Peptide2->p2 Intermediate Peptide-LPET-S-Cys-SrtA (Thioacyl Intermediate) LeavingGroup G Intermediate->LeavingGroup Release Intermediate->p2 Product Peptide-LPET-(Gly)n-Peptide (Ligated Product) p3 Product->p3 p1->Intermediate Acyl-Enzyme Formation p2->Product Nucleophilic Attack p3->SrtA Enzyme Regeneration

Caption: Simplified mechanism of Sortase A-mediated ligation.
Subtiligase-Catalyzed Ligation

Subtiligase is an engineered variant of the subtilisin protease. Key mutations, such as S221C, convert the catalytic serine to a cysteine, which dramatically reduces the enzyme's natural ability to hydrolyze peptide bonds (amidase activity) while retaining its ability to process esters.[7][8] It catalyzes the ligation of a C-terminal peptide ester (or thioester) to the N-terminal α-amine of another peptide. A subsequent P225A mutation helps to reduce steric crowding in the active site.[7]

Subtiligase is known for its broad substrate specificity concerning the N-terminal nucleophile, making it a versatile tool.[9][10] This broader tolerance might suggest a higher chance of success with non-canonical or protected residues compared to Sortase A. However, the this compound side chain is exceptionally large, and while subtiligase is more accommodating, it is not without limits. The efficiency would likely be severely compromised compared to its performance with unprotected peptides.

Subtiligase_Mechanism cluster_1 Subtiligase Subtiligase (Cys-SH) p1_sub Subtiligase->p1_sub PeptideEster Peptide-CO-OR (Acyl Donor) PeptideEster->p1_sub PeptideAmine H2N-Peptide (Acyl Acceptor) p2_sub PeptideAmine->p2_sub Intermediate Peptide-CO-S-Cys-Subtiligase (Thioacyl Intermediate) LeavingGroup R-OH Intermediate->LeavingGroup Release Intermediate->p2_sub Product Peptide-CO-NH-Peptide (Ligated Product) p3_sub Product->p3_sub p1_sub->Intermediate Transthioesterification p2_sub->Product Aminolysis p3_sub->Subtiligase Enzyme Regeneration

Caption: Simplified mechanism of Subtiligase-catalyzed ligation.

Recommended Experimental Workflow

The scientifically accepted and most efficient workflow involves the removal of acid-labile side-chain protecting groups after SPPS and purification, followed by enzymatic ligation of the unprotected fragments in an aqueous buffer.

Recommended_Workflow cluster_0 Recommended Workflow cluster_1 Hypothetical (Discouraged) Workflow SPPS 1. Solid Phase Peptide Synthesis Cleavage 2. Cleavage & Global Deprotection (TFA) SPPS->Cleavage Purify1 3. HPLC Purification of Fragments Cleavage->Purify1 EnzLigation 4. Enzymatic Ligation (Sortase A / Subtiligase) Purify1->EnzLigation Purify2 5. Final HPLC Purification EnzLigation->Purify2 Product Final Ligated Product Purify2->Product SPPS_H 1. Solid Phase Peptide Synthesis Cleavage_H 2. Resin Cleavage (Side-chains protected) SPPS_H->Cleavage_H Purify1_H 3. HPLC Purification (Protected Fragments) Cleavage_H->Purify1_H EnzLigation_H 4. Enzymatic Ligation Attempt Purify1_H->EnzLigation_H Failure Low / No Yield (Steric Hindrance) EnzLigation_H->Failure

Caption: Comparison of recommended vs. discouraged peptide ligation workflows.

Experimental Protocols

The following are generalized protocols for the ligation of two unprotected peptide fragments.

Protocol 1: Sortase A-Mediated Ligation

Materials:

  • Peptide 1: C-terminally appended with LPETG sequence.

  • Peptide 2: N-terminally appended with a tri-glycine (GGG) sequence.

  • Sortase A (e.g., pentamutant for higher activity) in storage buffer.

  • SML Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA).

Methodology:

  • Dissolve lyophilized Peptide 1 and Peptide 2 in SML Buffer to a stock concentration of 10 mM.

  • In a microcentrifuge tube, combine Peptide 1 (to a final concentration of 200 µM) and Peptide 2 (to a final concentration of 1 mM, a 5-fold excess).

  • Initiate the reaction by adding Sortase A to a final concentration of 10-20 µM.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours. Monitor progress by taking time points and analyzing via LC-MS or RP-HPLC.

  • Once the reaction is complete, quench by adding an equal volume of 0.1% TFA.

  • Purify the final ligated product using RP-HPLC.

Critical Considerations for this compound: If Peptide 1 contained this compound near the C-terminus, the bulky, hydrophobic protecting groups would likely prevent the LPETG motif from accessing the SrtA active site, leading to reaction failure.

Protocol 2: Subtiligase-Catalyzed Ligation

Materials:

  • Peptide 1 (Acyl Donor): C-terminal ester (e.g., -CO-OCH₂CONH₂).

  • Peptide 2 (Acyl Acceptor): Free N-terminus.

  • Subtiligase in storage buffer.

  • Ligation Buffer: 100 mM HEPES, 200 mM NaCl, pH 8.0.

  • Quenching Solution: 1% Trifluoroacetic acid (TFA).

Methodology:

  • Dissolve the peptide ester (Acyl Donor) and the peptide amine (Acyl Acceptor) in Ligation Buffer.

  • In a reaction vessel, combine the Acyl Donor (e.g., 1 mM final concentration) and the Acyl Acceptor (e.g., 1.2 mM final concentration).

  • Add Subtiligase to a final concentration of 1-5 µM to start the ligation.

  • Incubate at room temperature for 30 minutes to 2 hours, monitoring by LC-MS or RP-HPLC. Subtiligase reactions are often very fast.

  • Quench the reaction by adding 1% TFA to lower the pH.

  • Purify the ligated product from unreacted starting materials and enzyme by RP-HPLC.

Critical Considerations for this compound: While subtiligase has broader specificity, the presence of this compound could still significantly slow the reaction rate. Furthermore, the solubility of a peptide fragment bearing these large, hydrophobic protecting groups in the aqueous ligation buffer would be extremely poor, posing a major practical obstacle to achieving the necessary concentrations for an efficient reaction.

References

Safety Operating Guide

Proper Disposal of Z-Glu(OBzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Z-Glu(OBzl)-OH must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety and Handling Information

This compound, a derivative of glutamic acid, is utilized in peptide synthesis and drug development.[1][2] While not classified as a hazardous substance according to some regulations, it is crucial to handle it with care, as it may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[3]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[3]

  • Spill Management: In case of a spill, use appropriate tools to collect the material and place it in a designated waste container.[3]

II. Quantitative Data Summary

For safe handling and storage, please refer to the following quantitative data for this compound.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₆[2][3]
Molecular Weight 371.4 g/mol [2][4]
Appearance White solid[2]
Storage Temperature 0 - 8 °C[2]

III. Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of any laboratory chemical is to adhere to federal, state, and local regulations.[3] The following protocol provides a general guideline for the proper disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers and contaminated materials, as chemical waste.
  • Do not mix this compound waste with non-hazardous laboratory trash.[4] Segregating waste streams is crucial to prevent accidental chemical reactions and to ensure proper disposal.[4][5]

2. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container must be compatible with the chemical and in good condition.[5]
  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be placed in the designated chemical waste container.[3]
  • Empty Containers: "Empty" containers that once held this compound should be treated as chemical waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After proper rinsing, labels on the container should be defaced before disposal as regular trash.[3]

3. Labeling and Storage:

  • Clearly label the waste container with "this compound Waste" and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be away from heat and sources of ignition.[3]

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines for non-hazardous materials.[8] Given its potential for irritation, professional disposal is the most prudent course of action.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_solid Is the waste solid this compound? start->is_solid is_container Is it an empty container? is_solid->is_container No collect_solid Collect in a labeled, sealed chemical waste container. is_solid->collect_solid Yes is_contaminated Is it contaminated material (e.g., spill cleanup)? is_container->is_contaminated No triple_rinse Triple-rinse with an appropriate solvent. is_container->triple_rinse Yes collect_contaminated Collect in a labeled, sealed chemical waste container. is_contaminated->collect_contaminated Yes store Store waste container in designated Satellite Accumulation Area. collect_solid->store collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of container in regular trash. deface_label->dispose_container collect_contaminated->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for Z-Glu(OBzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Z-Glu(OBzl)-OH. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of the chemical compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure to this compound, which is typically a white solid. The following table summarizes the required PPE.[1][2]

PPE CategorySpecific RequirementsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.[1]
Eye and Face Protection Safety glasses or goggles.[1][2]Protects against splashes and airborne particles.
Respiratory Protection A dust respirator should be used to avoid inhalation of the product, especially in case of spills.[1] A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.Prevents inhalation of dust particles.
Body Protection A lab coat is recommended to protect skin and personal clothing from contamination.[1][2] For larger spills, a full suit may be necessary.[1]Protects skin and clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Operational and Handling Plan

Proper handling techniques are crucial to minimize exposure risk and maintain the quality of this compound.

Engineering Controls:

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.[1]

  • If user operations generate dust, fume, or mist, use ventilation to keep exposure to airborne contaminants below the exposure limit.[1]

General Handling:

  • Avoid breathing dust.[1]

  • Keep away from heat and sources of ignition.[1]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

Storage:

  • Keep the container tightly closed.[1]

  • Do not store above 5°C (41°F).[1]

  • Store in a cool, dry, and well-ventilated area.

Spill and Disposal Plan

Spill Response:

  • Small Spills: Use appropriate tools to put the spilled solid into a convenient waste disposal container.[1]

  • Large Spills: Use a shovel to put the material into a convenient waste disposal container.[1] A self-contained breathing apparatus should be used to avoid inhalation of the product.[1] Consult a specialist before handling a large spill.[1]

Waste Disposal:

  • Dispose of unused material and its container as hazardous chemical waste.

  • Waste disposal must be in accordance with federal, state, and local environmental control regulations.[1]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace a->b c Retrieve this compound from Storage d Weigh and Dispense in Fume Hood c->d e Return to Storage (≤5°C) d->e f Clean Work Area d->f g Dispose of Contaminated Materials f->g h Follow Institutional Waste Protocols g->h

Caption: Workflow for handling this compound from preparation to disposal.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.